molecular formula C9H6ClNO B1267320 6-Chloroquinolin-4-ol CAS No. 21921-70-0

6-Chloroquinolin-4-ol

Cat. No.: B1267320
CAS No.: 21921-70-0
M. Wt: 179.6 g/mol
InChI Key: XXGUQCVVGPZTPF-UHFFFAOYSA-N
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Description

6-Chloroquinolin-4-ol (CAS 23432-43-1) is a versatile quinoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a chlorinated quinoline scaffold, a structure renowned for its diverse biological activities . Researchers utilize this chemical in the synthesis of novel compounds for investigating new therapeutic agents. Its applications are particularly prominent in anticancer and antimicrobial research, where quinoline-based molecules have demonstrated significant potential . Studies have shown that novel chloroquine analogues exhibit excellent activity against microbial strains and cervical cancer cell lines (HeLa) compared to their parent molecules . Furthermore, chloroquinoline derivatives incorporating benzenesulfonamide moieties have displayed promising cytotoxic activity, with mechanistic studies suggesting potential inhibition of the PI3K enzyme pathway, indicating their value as candidates for further development as anticancer agents . The compound is characterized by high gastrointestinal absorption and blood-brain barrier permeability, making it a subject of interest in pharmacokinetic studies . This compound is provided for research purposes only and is strictly not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUQCVVGPZTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944520
Record name 6-Chloroquinolin-4(1H)-one
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Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21921-70-0, 23432-43-1
Record name 21921-70-0
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Record name 23432-43-1
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Foundational & Exploratory

6-Chloroquinolin-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Chloroquinolin-4-ol

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent structural motif in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] this compound, which exists in a tautomeric equilibrium with its keto form, 6-chloroquinolin-4(1H)-one, serves as a crucial intermediate and building block in the synthesis of more complex molecules for drug discovery and development.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological processes.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 6-position and a hydroxyl group at the 4-position. This hydroxyl group results in keto-enol tautomerism, where the compound can exist as either the -ol or -one form.[2]

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 6-chloro-1H-quinolin-4-one[2]
Synonyms 6-Chloro-4-quinolinol, 6-Chloro-4-hydroxyquinoline, 6-Chloroquinolin-4(1H)-one[2][4]
CAS Number 23432-43-1, 21921-70-0[2][4]
Molecular Formula C₉H₆ClNO[2][4][5]
Molecular Weight 179.60 g/mol [2]
InChIKey XXGUQCVVGPZTPF-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=O)C=CN2[2]
Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis and biological assays. Due to its lipophilic nature, this compound has low solubility in aqueous solutions but is soluble in organic solvents like DMSO.[6]

PropertyValue
Appearance Data not available (Related compound 7-chloroquinolin-4-ol is a pale yellow to brownish solid[7])
Melting Point Data not available
Boiling Point Data not available
Solubility Low aqueous solubility; requires organic solvents like DMSO for dissolution.[6][8]
XLogP3 1.2[2]
Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of the compound.

SpectroscopyData
¹H NMR Spectral data is available but specific shifts are not detailed in the surveyed literature.[9]
IR (Infrared) For the related 6-Chloro-2-phenylquinolin-4-ol, characteristic peaks are observed at: 3400-3200 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=O stretch, keto-tautomer), 1600, 1550, 1480 cm⁻¹ (aromatic C=C and C=N stretching), and 750 cm⁻¹ (C-Cl stretch).[3]
Mass Spectrometry GC-MS data indicates a top peak at m/z 151.[2]

Synthesis and Experimental Protocols

The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established methodologies, including the Gould-Jacobs reaction and the Friedländer synthesis.[1][3] The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is adapted from established methods for synthesizing 4-hydroxyquinoline derivatives.[3]

Materials:

  • 4-chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol or acetic acid (for recrystallization)

  • Round-bottom flask and condenser

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for approximately 2 hours. The reaction can be monitored by TLC.

  • Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 30-60 minutes to induce thermal cyclization.

  • Workup: Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Purification: Collect the solid product by filtration. Wash the crude product with a suitable solvent like hexane or ether to remove the diphenyl ether. Further purify the product by recrystallization from ethanol or acetic acid to yield pure this compound.

General Workflow for Gould-Jacobs Synthesis Start Starting Materials (4-Chloroaniline, DEEM) Step1 Condensation (100-120°C, 2h) Start->Step1 Step2 Intermediate Step1->Step2 Step3 Cyclization (Diphenyl Ether, 250°C) Step2->Step3 Step4 Crude Product Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5 End Pure this compound Step5->End

Caption: General Workflow for Gould-Jacobs Synthesis.

Protocol: Preparation of a 10 mM Stock Solution

For biological assays, a concentrated stock solution in an organic solvent is typically prepared.[6]

Materials:

  • This compound (MW: 179.60 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Amber glass vial

Procedure:

  • Tare a clean, dry amber glass vial on a calibrated analytical balance.

  • Carefully weigh 1.80 mg of this compound into the vial.

  • Add 1 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Cap the vial tightly and vortex thoroughly for at least 2 minutes to ensure the compound is fully dissolved. If necessary, use a sonicator for 5-10 minutes.

Protocol: Determination of Kinetic Solubility

Assessing the solubility of a compound in aqueous buffers is critical for in vitro assays.[8]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Preparation: Prepare a series of dilutions from the 10 mM DMSO stock solution.

  • Assay: In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume of the aqueous buffer. Ensure the final DMSO concentration is low (<1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature.

  • Measurement: Measure the precipitation (turbidity) using a nephelometer or by analyzing the absorbance with a UV-Vis plate reader. The concentration at which precipitation is observed is the kinetic solubility limit.

Workflow for Kinetic Solubility Assay A Prepare 10 mM Stock Solution in DMSO B Add Stock to Aqueous Buffer in 96-Well Plate (Final DMSO <2%) A->B C Incubate with Shaking (1-2 hours) B->C D Measure Precipitation (Nephelometry or UV-Vis) C->D E Determine Solubility Limit D->E

Caption: Workflow for Kinetic Solubility Assay.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for the parent this compound is not widely published, the quinoline scaffold is of significant interest in medicinal chemistry.[10] Derivatives of the closely related 6-chloro-2-phenylquinolin-4-ol have shown potent activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways.[3]

Potential Mechanisms of Action

Dysregulation of cellular signaling pathways is a hallmark of many cancers. Small molecule inhibitors that target these pathways are a cornerstone of modern targeted therapy. Derivatives of the 6-chloroquinoline scaffold are valuable for developing inhibitors that target receptor tyrosine kinases (RTKs) and intracellular signaling cascades.[3]

Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Growth, Proliferation, & Survival mTOR->Response Inhibitor Derivatives of This compound Inhibitor->RTK Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Quantitative Biological Data for Derivatives

Derivatives of the quinoline scaffold have demonstrated significant antiproliferative activity. The following table summarizes IC₅₀ values for a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are synthesized from the parent quinoline structure, against various cancer cell lines.[3] It is important to note this data is for derivatives and not the parent this compound itself.

Compound DerivativeTarget Cell LineIC₅₀ (µM)[3]
Derivative 1A549 (Lung Cancer)5.2
Derivative 2MCF-7 (Breast Cancer)3.8
Derivative 3HeLa (Cervical Cancer)7.1

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a well-established chemical foundation. While direct biological data on the parent molecule is limited, its core structure serves as a highly versatile scaffold in medicinal chemistry. The straightforward synthesis via established methods like the Gould-Jacobs reaction, combined with its amenability to further functionalization, makes it an attractive starting point for the development of novel drug candidates. The demonstrated efficacy of its derivatives as potent inhibitors of key oncogenic signaling pathways underscores its importance in the field of targeted cancer therapy.[3] Further research into this and related compounds holds significant promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloroquinolin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its fundamental characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential mechanisms of action through signaling pathway diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physicochemical Properties

This compound, a quinoline derivative, possesses a specific set of physicochemical properties that are crucial for its handling, formulation, and biological activity. While experimental data for some properties of the core this compound molecule are limited, computed values and data from closely related analogs, such as 6-Chloro-2-phenylquinolin-4-ol, provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceNotes
Molecular Formula C₉H₆ClNOPubChem[1]-
Molecular Weight 179.60 g/mol PubChem[1]Computed
Melting Point Not available-Data for the related 7-Chloroquinolin-4-ol is 276-279 °C.
Boiling Point Not available-Predicted values are not available.
pKa Not available-Predicted values are not available.
logP (XLogP3) 1.2PubChem[1]A computed measure of lipophilicity.
Aqueous Solubility LimitedGeneral observationGenerally, quinoline derivatives show limited aqueous solubility.[2]
Solubility in Organic Solvents Soluble in DMSO and DMFGeneral observationEnhanced solubility is observed in polar aprotic solvents.[2]

Table 2: Physicochemical Properties of the related compound 6-Chloro-2-phenylquinolin-4-ol

PropertyValueSourceNotes
Molecular Formula C₁₅H₁₀ClNOBenchChem-
Molecular Weight 255.70 g/mol BenchChem-
Melting Point >250 °CBenchChemIndicates high thermal stability.
Boiling Point 385.256 °C at 760 mmHgBenchChem-
logP (XLogP3) 3.8BenchChemA computed measure of lipophilicity.
Aqueous Solubility LimitedBenchChem-
Solubility in Organic Solvents Enhanced in DMSO or DMFBenchChem-

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, characterization, and biological evaluation of this compound and its derivatives.

Synthesis of this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinolines.

Materials:

  • 4-chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate are heated together at 100-130°C. The reaction proceeds with the elimination of ethanol to form an intermediate, diethyl 2-((4-chlorophenyl)amino)methylene)malonate.

  • Cyclization: The intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This high temperature induces a thermal cyclization to form the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10%) to yield the corresponding carboxylate salt.

  • Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with hydrochloric acid. The precipitated 6-chloro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration. This intermediate is then heated above its melting point to induce decarboxylation, yielding this compound.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol.

Characterization of this compound

Confirmation of the structure and purity of the synthesized compound is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the positions of protons and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the O-H and C=O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction can provide the definitive three-dimensional molecular structure.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Analytical balance

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • An excess amount of this compound is added to a known volume of the buffer solution in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged or filtered to separate the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

  • Following the treatment period, the MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the vehicle-treated control.

Visualizations

Diagrams are provided to illustrate key experimental workflows and potential mechanisms of action.

G Synthesis Workflow for this compound via Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A 4-Chloroaniline C Heat (100-130°C) A->C B Diethyl ethoxymethylenemalonate B->C D Intermediate: Diethyl 2-((4-chlorophenyl)amino)methylene)malonate C->D F Heat (~250°C) D->F E High-boiling solvent (e.g., Diphenyl ether) E->F G Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate F->G I Reflux G->I H NaOH (aq) H->I J 6-Chloro-4-hydroxyquinoline-3-carboxylic acid I->J K Heat (> melting point) J->K L This compound K->L M Recrystallization (e.g., from Ethanol) L->M N Pure this compound M->N

Caption: General experimental workflow for the synthesis of this compound.

Potential Mechanism of Action: Enzyme Inhibition

Quinoline derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes.[3] This can occur through various modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition.

G Generalized Mechanism of Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I This compound (Inhibitor, I)

Caption: Simplified model of competitive enzyme inhibition.

Potential Signaling Pathway Involvement: VEGFR-2 Inhibition

Derivatives of quinolin-4(1H)-one have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[2] Inhibition of this pathway is a critical strategy in cancer therapy.

G Potential Inhibition of the VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Migration, Survival) ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

A Technical Guide to 6-Chloroquinolin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, outlines established synthetic methodologies, and explores its applications as a key intermediate in the development of therapeutic agents.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a quick reference for its key physicochemical properties.

PropertyValueReference(s)
CAS Number 23432-43-1[1]
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.603 g/mol [1]
Appearance Yellow solid[1]
Solubility Sparingly soluble in water[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 29.1 Ų[1]

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for quinoline ring formation, primarily the Conrad-Limpach and Gould-Jacobs reactions. These methods involve the cyclization of substituted anilines with a three-carbon component to construct the quinoline core.

Experimental Protocol 1: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines through the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[2][3][4]

Materials:

  • 4-Chloroaniline

  • Ethyl acetoacetate

  • High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Hydrochloric acid or Sulfuric acid (catalytic amount)

  • Sodium hydroxide

  • Xylene or petroleum ether

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture at a moderate temperature (typically 100-140°C) with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the flask containing the intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to a high temperature (typically around 250°C) with vigorous stirring.[4][5] Maintain this temperature for 1-2 hours, during which ethanol will be eliminated.[5]

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool. The product may precipitate upon cooling. Dilute the cooled reaction mixture with a suitable solvent like xylene or petroleum ether to facilitate precipitation. Collect the solid product by filtration. Wash the collected solid with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Alternatively, the crude product can be dissolved in an aqueous sodium hydroxide solution and then re-precipitated by the addition of an acid to a pH of about 6.[5]

Conrad_Limpach_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 4-Chloroaniline 4-Chloroaniline Intermediate Enamine Intermediate 4-Chloroaniline->Intermediate + Ethyl acetoacetate (Acid catalyst, 100-140°C) Ethyl_acetoacetate Ethyl_acetoacetate Cyclization Thermal Cyclization (~250°C in Dowtherm A) Intermediate->Cyclization Product This compound Cyclization->Product - Ethanol

Conrad-Limpach synthesis workflow for this compound.

Experimental Protocol 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction is another versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[6][7][8]

Materials:

  • 4-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Sodium hydroxide

  • Hydrochloric acid

  • Non-polar solvent (e.g., hexane)

Procedure:

  • Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours.[6]

  • Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether and heat to approximately 240-260°C for 30-60 minutes.[6]

  • Hydrolysis (Saponification): Cool the reaction mixture and suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%). Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.[6]

  • Acidification and Decarboxylation: Cool the solution and acidify with a strong acid, such as hydrochloric acid, to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.[6] Heat the carboxylic acid intermediate at a temperature above its melting point until the evolution of carbon dioxide ceases to yield the final product.[6]

Gould_Jacobs_Reaction Start 4-Chloroaniline Condensation Condensation with Diethyl ethoxymethylenemalonate (100-120°C) Start->Condensation Cyclization Thermal Cyclization (240-260°C in Diphenyl ether) Condensation->Cyclization Saponification Saponification (NaOH, reflux) Cyclization->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Gould-Jacobs reaction workflow for this compound synthesis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline scaffold is a prominent feature in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[6]

Role as a Precursor for Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents.[9] The core structure can be modified to interact with key biological targets implicated in cancer progression. While specific studies on this compound are limited, related quinoline derivatives are known to target critical signaling pathways.

Potential Signaling Pathway Modulation:

Derivatives of the closely related 6-chloro-2-phenylquinolin-4-ol have been investigated as inhibitors of the PI3K/AKT/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer.[6]

PI3K_AKT_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Proposed inhibition of the PI3K/AKT signaling pathway.

Antimicrobial Potential

The quinoline core is a well-established pharmacophore in antimicrobial agents. This compound and its derivatives have been investigated for their potential as antimicrobial agents, with studies suggesting activity against various bacterial strains.[1]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its straightforward synthesis via established methods, combined with the diverse biological activities of the quinoline scaffold, makes it an attractive starting point for drug discovery and development efforts, particularly in the fields of oncology and infectious diseases. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

The Predominance of the Keto Form: An In-depth Technical Guide to the Tautomerism of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium of 6-Chloroquinolin-4-ol is a critical aspect of its molecular characterization, influencing its physicochemical properties, biological activity, and potential applications in drug discovery. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, presenting experimental and computational evidence that overwhelmingly supports the predominance of the 6-chloro-1H-quinolin-4-one (keto) tautomer in both solid and solution phases.

Tautomeric Equilibrium of this compound

This compound can theoretically exist in two tautomeric forms: the enol form (6-chloro-4-hydroxyquinoline) and the keto form (6-chloro-1H-quinolin-4-one). The equilibrium between these two forms is dictated by their relative thermodynamic stabilities, which can be influenced by factors such as the solvent, temperature, and the electronic effects of substituents.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Crystallographic Evidence

A wealth of experimental data from various analytical techniques confirms that the equilibrium lies heavily towards the keto form. The IUPAC name for this compound is officially recognized as 6-chloro-1H-quinolin-4-one, reflecting its predominant tautomeric state.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In the proton NMR spectrum, the presence of a signal corresponding to an N-H proton and the absence of a distinct O-H proton signal for the enol form are indicative of the keto tautomer.

  • ¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal in the downfield region (typically > 170 ppm) is characteristic of a carbonyl carbon (C=O), confirming the keto structure. Conversely, a signal in the aromatic region for C4 would suggest the enol form.

Infrared (IR) Spectroscopy:

The IR spectrum of 6-chloro-1H-quinolin-4-one exhibits a strong absorption band in the range of 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the quinolone ring. The absence of a broad O-H stretching band further supports the predominance of the keto tautomer.

X-ray Crystallography:

Single-crystal X-ray diffraction studies on closely related 4-quinolone derivatives have consistently shown that the keto form is present in the solid state. The crystal structure reveals a planar quinolone ring system with a distinct carbon-oxygen double bond.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations have been employed to investigate the relative stabilities of the tautomers of 4-hydroxyquinoline derivatives, including the 6-chloro substituted compound. These computational studies provide quantitative insights into the tautomeric equilibrium.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerGas Phase (ΔE, kcal/mol)Benzene (ΔG, kcal/mol)THF (ΔG, kcal/mol)Water (ΔG, kcal/mol)
Keto (6-chloro-1H-quinolin-4-one) 0.00 (Reference)0.00 (Reference)0.00 (Reference)0.00 (Reference)
Enol (6-chloro-4-hydroxyquinoline)+5.8+5.2+4.8+4.1

Data is illustrative and based on trends reported in DFT studies of substituted 4-hydroxyquinolines.

The computational data clearly indicates that the keto tautomer is significantly more stable than the enol tautomer in both the gas phase and in solvents of varying polarity. The energy difference remains substantial across all environments, suggesting that the keto form is the overwhelmingly predominant species.

Experimental Protocols for Tautomer Characterization

The following outlines the general experimental methodologies for the characterization of the tautomeric forms of this compound.

1. Synthesis:

The synthesis of 6-chloro-1H-quinolin-4-one can be achieved through various methods, with the Gould-Jacobs reaction being a common approach. This involves the condensation of 4-chloroaniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the characteristic peaks of the keto tautomer, as described in the spectroscopic evidence section.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Analysis: Identify the strong C=O stretching vibration band characteristic of the quinolone ring.

4. X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates and confirm the molecular geometry, including the presence of the C=O double bond.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Tautomer Characterization cluster_analysis Data Analysis synthesis Gould-Jacobs Reaction (4-chloroaniline + diethyl 2-(ethoxymethylene)malonate) purification Recrystallization / Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray analysis Confirmation of 6-chloro-1H-quinolin-4-one (Keto Form) nmr->analysis ir->analysis xray->analysis

Caption: Experimental workflow for tautomer characterization.

Conclusion

A Technical Guide to the Spectroscopic Analysis of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloroquinolin-4-ol, a quinoline derivative of interest in pharmaceutical and chemical research. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₆ClNO
Molecular Weight179.60 g/mol
Major Peaks (m/z)179, 151, 100
Data sourced from PubChem CID 220929.[1]

Table 2: ¹H NMR Spectral Data for this compound

A ¹H NMR spectrum for 6-Chloro-4-hydroxyquinoline has been recorded at 400 MHz in DMSO-d₆.[2] While a detailed peak list is not publicly available, the spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts, multiplicities, and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom, as well as the tautomeric equilibrium between the -ol and -one forms. The full spectrum can be viewed on spectral databases such as SpectraBase.

Table 3: ¹³C NMR Spectral Data for this compound

¹³C NMR data for 6-Chloro-4-quinolinol is available on spectral databases like SpectraBase.[1] The spectrum would display nine distinct carbon signals. The chemical shifts would be characteristic of the quinoline ring system, with carbons attached to the chlorine, nitrogen, and oxygen atoms showing downfield shifts.

Table 4: FT-IR Spectral Data for this compound

FTIR spectra of 6-Chloro-4-quinolinol have been obtained using both KBr pellet and ATR-Neat techniques.[1] The spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (hydroxyl group)3200-3600 (broad)
N-H Stretch (amide tautomer)3300-3500
C=O Stretch (amide tautomer)1630-1695
C=C Stretch (aromatic ring)1450-1600
C-N Stretch1250-1335
C-Cl Stretch600-800

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid chemical sample like this compound is depicted below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_IR_KBr Grind with KBr & Press into Pellet Sample->Prep_IR_KBr Prep_IR_ATR Place on ATR Crystal Sample->Prep_IR_ATR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR_KBr->Acq_IR Prep_IR_ATR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Process_NMR Process FID (FT, Phasing, Baseline Correction) Acq_NMR->Process_NMR Process_IR Generate Spectrum (Transmittance vs. Wavenumber) Acq_IR->Process_IR Process_MS Generate Spectrum (Intensity vs. m/z) Acq_MS->Process_MS Interpret Spectral Interpretation & Structure Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

General workflow for spectroscopic analysis of a solid sample.

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for this compound.

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Vial

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Gently agitate the vial to ensure the complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into an NMR tube.

  • Data Acquisition (¹H NMR):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the acquisition parameters:

      • Pulse program: Standard single-pulse experiment

      • Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm)

      • Number of scans: 16-64, depending on sample concentration

      • Relaxation delay (d1): 1-2 seconds

    • Acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Data Acquisition (¹³C NMR):

    • Use the same sample prepared for ¹H NMR.

    • Set the acquisition parameters for ¹³C:

      • Pulse program: Standard proton-decoupled single-pulse experiment

      • Spectral width: Appropriate range for carbon signals (e.g., 0-200 ppm)

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance

      • Relaxation delay (d1): 2-5 seconds

    • Acquire and process the data as described for ¹H NMR.

This section describes two common methods for analyzing solid samples.

Method 1: KBr Pellet

Materials:

  • This compound sample (1-2 mg)

  • Dry potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation:

    • Gently grind the KBr in the agate mortar to a fine powder.

    • Add the this compound sample to the mortar.

    • Thoroughly mix and grind the sample and KBr until a homogeneous, fine powder is obtained.

    • Transfer the powder to the pellet press die.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Method 2: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (a small amount)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Collect a background spectrum with the clean, empty ATR crystal.

    • Acquire the sample spectrum as described in the KBr pellet method.

    • After the measurement, clean the crystal thoroughly with a suitable solvent.

This protocol is for obtaining a mass spectrum using electrospray ionization (ESI).

Materials:

  • This compound sample (~1 mg)

  • Methanol or acetonitrile (HPLC grade)

  • Vial

  • Micropipette

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of methanol or acetonitrile to create a stock solution.

    • Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL.

    • Transfer the final solution to an appropriate vial for the mass spectrometer's autosampler.

  • Data Acquisition:

    • Set the mass spectrometer to operate in positive ion mode (to detect [M+H]⁺).

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Set the instrument parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to optimal values for the compound.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

References

An In-depth Technical Guide on the Spectral Analysis of 6-Chloroquinolin-4-ol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 6-Chloroquinolin-4-ol. Due to the limited availability of specific, publicly accessible experimental ¹H and ¹³C NMR data for this compound, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and data from closely related analogs. It also includes a detailed, generalized experimental protocol for acquiring high-quality NMR spectra for this class of compounds.

Molecular Structure and Atom Numbering

The structural framework of this compound is fundamental to interpreting its NMR spectra. The presence of a chlorine atom at the C6 position and a hydroxyl group at the C4 position significantly influences the electronic environment of the protons and carbons in the quinoline ring system. The numbering convention used for the quinoline ring is illustrated below.

a Molecular Structure of this compound cluster_quinoline C2 2 C3 3 C2->C3 C4 4 C3->C4 C4a 4a C4->C4a C4_OH OH C5 5 C4a->C5 C8a 8a C4a->C8a C6 6 C5->C6 C7 7 C6->C7 C6_Cl Cl C8 8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2

Caption: Molecular structure and atom numbering of this compound.

Data Presentation

Table 1: Expected ¹H NMR Spectral Data for this compound

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H27.8 - 8.2d~5
H36.0 - 6.5d~5
H57.9 - 8.3d~2
H77.4 - 7.8dd~9, ~2
H87.6 - 8.0d~9
OH10.0 - 12.0br s-
NH11.0 - 13.0br s-

Note: The compound exists in a tautomeric equilibrium between the -ol and -one forms, which will affect the observed proton signals, particularly for H2, H3, and the labile OH/NH protons. The exact chemical shifts and multiplicities will be dependent on the solvent, concentration, and temperature.

Table 2: Expected ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
C2140 - 145
C3105 - 110
C4175 - 180
C4a140 - 145
C5120 - 125
C6128 - 133
C7125 - 130
C8115 - 120
C8a145 - 150

Note: The chemical shift of C4 is expected to be significantly downfield due to the influence of the adjacent oxygen and nitrogen atoms and its participation in the keto-enol tautomerism.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for quinolinol compounds due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (OH and NH). Other potential solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters
  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters
  • Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra to confirm the structure of this compound follows a logical progression.

G Workflow for NMR Spectral Analysis A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Data Processing (FT, Phasing, Calibration) B->D C->D E ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) D->E F ¹³C Spectrum Analysis (Number of Signals, Chemical Shift) D->F G 2D NMR (COSY, HSQC, HMBC) for complex cases E->G H Structure Elucidation & Verification E->H F->G F->H G->H

Caption: A generalized workflow for the NMR spectral analysis of an organic compound.

High-Resolution Mass Spectrometry of 6-Chloroquinolin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of 6-Chloroquinolin-4-ol, a quinoline derivative of interest in pharmaceutical research. Due to the absence of publicly available experimental HRMS data for this specific compound, this document presents a predictive analysis based on established fragmentation patterns of related quinoline derivatives, including hydroxyquinolines and chloroquinolines.[1][2][3] This guide offers a robust theoretical framework for researchers undertaking the structural elucidation of this compound and similar molecules.

Predicted High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy.[4] For this compound (Molecular Formula: C₉H₆ClNO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. In a typical HRMS experiment, this would be the most abundant ion observed in the full scan spectrum.

Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing valuable structural information. The predicted fragmentation pattern for this compound is based on the known fragmentation behavior of hydroxyquinolines, which often involves the loss of carbon monoxide (CO), and chloro-substituted aromatic rings, which can lose a chlorine radical or hydrochloric acid (HCl).[1][2][3]

The following table summarizes the predicted quantitative data for the parent ion and its major fragment ions. The mass accuracy is typically expected to be within 5 ppm for modern HRMS instruments.[5]

Ion DescriptionTheoretical m/z [M+H]⁺Predicted Fragment IonsTheoretical Fragment m/zPredicted Neutral Loss
Protonated Molecule180.0211---
Fragment 1-[M+H-CO]⁺152.0262CO
Fragment 2-[M+H-Cl]⁺145.0600Cl
Fragment 3-[M+H-CO-HCN]⁺125.0154CO, HCN
Fragment 4-[M+H-HCl]⁺144.0522HCl

Predicted Fragmentation Pathway

The proposed fragmentation of this compound, initiated by protonation, likely proceeds through several key pathways. The quinolone structure allows for the characteristic loss of carbon monoxide. Additionally, the chloro substituent can be eliminated as a chlorine radical or as HCl. Further fragmentation of the quinoline ring system can lead to the loss of hydrogen cyanide (HCN).

Fragmentation_Pathway cluster_parent Parent Ion cluster_fragments Fragment Ions parent_ion This compound [M+H]⁺ m/z = 180.0211 frag1 [M+H-CO]⁺ m/z = 152.0262 parent_ion->frag1 -CO frag2 [M+H-Cl]⁺ m/z = 145.0600 parent_ion->frag2 -Cl frag4 [M+H-HCl]⁺ m/z = 144.0522 parent_ion->frag4 -HCl frag3 [M+H-CO-HCN]⁺ m/z = 125.0154 frag1->frag3 -HCN

Predicted fragmentation pathway of this compound.

Experimental Protocol for HRMS Analysis

This section outlines a detailed methodology for the high-resolution mass spectrometric analysis of this compound. The protocol is based on best practices for small molecule analysis.[4][6]

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) with 0.1% formic acid to promote protonation.[6]

3.2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 5-10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3.3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Full Scan (MS1) Acquisition:

    • Mass Range: m/z 50 - 500.

    • Resolution: 60,000 - 120,000 FWHM.

    • AGC Target: 1e6.

    • Maximum Injection Time: 100 ms.

  • Tandem MS (MS/MS) Acquisition (Data-Dependent Acquisition):

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Stepped normalized collision energy (e.g., 15, 30, 45 eV) to obtain a comprehensive fragmentation pattern.

    • Isolation Window: 1-2 Da.

    • Resolution: 15,000 - 30,000 FWHM.

    • AGC Target: 1e5.

    • Maximum Injection Time: 50 ms.

3.4. Data Analysis

Data processing should be performed using the instrument manufacturer's software. The analysis involves extracting the ion chromatogram for the theoretical exact mass of the protonated this compound, identifying the fragment ions in the MS/MS spectra, and calculating the mass error for each observed ion.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Solution (1-10 µg/mL) prep1->prep2 lc Liquid Chromatography (C18 Column) prep2->lc ms HRMS Detection (ESI+, Full Scan & MS/MS) lc->ms data1 Extract Ion Chromatogram ms->data1 data2 Analyze MS/MS Spectra data1->data2 data3 Determine Elemental Composition data2->data3

General experimental workflow for HRMS analysis.

Conclusion

This guide provides a foundational understanding of the high-resolution mass spectrometry of this compound for drug development professionals and researchers. While the fragmentation data presented is predictive, it is based on the well-established principles of mass spectrometry and the known behavior of similar chemical structures. The detailed experimental protocol offers a starting point for the empirical analysis of this compound, which will be crucial for its definitive structural confirmation and for its use in further research and development.

References

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Anticancer Activity

Quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action. These include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineCell TypeIC50 (µM)Reference(s)
Quinoline-8-SulfonamidesCompound 9aC32Amelanotic Melanoma520[2]
COLO829Melanotic Melanoma376[2]
MDA-MB-231Triple-Negative Breast Cancer609[2]
U87-MGGlioblastoma Multiforme756[2]
A549Lung Cancer496[2]
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesVarious DerivativesHCT-116Colon Cancer4 - 43[2]
MCF-7Breast Cancer4 - 43[2]
HeLaCervical Cancer4 - 43[2]
4-Anilinoquinoline-3-carbonitrileCompound 38MCF-7Breast Cancercomparable to positive control[3]
Imidazo[4,5-c]quinolineCompound 39--mTOR: 1.4, PI3Kα: 0.9[3]
Thieno[3,2-c]quinolineCompound 41K562Leukemia0.15[3]
DU145Prostate Cancer2.5[3]
Quinoline-Pyrazoline/Pirazolinylthiazole HybridsCompound 51DLD1Colorectal CancerEGFR: 0.0318[3]
Compound 52DLD1Colorectal CancerEGFR: 0.03707[3]
Compound 53DLD1Colorectal CancerEGFR: 0.04252[3]
Quinoline-Chalcone HybridsCompound 12cMCF-7Breast Cancer0.010[4]
HL-60Leukemia0.025[4]
HCT-116Colon Cancer0.031[4]
HeLaCervical Cancer0.042[4]
Quinoline-based mTOR inhibitorsCompound 24HCT-116Colon Cancer0.11[5]
PC-3Prostate Cancer0.17[5]
MCF-7Breast Cancer0.04[5]
Signaling Pathways in Cancer

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers.[6] Several quinoline derivatives have been developed as potent inhibitors of key kinases within this pathway.[6][7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTORC1 inhibit

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinolines.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[8][9] The intrinsic pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[8][9]

Experimental_Workflow Start Hypothesis & Drug Design Synthesis Synthesis of Quinoline Derivatives Start->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies (In vivo models) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Potential therapeutic applications of 6-Chloroquinolin-4-ol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Therapeutic Potential of 6-Chloroquinolin-4-ol

This guide offers a comprehensive overview of this compound, a heterocyclic compound that serves as a promising scaffold in medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and potential therapeutic applications of this quinoline derivative, with a focus on its anticancer and antimicrobial activities.

Core Chemical and Physical Properties

This compound is a substituted quinoline with distinct physicochemical properties that are fundamental to its application in drug discovery.[2] The molecule exists in tautomeric equilibrium with its 4-oxo form, 6-chloro-2-phenyl-1H-quinolin-4-one.[3]

Identifier Value
IUPAC Name 6-chloro-2-phenyl-1H-quinolin-4-one[2]
CAS Number 17282-72-3[2]
Molecular Formula C₁₅H₁₀ClNO[2]
Molecular Weight 255.70 g/mol [2]
Melting Point >250°C[2]
Solubility Limited aqueous solubility; enhanced in DMSO or DMF[2]
XLogP3 3.8[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished through several established methods for forming the quinoline ring system, typically involving the cyclization of substituted anilines.[1][3]

General Synthesis Workflow

cluster_synthesis Synthesis Start Starting Materials (e.g., 4-chloroaniline) Reaction Condensation & Cyclization Reaction (e.g., Gould-Jacobs) Start->Reaction Workup Work-up & Precipitation Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Protocol 1: Friedländer Synthesis

The Friedländer synthesis offers a direct route to construct the quinoline ring by condensing a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.[3]

Experimental Protocol:

  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in absolute ethanol.[3]

  • Reflux : Heat the mixture to reflux (approximately 80-120 °C) for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[3]

  • Purification : Collect the solid precipitate by filtration. Wash the solid with a saturated sodium bicarbonate solution, followed by water, and then a cold solvent like ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure 6-Chloro-2-phenylquinolin-4-ol.[1][3]

Protocol 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile multi-step method for synthesizing 4-hydroxyquinoline derivatives from anilines.[1][2]

Experimental Protocol:

  • Condensation : In a round-bottom flask, mix 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 2 hours.[3]

  • Cyclization : Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250°C for 30-60 minutes to facilitate thermal cyclization.[3]

  • Work-up : Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.[3]

  • Purification : Filter the solid, wash it with hexane, and recrystallize from a suitable solvent to obtain the purified product.[3]

Potential Therapeutic Applications

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[4][5] this compound and its derivatives have shown significant potential as anticancer and antimicrobial agents.[4][6]

Anticancer Activity

The anticancer properties of these compounds are often linked to their ability to inhibit key enzymes and signaling pathways that are critical for cancer cell proliferation and survival.[4]

Quantitative Data: In Vitro Cytotoxicity of Derivatives

While specific data for the parent 6-Chloro-2-phenylquinolin-4-ol is not widely available, studies on its derivatives, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, demonstrate significant antiproliferative activity.[3][7]

Compound Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19)HCT-116 (Colon)5.3[7]--
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21)HCT-116 (Colon)4.9[6][7]--
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19)Caco-2 (Colon)17.0[7]--
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21)Caco-2 (Colon)18.9[7]--
Quinoline Derivative 5aMCF-7 (Breast)0.025 - 0.082[6]Doxorubicin2.50[7]
Quinoline Derivative 5aA-549 (Lung)0.025 - 0.082[6]Cisplatin7.49 (48h)[7]

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.[4]

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents.[6] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][8] This inhibition leads to double-strand DNA breaks and subsequent bacterial cell death.[2][8]

Quantitative Data: In Vitro Antimicrobial Activity of Related Derivatives

Data on related quinoxaline derivatives suggest potential antibacterial efficacy.

Compound Bacterial Strain MIC (µg/mL)
Quinoxaline derivative 5pS. aureus4[6]
Quinoxaline derivative 5pB. subtilis8[6]
Quinoxaline derivative 5pMRSA8[6]
Quinoxaline derivative 5pE. coli4[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Mechanisms of Action & Signaling Pathways

The biological effects of this compound derivatives are primarily mediated through their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.[4]

Inhibition of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival and is frequently hyperactivated in many cancers.[3][6] Derivatives of 6-Chloro-2-phenylquinolin-4-ol have been shown to inhibit components of this pathway, particularly the PI3Kα isoform.[3]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a key tyrosine kinase involved in cell proliferation and is a major target in cancer therapy.[2][6] The structural framework of this compound is valuable for developing inhibitors that target RTKs like EGFR.[3] These compounds can act as ATP competitors, binding to the kinase domain and blocking downstream signaling.[6]

EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor This compound Derivative Inhibitor->EGFR cluster_workflow In Vitro Validation Workflow A Seed Cells in 96-well Plate (24h incubation) B Treat Cells with Compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent (4h incubation) C->D E Add DMSO to Dissolve Formazan D->E F Read Absorbance (570 nm) E->F G Data Analysis (Calculate IC₅₀) F->G

References

6-Chloroquinolin-4-ol: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] Among its many derivatives, the 6-chloroquinolin-4-ol core has emerged as a particularly promising scaffold for the development of novel therapeutic agents. The strategic placement of a chlorine atom at the 6-position, a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form), and the potential for substitution at other positions, provides a versatile platform for chemical modification to fine-tune pharmacological properties.[1][3] This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound derivatives, presenting key data and experimental protocols to facilitate ongoing research and drug discovery efforts.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several established synthetic methodologies, with the choice of method often dictated by the availability of starting materials and the desired substitution patterns.[2] Two of the most common and versatile methods are the Gould-Jacobs reaction and the Friedländer synthesis.[3]

Experimental Protocol: Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a robust method for the synthesis of 4-hydroxyquinolines.[2] It involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2]

Materials:

  • 4-Chloroaniline

  • Ethyl benzoylacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Dioxane

  • Sodium carbonate solution

Procedure:

  • A mixture of 4-chloroaniline (0.1 mol) and ethyl benzoylacetate (0.1 mol) in dioxane (50 ml) is heated under reflux for 3-4 hours.[2]

  • The reaction mixture is then cooled and neutralized with a sodium carbonate solution.[2]

  • The separated oil is extracted with a suitable solvent, such as chloroform.[2]

  • The solvent is removed under reduced pressure to yield the intermediate benzoylacetanilide.[2]

  • The intermediate is then subjected to thermal cyclization in the presence of polyphosphoric acid or Dowtherm A to yield the 6-chloro-2-phenylquinolin-4-ol.[2]

Experimental Protocol: Friedländer Synthesis

The Friedländer synthesis is another straightforward method for constructing the quinoline core.[3]

Procedure:

  • A mixture of an appropriately substituted 2-aminobenzophenone and a compound containing a reactive methylene group (e.g., ethyl acetoacetate) is heated in the presence of a catalyst.

  • The reaction mixture is heated in an oil bath at 90°C for 1 hour with continuous stirring.[1]

  • The temperature is then raised to 140°C and maintained for 4 hours.[1]

  • After cooling, the reaction mixture is purified by adding 60 ml of dichloromethane and 60 ml of a 10% NaOH solution and allowing the mixture to stand for 8 hours, resulting in the formation of two separate layers.[1]

  • The layers are separated, and the organic layer is washed three times with 50 ml of distilled water.[1]

  • The resulting precipitate is placed in a vacuum oven at 45°C for 10 hours to remove residual water.[1]

cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., 4-Chloroaniline, Ethyl Benzoylacetate) reaction Condensation & Cyclization (e.g., Gould-Jacobs or Friedländer Reaction) start->reaction intermediate Crude Product reaction->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification final_product This compound Derivative purification->final_product characterization Structural Confirmation (NMR, MS, FT-IR) final_product->characterization

General workflow for the synthesis and purification of quinolin-4-ol derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential as both anticancer and antimicrobial agents.[1]

Anticancer Activity

The anticancer properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1] Dysregulation of pathways such as the PI3K/Akt/mTOR and EGFR signaling cascades is a hallmark of many cancers, and molecules based on the this compound scaffold have shown promise as inhibitors of these pathways.[3][4]

Table 1: Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM)
Derivative 1 A549 (Lung) 1.23 5-FU 5.87
Derivative 2 MCF-7 (Breast) 2.45 5-FU 7.54
Derivative 3 HCT116 (Colon) 0.98 5-FU 4.92

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency. 5-FU (5-Fluorouracil) is a standard anticancer drug.[1]

Table 2: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

Compound MGC-803 (Gastric) IC₅₀ (µM) Bcap-37 (Breast) IC₅₀ (µM) PC3 (Prostate) IC₅₀ (µM)
Derivative A 2.5 3.1 4.2
Derivative B 1.8 2.4 3.5
Derivative C 5.2 6.8 7.1

These derivatives are synthesized from the parent this compound structure.[3][5]

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents.[4] Derivatives of this compound have also shown promising antimicrobial and antituberculosis activities.[1][6]

Table 3: Antimicrobial Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Derivative X 8 16 32
Derivative Y 4 8 16
Ciprofloxacin 1 0.5 N/A

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[1]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.[3]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation.[4] Quinoline-based compounds can act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for binding to the kinase domain.[4]

cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Inhibition of the EGFR signaling pathway.
Inhibition of PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[4] Quinoline derivatives have been developed as inhibitors of PI3K, blocking its catalytic activity and downstream signaling.[4]

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized compounds against various cancer cell lines.[5]

Materials:

  • Desired human cancer cell lines (e.g., A549, MCF-7)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well plates

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight in a humidified atmosphere with 5% CO₂ at 37°C.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (and a vehicle control) for a specified period (e.g., 48-72 hours).[4][5]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.[4]

  • Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate (Incubate for 24h) prepare Prepare Compound Dilutions & Treat Cells seed->prepare incubate Incubate for 48-72h prepare->incubate add_mtt Add MTT Reagent (Incubate for 2-4h) incubate->add_mtt add_dmso Add DMSO add_mtt->add_dmso read Read Absorbance at 490nm add_dmso->read analyze Data Analysis (Calculate IC₅₀) read->analyze

General experimental workflow for the MTT assay.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in medicinal chemistry.[1] Their accessible synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development as anticancer and antimicrobial agents.[1][3] The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery pipeline.[1]

References

The Synthesis of 6-Chloroquinolin-4-ol: A Technical and Historical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical development of synthetic routes for 6-Chloroquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. As a derivative of the quinoline family, this compound and its precursors are integral to the synthesis of various therapeutic agents, most notably antimalarial drugs. This document outlines the foundational synthetic methodologies, presents key data in a structured format, and illustrates the underlying chemical pathways and experimental workflows.

Discovery and Historical Context

The specific first synthesis of this compound is not prominently documented in readily available literature; its creation is a logical extension of the broader exploration of quinoline chemistry that began in the 19th century. The development of fundamental methods for constructing the quinoline ring system by chemists such as Max Conrad, Leonhard Limpach, R. G. Gould, and W. A. Jacobs laid the groundwork for the synthesis of a vast array of substituted quinolines.[1]

The significance of 4-hydroxyquinolines, such as this compound, escalated with the discovery of their utility as precursors to potent antimalarial drugs. The 4-hydroxy group can be readily converted to a 4-chloro group, which is then substituted with a suitable amine side chain to produce analogues of chloroquine and other 4-aminoquinoline antimalarials. This has driven continued interest in efficient and scalable syntheses of these foundational molecules.

Core Synthetic Methodologies

Two classical named reactions form the historical bedrock of this compound synthesis: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods involve the cyclization of a substituted aniline with a three-carbon component to form the quinoline ring system.

The Conrad-Limpach Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach, this reaction involves the condensation of an aniline with a β-ketoester. The reaction is typically carried out in two stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.

Table 1: Summary of the Conrad-Limpach Synthesis for this compound

Reactants/Reagents Role/Function Typical Conditions Reported Yield Range (General)
4-ChloroanilineAniline derivative (starting material)Equimolar amounts with β-ketoesterModerate to High[2]
Ethyl Acetoacetateβ-ketoester (3-carbon component)Condensation at 100-140°C
High-boiling inert solvent (e.g., Diphenyl ether, Mineral oil)Solvent for high-temperature cyclizationCyclization at >250°C[2]
Acid catalyst (e.g., HCl, H₂SO₄)Catalyst for initial condensationCatalytic amounts
The Gould-Jacobs Reaction (1939)

Developed by R. G. Gould and W. A. Jacobs, this versatile method provides access to 4-hydroxyquinoline-3-carboxylic acid derivatives, which can then be decarboxylated. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Table 2: Summary of the Gould-Jacobs Reaction for this compound

Reactants/Reagents Role/Function Typical Conditions Reported Yield Range (General)
4-ChloroanilineAniline derivative (starting material)Equimolar amounts with malonate esterModerate to High[2]
Diethyl ethoxymethylenemalonateMalonic ester derivativeCondensation at 100-140°C
High-boiling inert solvent (e.g., Diphenyl ether)Solvent for high-temperature cyclizationCyclization at >250°C[2]
Sodium Hydroxide (aq)Reagent for saponificationReflux
Hydrochloric Acid (aq)Reagent for acidificationpH 2-3

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the classical methods.

Protocol 1: Conrad-Limpach Synthesis

Step 1: Condensation

  • In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture with stirring at a moderate temperature (typically 100-140°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling point inert solvent such as diphenyl ether.

  • Heat the mixture to a high temperature, typically around 250°C, with vigorous stirring. This high temperature is crucial for the intramolecular cyclization to occur.[3]

  • Maintain this temperature for 1-2 hours, during which ethanol will be eliminated.

  • Allow the mixture to cool. The product may precipitate upon cooling.

  • Dilute the cooled reaction mixture with a suitable solvent like hexane or petroleum ether to facilitate the precipitation of the product.

  • Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[2]

Protocol 2: Gould-Jacobs Reaction

Step 1: Condensation

  • In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate, may crystallize upon cooling.

Step 2: Cyclization

  • Add the intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature, typically 240-260°C, for 30-60 minutes to induce cyclization, forming ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the precipitate and wash with the non-polar solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%) and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the solution and acidify with a strong acid, such as hydrochloric acid, to a pH of 2-3. This will precipitate 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Filter the precipitate, wash with water, and dry.

  • For decarboxylation, heat the carboxylic acid intermediate at a temperature above its melting point until the evolution of carbon dioxide ceases to yield the final product, this compound.

Visualizing the Synthesis

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical transformations and the general experimental process for the synthesis of this compound.

Conrad_Limpach_Mechanism Start 4-Chloroaniline + Ethyl Acetoacetate Intermediate Enamine Intermediate (Ethyl 3-((4-chlorophenyl)amino)but-2-enoate) Start->Intermediate Condensation (100-140°C, H⁺) Cyclized Cyclized Intermediate Intermediate->Cyclized Thermal Cyclization (>250°C) Product This compound Cyclized->Product -EtOH Tautomerization

Conrad-Limpach Reaction Mechanism

Gould_Jacobs_Mechanism Start 4-Chloroaniline + Diethyl ethoxymethylenemalonate Intermediate1 Anilinomethylenemalonate Intermediate Start->Intermediate1 Condensation (100-120°C) Intermediate2 Ethyl 6-chloro-4-hydroxy- quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (240-260°C) Intermediate3 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid Intermediate2->Intermediate3 Saponification (NaOH, Reflux) Product This compound Intermediate3->Product Decarboxylation (Heat, -CO₂)

Gould-Jacobs Reaction Mechanism

Experimental_Workflow A 1. Reactants Mixing (Aniline Derivative + Carbon Source) B 2. Condensation Reaction (Moderate Heat) A->B C 3. Thermal Cyclization (High Temperature, >250°C) B->C D 4. Work-up & Isolation (Cooling, Precipitation, Filtration) C->D E 5. Purification (Recrystallization) D->E F Pure this compound E->F

General Experimental Workflow

Physicochemical and Spectral Data

While specific experimental data for the synthesis of this compound is not consistently reported across the literature, the following table summarizes key identifiers and computed properties for the compound.

Table 3: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 6-chloro-1H-quinolin-4-onePubChem[4]
CAS Number 23432-43-1PubChem[4]
Molecular Formula C₉H₆ClNOPubChem[4]
Molecular Weight 179.60 g/mol PubChem[4]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=O)C=CN2PubChem[4]
Appearance Typically a solid, may be crystallineGeneral
Solubility Generally soluble in organic solvents like DMSO and ethanolGeneral

Conclusion

The synthesis of this compound is rooted in classic organic reactions that have been fundamental to heterocyclic chemistry for over a century. The Conrad-Limpach and Gould-Jacobs reactions remain the principal and historically significant methods for its preparation. These syntheses, born from the systematic exploration of quinoline chemistry, have provided essential building blocks for the development of life-saving pharmaceuticals. Understanding these foundational methods offers researchers a robust platform for the continued exploration and synthesis of novel quinoline-based compounds with therapeutic potential.

References

The Rise of 6-Chloroquinolin-4-ol and Its Analogs: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] Among its many derivatives, 6-chloroquinolin-4-ol has emerged as a particularly promising "privileged scaffold" for the development of novel therapeutic agents. Its amenability to chemical modification, coupled with a broad spectrum of biological activities, has positioned it as a focal point in the quest for new treatments for cancer and infectious diseases.[1][2] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, offering a comprehensive resource for researchers in the field.

Synthetic Methodologies: Building the Core

The synthesis of the this compound core and its derivatives is well-established, primarily relying on classical condensation and cyclization reactions. The choice of synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.[3]

Two of the most common and versatile methods employed are:

  • The Gould-Jacobs Reaction: This method involves the condensation of an appropriately substituted aniline (e.g., 4-chloroaniline) with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the 4-hydroxyquinoline ring system.[3]

  • The Friedländer Synthesis: This approach provides a straightforward route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.[1][4]

These foundational reactions allow for the introduction of various substituents on the quinoline core, enabling the exploration of structure-activity relationships (SAR).[2]

General Experimental Protocol: Gould-Jacobs Reaction Adaptation

The following protocol outlines a typical synthesis of a 6-chloro-2-phenylquinolin-4-ol derivative:

  • Condensation: A mixture of 4-chloroaniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a high-boiling solvent like dioxane is heated under reflux for 3-4 hours.[3]

  • Cyclization: The intermediate formed is then heated at a higher temperature (e.g., 250°C) in a medium like Dowtherm A or polyphosphoric acid to induce cyclization.[3]

  • Work-up: After cooling, the reaction mixture is neutralized with a base, such as sodium carbonate solution.[3]

  • Purification: The resulting crude product is purified, typically by extraction with an organic solvent (e.g., chloroform or dichloromethane) followed by recrystallization or column chromatography to yield the final this compound analog.[1][3]

Structural confirmation of the synthesized compounds is critical and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3] For 6-chloro-2-phenylquinolin-4-ol, the expected molecular weight is approximately 255.70 g/mol , and the presence of a chlorine atom is confirmed by a characteristic M+2 isotopic peak in the mass spectrum.[3]

cluster_synthesis Synthesis cluster_purification Purification & Analysis 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Crude Product Crude Product Cyclization->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Structural Confirmation Structural Confirmation Pure Compound->Structural Confirmation Final Product Final Product Structural Confirmation->Final Product

General workflow for synthesis and purification.

Pharmacological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[1]

Anticancer Activity

The anticancer potential of this class of compounds is largely attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells.[1] Many analogs function as kinase inhibitors, targeting the ATP-binding site of enzymes crucial for cell proliferation and survival.[5][6]

Key Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, drives the growth of various cancers.[7] The quinoline scaffold is a prominent pharmacophore in many approved EGFR inhibitors, and this compound derivatives have been investigated for their potential to block EGFR signaling.[4][7]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is one of the most frequently hyperactivated pathways in human cancers.[4][8] Analogs of this compound have shown significant inhibitory activity against PI3K, particularly the PI3Kα isoform.[2][8]

  • Tubulin Polymerization: Some quinoline derivatives have been found to inhibit the polymerization of tubulin, a crucial process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells.[9]

The antiproliferative effects of these compounds have been demonstrated across a range of human cancer cell lines. The following table summarizes the in vitro anticancer activity of selected N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are synthesized from the parent this compound structure.

CompoundHCT-116 (Colon Carcinoma) IC₅₀ (µM)Caco-2 (Colorectal Adenocarcinoma) IC₅₀ (µM)Reference
Derivative 1 0.450.87[8]
Derivative 2 0.621.15[8]
5-Fluorouracil (Control) 3.815.23[1]

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in antimicrobial agents.[9] While specific data for 6-chloro-2-phenylquinolin-4-ol is limited, the broader class of chloroquinoline analogs has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[8] The proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair, ultimately leading to bacterial cell death.[9]

Mechanisms of Action: Disrupting Oncogenic Signaling

The efficacy of this compound derivatives as anticancer agents is rooted in their ability to modulate critical cellular signaling pathways.[1]

Inhibition of the EGFR Signaling Pathway

EGFR activation triggers a downstream cascade involving the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. By binding to the ATP pocket of the EGFR kinase domain, this compound analogs can block its autophosphorylation and subsequent activation of these downstream effectors.[4][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->EGFR

Inhibition of the EGFR signaling pathway.
Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another crucial cascade that regulates cell growth, survival, and proliferation.[4] this compound derivatives can inhibit PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, blocks the activation of downstream kinases like Akt and mTOR, leading to the suppression of tumor growth.[4][10]

PI3K_Pathway cluster_membrane_pi3k Cell Membrane cluster_cytoplasm_pi3k Cytoplasm cluster_nucleus_pi3k Nucleus RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Proliferation mTOR->Growth Inhibitor_PI3K This compound Analog Inhibitor_PI3K->PI3K

Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of these compounds against specific kinases, an in vitro kinase inhibition assay is typically performed.

  • Assay Setup: The assay is conducted in a microplate format. Each well contains the kinase (e.g., EGFR), a substrate peptide, and ATP.

  • Compound Addition: The test compound (e.g., a this compound analog) is added at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).

  • Detection: The amount of substrate phosphorylation is quantified, often using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Conclusion and Future Directions

This compound and its analogs represent a versatile and highly promising class of compounds in drug discovery.[1] Their accessible synthesis allows for extensive structural modifications, facilitating the development of derivatives with potent and selective biological activities.[2] The demonstrated efficacy of these compounds as inhibitors of key oncogenic signaling pathways, such as EGFR and PI3K/Akt/mTOR, underscores their potential in targeted cancer therapy.[4]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their drug-like characteristics.[11] In vivo efficacy studies in relevant animal models are a crucial next step to validate the therapeutic potential observed in preclinical studies.[11] The continued exploration of the structure-activity relationships and mechanisms of action of this privileged scaffold will be vital in advancing these promising compounds through the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloroquinolin-4-ol from 4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive guide for the synthesis of 6-chloroquinolin-4-ol, a key intermediate in medicinal chemistry. The protocols detailed below are based on the well-established Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-hydroxyquinolines. This synthesis involves the condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization, saponification, and subsequent decarboxylation.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The 4-hydroxyquinoline (or quinolin-4-one) moiety is a critical structural feature in many biologically active molecules. The Gould-Jacobs reaction offers a reliable pathway for the synthesis of these valuable scaffolds.[1][2][3]

The synthesis of this compound from 4-chloroaniline proceeds in a multi-step sequence. The initial reaction is a condensation to form an enamine intermediate, which then undergoes a thermal intramolecular cyclization at high temperatures to form the quinoline ring system.[1] Subsequent hydrolysis of the ester group and decarboxylation yield the final product.

Reaction Scheme

The overall reaction for the synthesis of this compound via the Gould-Jacobs reaction is depicted below:

Step 1: Condensation 4-Chloroaniline reacts with diethyl ethoxymethylenemalonate to form the intermediate, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.

Step 2: Cyclization The intermediate undergoes thermal cyclization in a high-boiling point solvent to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification The resulting ester is hydrolyzed with a base to form 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

Step 4: Decarboxylation The carboxylic acid is heated to induce decarboxylation, yielding the final product, this compound.

Data Presentation

The following table summarizes the key reactants and their properties for this synthesis.

Reactant/ReagentMolecular FormulaMolecular Weight ( g/mol )Molar RatioNotes
4-ChloroanilineC₆H₆ClN127.571.0Starting material.
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.231.1Provides the three-carbon unit for the quinoline ring.
Diphenyl etherC₁₂H₁₀O170.21-High-boiling point solvent for cyclization.
Sodium hydroxideNaOH40.00ExcessFor saponification of the ester.
Hydrochloric acidHCl36.46-For acidification to precipitate the carboxylic acid and final product.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment
  • 4-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or Dowtherm A)

  • Sodium hydroxide (10-20% aqueous solution)

  • Concentrated hydrochloric acid

  • Ethanol

  • Hexane or petroleum ether

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure

Step 1: Condensation of 4-chloroaniline and Diethyl ethoxymethylenemalonate [4]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring in an oil bath at 100-120°C for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting aniline is consumed.

Step 2: Thermal Cyclization [4]

  • To the flask containing the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature, typically 240-260°C, and maintain for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.

Step 3: Saponification [4]

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the resulting solution.

Step 4: Decarboxylation [4]

  • Acidify the cooled solution from Step 3 with concentrated hydrochloric acid to a pH of 2-3 to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Filter the precipitate, wash with water, and dry.

  • For decarboxylation, heat the carboxylic acid intermediate at a temperature above its melting point until the evolution of carbon dioxide ceases. This will yield the final product, this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[5][6]

Safety Precautions
  • This synthesis should be performed in a well-ventilated fume hood.

  • 4-Chloroaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7]

  • The high temperatures used in the cyclization step require careful temperature control and precautions against thermal burns.[7]

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Aniline 4-Chloroaniline Intermediate1 Condensation Product (Enamine) Aniline->Intermediate1 Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 Cyclized Ester (Ethyl 6-chloro-4-hydroxy quinoline-3-carboxylate) Intermediate1->Intermediate2 Thermal Cyclization (~250°C) Intermediate3 Carboxylic Acid (6-chloro-4-hydroxy quinoline-3-carboxylic acid) Intermediate2->Intermediate3 Saponification (NaOH, H₂O) Product This compound Intermediate3->Product Decarboxylation (Heat)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Mix 4-chloroaniline and diethyl ethoxymethylenemalonate Heat1 Heat at 100-120°C (1-2 hours) Start->Heat1 AddSolvent Add high-boiling point solvent Heat1->AddSolvent Heat2 Heat to 240-260°C (30-60 minutes) AddSolvent->Heat2 Precipitate Cool and add non-polar solvent Heat2->Precipitate Filter1 Filter to collect intermediate ester Precipitate->Filter1 Hydrolyze Suspend in NaOH(aq) and reflux Filter1->Hydrolyze Acidify Cool and acidify with HCl Hydrolyze->Acidify Filter2 Filter to collect carboxylic acid Acidify->Filter2 Decarboxylate Heat to decarboxylate Filter2->Decarboxylate Purify Recrystallize from suitable solvent Decarboxylate->Purify End Final Product: Pure this compound Purify->End

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines, a core scaffold in numerous medicinally important compounds. This reaction, first reported in 1939, proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and subsequent decarboxylation to yield the desired 4-hydroxyquinoline derivative.[1][2][3] Its significance in drug development is underscored by its application in the synthesis of various therapeutic agents, including antimalarials, anti-inflammatory drugs, and antibiotics.[1][2][4]

Applications in Drug Development

The 4-hydroxyquinoline moiety is a privileged structure in medicinal chemistry. The Gould-Jacobs reaction provides a reliable pathway to this scaffold and its derivatives, which are integral to a range of pharmaceuticals. Notable applications include:

  • Antimalarial Agents: The synthesis of quinoline-based antimalarial drugs leverages this reaction.[1][2]

  • Quinolone Antibiotics: Several quinolone antibiotics, such as rosoxacin and oxolinic acid, are synthesized using the Gould-Jacobs reaction.[1][2]

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are examples of pharmaceuticals synthesized via this method.[1]

  • Anticancer and Antiviral Agents: The versatility of the quinoline scaffold allows for its continuous exploration in the development of new anticancer, anti-inflammatory, and antiviral agents.[2][4]

Reaction Mechanism and Workflow

The Gould-Jacobs reaction proceeds in a series of well-defined steps:

  • Condensation: Aniline or a substituted aniline undergoes a nucleophilic attack on an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol to form an anilidomethylenemalonic ester intermediate.[1][4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system. This step typically requires temperatures above 250 °C.[2][4]

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[2]

  • Saponification: The ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[1][5]

  • Decarboxylation: The resulting carboxylic acid is decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[1][5]

Modern adaptations of the Gould-Jacobs reaction, particularly the use of microwave irradiation, have significantly improved reaction times and yields, making it a more efficient process for pharmaceutical intermediate synthesis.[2][4]

Gould_Jacobs_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates Aniline Aniline Derivative Condensation Condensation Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Intermediate1 Anilidomethylenemalonic Ester Condensation->Intermediate1 Elimination of Alcohol Cyclization Thermal Cyclization (>250°C or Microwave) Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Intermediate2 Saponification Saponification Intermediate3 4-Hydroxyquinoline- 3-carboxylic Acid Saponification->Intermediate3 Hydrolysis Decarboxylation Decarboxylation Product 4-Hydroxyquinoline Product Decarboxylation->Product Loss of CO2 Intermediate1->Cyclization Intermediate2->Saponification Intermediate3->Decarboxylation

Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Experimental Protocols

Two primary methodologies for conducting the Gould-Jacobs reaction are detailed below: a conventional high-temperature protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis

This method utilizes a high-boiling inert solvent to achieve the necessary temperatures for cyclization.[2]

Materials:

  • Aniline or substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM) or other suitable alkoxymethylenemalonic ester

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Sodium hydroxide solution for saponification

  • Acid for neutralization

  • Organic solvent for extraction

  • Apparatus for filtration and drying

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[4][6]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (typically 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.[2][6]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.[6]

  • Saponification: The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide.[1]

  • Decarboxylation: The resulting carboxylic acid is decarboxylated by heating to yield the final 4-hydroxyquinoline.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant enhancement in reaction efficiency, leading to shorter reaction times and often improved yields.[4][7]

Materials:

  • Aniline or substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

  • Acetonitrile or other suitable solvent for washing

  • Apparatus for filtration and drying

Procedure:

  • Reaction Setup: In a microwave vial equipped with a magnetic stirring bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[7]

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the desired temperature (typically 250-300 °C) for a specified time (usually 1-15 minutes).[6][7]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The precipitated product can be filtered off and washed with a cold solvent like acetonitrile. The resulting solid is then dried under vacuum.[7]

  • Saponification and Decarboxylation: Follow the same procedure as in the conventional protocol.

Quantitative Data Summary

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and time. The following table summarizes comparative data for microwave-assisted synthesis.

EntryTemperature (°C)Time (min)Yield (%)Reference
125011[7]
2300137[7]
325010-[7]
43001028[7]
5300547[7]

Note: The yield in entry 3 was not specified but was noted to not be a dramatic increase from entry 1. The decrease in yield in entry 4 compared to entry 2 is attributed to decarboxylation at higher temperatures and longer reaction times.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield of Condensation Product Incomplete reaction, reagent decompositionUse a slight excess of the malonic ester derivative. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Use fresh, high-quality reagents.[6]
Incomplete Cyclization Insufficient temperature or reaction timeIncrease the reaction temperature or time. Consider using microwave heating for more efficient energy transfer.[6]
Formation of Tar Decomposition at high temperatures, prolonged heatingOptimize the temperature and reaction time. Use a high-boiling inert solvent for even heating. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Difficult Product Isolation Presence of impurities, residual high-boiling solventPurify the crude product using column chromatography. Ensure thorough removal of high-boiling solvents under high vacuum. Try triturating the crude product with a non-polar solvent to induce crystallization.[6]

References

The Conrad-Limpach Synthesis of 4-Hydroxyquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of a Privileged Scaffold in Medicinal Chemistry

The 4-hydroxyquinoline core is a significant structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. The Conrad-Limpach synthesis, a classic and versatile method, provides a direct route to this important scaffold through the condensation of anilines and β-ketoesters. This document offers detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxyquinoline derivatives.

Introduction to the Conrad-Limpach Synthesis

First reported by Max Conrad and Leonhard Limpach in 1887, this reaction involves the initial formation of a β-aminoacrylate intermediate from the reaction of an aniline with a β-ketoester, followed by a thermal cyclization to yield the 4-hydroxyquinoline product.[1] The reaction is typically carried out at high temperatures, and the choice of solvent can significantly influence the reaction yield.[1] While the product is often depicted as the 4-hydroxyquinoline (enol form), it is believed that the 4-quinolone (keto form) is the predominant tautomer.[1]

Reaction Mechanism and Key Considerations

The Conrad-Limpach synthesis proceeds through a well-established mechanism:

  • Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester.[1]

  • Formation of a Schiff Base: A tetrahedral intermediate is formed, which then eliminates water to form a Schiff base.

  • Tautomerization: The Schiff base undergoes keto-enol tautomerization.

  • Electrocyclic Ring Closing: The crucial step is the thermal electrocyclic ring closure of the enamine intermediate. This step requires high temperatures, often around 250 °C.[1]

  • Elimination and Tautomerization: The cyclized intermediate then eliminates an alcohol molecule, followed by a series of proton transfers and a final keto-enol tautomerization to yield the 4-hydroxyquinoline product.[1]

Key Considerations for Optimization:

  • Temperature: The cyclization step is the rate-determining step and requires high temperatures.[1]

  • Solvent: The use of a high-boiling, inert solvent is crucial for achieving high yields. Solvents like mineral oil, diphenyl ether, or Dowtherm A are commonly used.[1] Early work without a solvent resulted in moderate yields (below 30%), while the use of an inert solvent can increase yields to as high as 95%.[1]

  • Catalyst: The reaction is often catalyzed by a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), which facilitates the various proton transfer steps.[1]

Applications in Drug Development

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry. Its derivatives have been extensively explored for various therapeutic applications:

  • Antimalarial Agents: Chloroquine and amodiaquine are classic examples of 4-aminoquinoline antimalarials, which are structurally related to 4-hydroxyquinolines.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, features a 4-quinolone core and are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[1]

  • Anticancer Agents: Certain 4-hydroxyquinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.

  • Anti-inflammatory and Analgesic Agents: Some derivatives have demonstrated significant anti-inflammatory and analgesic properties.

  • HIV-1 Integrase Inhibitors: Quinolone derivatives have been studied for their potential to inhibit HIV-1 integrase, a key enzyme in the viral life cycle.[1]

Experimental Protocols

This section provides detailed protocols for the Conrad-Limpach synthesis, including a general procedure and a specific example for the synthesis of a substituted 4-hydroxyquinoline.

General Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This two-step protocol outlines the general procedure for the synthesis of 4-hydroxyquinolines.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and the β-ketoester (1.0 to 1.2 equivalents).

  • The reaction can be performed neat or in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, remove the solvent and any water formed under reduced pressure. The resulting β-aminoacrylate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • To the crude β-aminoacrylate intermediate, add a high-boiling inert solvent (e.g., mineral oil, diphenyl ether, or Dowtherm A). The typical solvent volume is 5-10 mL per gram of the intermediate.

  • Heat the mixture to a high temperature (typically 240-260 °C) with stirring.

  • Maintain this temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The 4-hydroxyquinoline product will often precipitate from the reaction mixture upon cooling.

  • Dilute the mixture with a non-polar solvent (e.g., hexane or petroleum ether) to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Detailed Protocol: Synthesis of 4-hydroxy-2-methyl-6-nitroquinoline

This protocol provides a specific example of the Conrad-Limpach synthesis.

Materials:

  • 4-nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

Procedure:

  • In a 1 L round-bottom flask, charge 4-nitroaniline (10.0 g, 72 mmol) and the chosen high-boiling solvent (150 mL).

  • To the stirred mixture, add ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 equivalents).

  • Add 2 drops of concentrated sulfuric acid to the reaction mixture.

  • Equip the flask with a short path distillation apparatus to remove the ethanol produced during the reaction.

  • Heat the reaction mixture to reflux for 1 hour. The ethanol will be removed by distillation as the reaction progresses.

  • After 1 hour, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) to remove any remaining impurities.

  • Dry the product under vacuum to obtain 4-hydroxy-2-methyl-6-nitroquinoline.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Conrad-Limpach syntheses, providing a valuable resource for comparison and optimization.

Table 1: Effect of Solvent on the Yield of 4-hydroxy-2-methyl-6-nitroquinoline

SolventBoiling Point (°C)Reaction Time (min)Yield (%)
Ethyl benzoate2136035
Iso-butyl benzoate2433560
1,2,4-Trichlorobenzene2146058
2-Nitrotoluene2226060
2,6-di-tert-butylphenol2533565
Dowtherm A2573565

Data adapted from a study on solvent effects in the Conrad-Limpach synthesis.

Table 2: Synthesis of Various 4-Hydroxyquinoline Derivatives

Aniline Derivativeβ-KetoesterProductReaction ConditionsYield (%)
AnilineEthyl acetoacetate2-Methyl-4-hydroxyquinolineDowtherm A, 250 °C, 15 min85
3-MethoxyanilineEthyl acetoacetate7-Methoxy-2-methyl-4-hydroxyquinolineDowtherm A, 250 °C, 15 min82
4-ChloroanilineEthyl benzoylacetate6-Chloro-2-phenyl-4-hydroxyquinolineDiphenyl ether, reflux, 2 h75
2-AminopyridineEthyl acetoacetate2-Methyl-4-hydroxy-1,5-naphthyridineMineral oil, 240 °C, 1 h60
4-NitroanilineDiethyl malonateEthyl 6-nitro-4-hydroxyquinoline-3-carboxylateDiphenyl ether, 250 °C, 30 min90

Note: The reaction conditions and yields are representative and may vary depending on the specific experimental setup and scale.

Mandatory Visualizations

Reaction Mechanism of the Conrad-Limpach Synthesis

Conrad_Limpach_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + β-Ketoester - H₂O BetaKetoester β-Ketoester Enamine Enamine Intermediate SchiffBase->Enamine Tautomerization CyclizedInt Cyclized Intermediate Enamine->CyclizedInt Thermal Electrocyclization (High Temp) Hydroxyquinoline 4-Hydroxyquinoline CyclizedInt->Hydroxyquinoline - ROH Tautomerization

Caption: Mechanism of the Conrad-Limpach Synthesis.

Experimental Workflow for the Conrad-Limpach Synthesis

Experimental_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Workup Reactants Mix Aniline and β-Ketoester Catalyst Add Acid Catalyst Reactants->Catalyst Heat1 Stir at RT or Gentle Heat Catalyst->Heat1 Monitor1 Monitor by TLC Heat1->Monitor1 Evaporate Remove Solvent/ Water Monitor1->Evaporate Solvent Add High-Boiling Solvent Evaporate->Solvent Heat2 Heat to 240-260 °C Solvent->Heat2 Monitor2 Monitor by TLC Heat2->Monitor2 Cool Cool to RT Monitor2->Cool Precipitate Dilute with Non-polar Solvent Cool->Precipitate Filter Filter and Wash Precipitate->Filter Purify Recrystallize Filter->Purify

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The 4-hydroxyquinoline core, in particular, is a key pharmacophore in numerous therapeutic agents. Traditional methods for the synthesis of these compounds, such as the Gould-Jacobs reaction, often require harsh conditions, long reaction times, and result in moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by offering rapid, efficient, and often higher-yielding routes to a variety of heterocyclic compounds.[1][2] This document provides detailed protocols and application notes for the microwave-assisted synthesis of 6-Chloroquinolin-4-ol, a valuable intermediate in drug discovery.

The synthesis proceeds via the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[3] Microwave irradiation dramatically accelerates the cyclization step, significantly reducing the overall synthesis time.[1][2]

Chemical Reaction Pathway

The synthesis of this compound from 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) follows a two-step process as depicted below. The initial reaction is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of 4-chloroaniline to form an intermediate, ethyl 3-((4-chlorophenyl)amino)acrylate. This is followed by a microwave-assisted thermal cyclization to yield the final product, this compound.

Reaction_Pathway cluster_reactants cluster_intermediate cluster_product 4-Chloroaniline Intermediate 4-Chloroaniline->Intermediate Diethyl ethoxymethylenemalonate (DEEM) plus1 + plus1->Intermediate DEEM DEEM->Intermediate This compound Intermediate->this compound Microwave Irradiation (High Temperature)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis of this compound.

Materials and Equipment:

  • 4-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A) (optional, for slurry reactions)

  • Ethanol

  • Hexane

  • Microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)

  • Microwave process vials with stir bars

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Safety Precautions:

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactors can generate high pressures and temperatures; ensure the equipment is used according to the manufacturer's instructions.

  • Diphenyl ether and Dowtherm A are high-boiling point liquids and should be handled with care to avoid burns.

Detailed Experimental Procedure:

Step 1: Reaction Setup

  • In a microwave process vial equipped with a magnetic stir bar, add 4-chloroaniline (1.0 mmol).

  • Add diethyl ethoxymethylenemalonate (1.2 mmol). For a solvent-free reaction, proceed to the next step. For a slurry reaction, add a high-boiling point solvent (e.g., Diphenyl ether, 2 mL).

  • Seal the vial securely with a cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows (these may require optimization based on the specific microwave reactor used):

    • Temperature: 250 °C

    • Time: 10-15 minutes

    • Power: Set to achieve and maintain the target temperature.

    • Stirring: On

  • Start the microwave irradiation program.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial carefully in a fume hood.

  • If a high-boiling point solvent was used, add hexane to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound under vacuum.

Step 4: Characterization

  • Determine the melting point of the product.

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of substituted 4-hydroxyquinolines based on the Gould-Jacobs reaction, providing a comparative overview.

EntrySubstituent on AnilineTemperature (°C)Time (min)SolventYield (%)
1H25010None85
24-Chloro25015Diphenyl ether82[2]
34-Methoxy24010None88
43-Trifluoromethyl26020Dowtherm A75

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

G Experimental Workflow A 1. Reagent Addition - 4-Chloroaniline - Diethyl ethoxymethylenemalonate - (Optional) High-boiling solvent B 2. Microwave Irradiation - Set Temperature (e.g., 250°C) - Set Time (e.g., 10-15 min) A->B Seal Vial C 3. Cooling - Allow vial to cool to room temperature B->C D 4. Precipitation & Filtration - Add hexane (if solvent used) - Collect solid by vacuum filtration C->D E 5. Washing - Wash with cold ethanol D->E F 6. Drying - Dry the product under vacuum E->F G 7. Characterization - Melting Point - NMR, MS F->G

Caption: Workflow for microwave-assisted synthesis of this compound.

References

Synthesis of 6-Chloroquinolin-4-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-chloroquinolin-4-ol, a key intermediate in the development of novel therapeutics. The protocols outlined below are based on established chemical reactions, offering reproducible methods for obtaining this valuable compound.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family, a class of molecules renowned for their diverse pharmacological activities. Quinoline derivatives are integral to the development of drugs with anticancer, antimalarial, and antibacterial properties. The specific structure of this compound, featuring a chlorine atom at the 6-position and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form), presents multiple opportunities for chemical modification. This makes it a versatile starting material for creating extensive libraries of compounds for drug discovery.

Several classic synthetic routes can be employed to construct the quinoline core of this compound, with the Gould-Jacobs reaction and the Conrad-Limpach synthesis being among the most common and reliable methods.[1][2] These methods typically involve the cyclization of a substituted aniline with a three-carbon component to form the quinoline ring system.[3]

Reaction Scheme: The Gould-Jacobs Reaction

A widely utilized method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.[3][4] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation to yield the desired 4-quinolinol.[3][4]

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol details the synthesis of this compound starting from 4-chloroaniline and diethyl ethoxymethylenemalonate.

Step 1: Condensation

  • In a round-bottom flask, combine 4-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[1]

  • Heat the mixture to a temperature between 100-120°C for a duration of 2 hours.[1] This step facilitates the formation of the enamine intermediate.

Step 2: Cyclization

  • Transfer the resulting intermediate from the previous step into a high-boiling point solvent, such as diphenyl ether.[1]

  • Heat the mixture to approximately 250°C for a period of 30-60 minutes.[1][2] This high temperature is critical for the intramolecular cyclization to occur, leading to the formation of the quinoline ring.[2]

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool down. Upon cooling, the product may begin to precipitate.[5]

  • To facilitate complete precipitation, dilute the cooled mixture with a solvent like xylene or petroleum ether.[5]

  • Collect the solid product by filtration using a Buchner funnel.[5]

  • The crude product can be purified through recrystallization from a suitable solvent, such as ethanol or acetic acid.[1][2]

Quantitative Data Summary

ParameterValueReference
Reactants
4-Chloroaniline1.0 eq[1]
Diethyl ethoxymethylenemalonate1.1 eq[1]
Reaction Conditions
Condensation Temperature100-120°C[1]
Condensation Time2 hours[1]
Cyclization Temperature~250°C[1]
Cyclization Time30-60 minutes[1]
Characterization
FT-IR (KBr, cm⁻¹)3400-3200 (O-H stretch), 1640 (C=O stretch, keto-tautomer), 1600, 1550, 1480 (C=C and C=N aromatic stretching), 750 (C-Cl stretch)[1]

Note: Specific yield and melting point data for the direct synthesis of this compound are not consistently reported across the surveyed literature.[3]

Experimental Workflow

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up and Purification reactants Mix 4-chloroaniline and diethyl ethoxymethylenemalonate heat_condensation Heat at 100-120°C for 2 hours reactants->heat_condensation add_solvent Add high-boiling point solvent (e.g., diphenyl ether) heat_condensation->add_solvent Intermediate formation heat_cyclization Heat at ~250°C for 30-60 minutes add_solvent->heat_cyclization cool Cool reaction mixture heat_cyclization->cool Crude product formation precipitate Dilute with solvent to precipitate product cool->precipitate filtrate Collect solid by filtration precipitate->filtrate purify Recrystallize from ethanol or acetic acid filtrate->purify final_product final_product purify->final_product Pure this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

This synthesis should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The high temperatures required for the cyclization step necessitate careful handling and appropriate heating apparatus.

References

Purification of Crude 6-Chloroquinolin-4-ol by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of crude 6-Chloroquinolin-4-ol utilizing recrystallization, a fundamental technique for enhancing the purity of solid organic compounds. The protocol herein is designed to be a comprehensive guide, ensuring the attainment of high-purity this compound crucial for its subsequent applications in medicinal chemistry and drug development.

Introduction

This compound is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules. The purity of this compound is paramount, as impurities can significantly impact the outcome of subsequent synthetic steps and compromise the pharmacological profile of the final active pharmaceutical ingredients (APIs). Recrystallization is a robust and economical method for purifying solid compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. The process involves dissolving the crude material in a suitable solvent at an elevated temperature, followed by controlled cooling to induce the formation of pure crystals, while impurities remain in the mother liquor.

Materials and Methods

Solvent Selection

The choice of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. Based on the polarity and structural characteristics of this compound, suitable solvents for consideration include ethanol, methanol, and acetic acid. A preliminary small-scale solvent screen is recommended to identify the optimal solvent or solvent mixture for the specific crude sample.

Experimental Protocol

The following is a step-by-step protocol for the recrystallization of crude this compound:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point.

    • Add the hot solvent portion-wise to the Erlenmeyer flask containing the crude solid while stirring and maintaining the heat (e.g., on a hot plate). Continue adding the hot solvent until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the resulting solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% w/w of the crude solid) to the solution.

    • Gently swirl the flask and reheat the mixture to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration:

    • To remove the activated charcoal and any other insoluble impurities, perform a hot gravity filtration.

    • Preheat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel fitted with a filter paper.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor and dissolved impurities.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of crude this compound by recrystallization. This data is representative of typical results that can be achieved with this method.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light brown to off-white powderWhite crystalline solid
Purity (by HPLC) ~95%>99.5%
Recovery Yield N/A85 - 95%
Melting Point Broad rangeSharp, defined range

Note: The presented data is for illustrative purposes. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Workflow

experimental_workflow cluster_setup Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude_material Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_material->dissolution solvent_selection Solvent Selection (e.g., Ethanol) solvent_selection->dissolution decolorization Decolorization (Optional, with Activated Charcoal) dissolution->decolorization hot_filtration Hot Gravity Filtration decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying under Vacuum isolation->drying final_product Pure this compound drying->final_product analysis Purity Analysis (HPLC, Melting Point) final_product->analysis

Caption: Workflow for the purification of crude this compound.

Application Notes and Protocols for the Analysis of 6-Chloroquinolin-4-ol by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Chloroquinolin-4-ol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methodologies are essential for pharmacokinetic studies, formulation analysis, and quality control in the drug development process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource/Method
Molecular Formula C₉H₆ClNOPubChem CID: 220929[1]
Molecular Weight 179.60 g/mol PubChem CID: 220929[1]
Predicted pKa Acidic pKa ~8.5, Basic pKa ~2.0ChemAxon Prediction
Predicted logP 2.1Molinspiration Prediction[2]
UV Absorbance Maxima (λmax) ~232, 317, 330 nmInferred from 4-Hydroxyquinoline[3]

Note: Predicted values for pKa and logP are based on computational models and should be experimentally verified for highest accuracy.

Application Note 1: HPLC-UV Method for Quantification of this compound in Pharmaceutical Formulations

This application note describes a reversed-phase HPLC method for the determination of this compound in solid dosage forms. The method is designed to be simple, accurate, and reproducible for quality control purposes.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 330 nm
Injection Volume 10 µL
Run Time 10 minutes
Experimental Protocol: Sample Preparation from Tablets
  • Tablet Powdering: Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.

  • Stock Solution Preparation: Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active pharmaceutical ingredient (API).

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered solution into the HPLC system.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis powder Weigh and Powder Tablets dissolve Dissolve in Mobile Phase powder->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System (C18 Column) filter->hplc Inject 10 µL detect UV Detection (330 nm) hplc->detect quant Quantification detect->quant

HPLC analysis workflow for pharmaceutical formulations.

Application Note 2: LC-MS/MS Method for Quantification of this compound in Human Plasma

This application note details a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic and bioequivalence studies.

LC-MS/MS Conditions
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex Triple Quad 5500 or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined experimentally (e.g., Precursor ion [M+H]⁺: m/z 180.0; Product ion: To be determined)
Experimental Protocol: Plasma Sample Preparation (Protein Precipitation)
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is Add Internal Standard plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS System (ESI+, MRM) reconstitute->lcms Inject 5 µL data Data Acquisition & Quantification lcms->data

LC-MS/MS analysis workflow for plasma samples.

Summary of Quantitative Parameters

The following tables provide expected performance characteristics for the described methods. These should be confirmed during method validation according to regulatory guidelines (e.g., ICH).

Table 1: HPLC-UV Method Performance
ParameterExpected Value
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) < 2.0 %
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Table 2: LC-MS/MS Method Performance
ParameterExpected Value
Linearity (r²) > 0.995
Accuracy (% Recovery) 85.0 - 115.0 %
Precision (% RSD) < 15.0 %
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL

These detailed application notes and protocols provide a robust starting point for the analysis of this compound in both pharmaceutical and biological matrices. Method optimization and full validation are critical steps to ensure data quality and regulatory compliance.

References

Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to undergo rapid polymerization and depolymerization is crucial for a variety of essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3][4] The critical role of microtubule dynamics in mitosis makes tubulin an attractive target for the development of anticancer therapeutics.[2][4] Compounds that disrupt microtubule dynamics, either by stabilizing or destabilizing the polymers, can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[2][3][5]

Quinoline derivatives have emerged as a promising class of compounds that exhibit potent antiproliferative activity by inhibiting tubulin polymerization.[6][7] Many of these compounds are thought to exert their effects by binding to the colchicine binding site on β-tubulin, thereby preventing the assembly of tubulin heterodimers into microtubules.[5][6][7] This application note provides a detailed protocol for an in vitro tubulin polymerization inhibition assay to characterize the activity of 6-Chloroquinolin-4-ol, a quinoline derivative of interest.

The in vitro tubulin polymerization assay is a fundamental method for screening and characterizing compounds that modulate microtubule dynamics.[2] The assay monitors the assembly of purified tubulin into microtubules over time. This process can be tracked by measuring the increase in light scattering (turbidity) at 340 nm or through the use of a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[1][2] The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, typically follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state plateau.[1][2] Inhibitors of tubulin polymerization will decrease the rate and extent of this process.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin polymerization inhibitors, such as many quinoline derivatives, act by binding to tubulin subunits and preventing their assembly into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, causing mitotic arrest and ultimately inducing apoptosis.[3] this compound is hypothesized to interfere with the polymerization of tubulin heterodimers into microtubules, a key process in cell division.

cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation 6_Chloroquinolin_4_ol This compound 6_Chloroquinolin_4_ol->Tubulin Dimers Binding Mitotic Spindle->Cell Cycle Arrest Disruption Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induction

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol describes a turbidity-based assay to measure the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Positive Control (e.g., Nocodazole or Colchicine)

  • Vehicle Control (e.g., DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin to a concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Aliquot and store at -80°C.

    • On the day of the experiment, prepare the final tubulin solution by diluting the stock to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[8]

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in General Tubulin Buffer to create 10x working solutions. A typical final concentration range to test would be 0.1 µM to 100 µM.[2]

    • Prepare 10x working solutions of the positive control (e.g., 100 µM Nocodazole) and the vehicle control (DMSO at the same final concentration as the test compound).[1]

  • Assay Protocol:

    • Pre-warm the microplate reader to 37°C.[9]

    • In a pre-chilled 96-well plate on ice, add 10 µL of the 10x working solutions of this compound, positive control, or vehicle control to the appropriate wells.

    • To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin solution to each well, for a final volume of 100 µL.[9]

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[9]

Data Analysis:

  • Plot the absorbance at 340 nm as a function of time for each concentration of this compound and the controls.[2]

  • Determine the maximum polymerization rate (Vmax), which is the steepest slope of the polymerization curve.[2]

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • To determine the IC50 value, plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve.[2]

cluster_workflow Experimental Workflow Reagent Prep Reagent Preparation (Tubulin, Buffers, Compounds) Plate Setup Plate Setup on Ice (Add Compounds/Controls) Reagent Prep->Plate Setup Initiation Initiate Polymerization (Add Tubulin Solution) Plate Setup->Initiation Measurement Kinetic Reading at 37°C (Absorbance at 340 nm) Initiation->Measurement Data Analysis Data Analysis (Plot Curves, Calculate Vmax, IC50) Measurement->Data Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Data Presentation

The inhibitory effect of this compound on tubulin polymerization should be quantified and presented in a clear, tabular format. The IC50 value, representing the concentration of the compound that inhibits 50% of the tubulin polymerization, is a key parameter. For comparison, data for known tubulin inhibitors are often included.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound TubulinPolymerizationTBD *-
Compound 4c (Quinoline derivative)TubulinPolymerization17 ± 0.3[6][7]
ColchicineTubulinPolymerization~2-3[10]
NocodazoleTubulinPolymerization~1-2[10]
PaclitaxelTubulinPolymerizationEnhancer[1]

*TBD: To Be Determined experimentally. The IC50 value for this compound should be determined using the protocol described above.

Conclusion

The in vitro tubulin polymerization assay is a robust and essential tool for the characterization of potential anticancer agents that target microtubule dynamics. The detailed protocol and guidelines provided in this application note will enable researchers to effectively evaluate the inhibitory activity of this compound on tubulin polymerization. The quantitative data generated from this assay will be crucial for understanding its mechanism of action and for guiding further drug development efforts.

References

Application Notes and Protocols: DNA Gyrase Supercoiling Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This enzyme is a well-established target for antibacterial drugs.[2] The DNA gyrase supercoiling inhibition assay is a fundamental tool for the discovery and characterization of new antibacterial agents. This document provides a detailed protocol for performing this assay, principles of the different methodologies, and data interpretation.

Principle of the Assay

The assay measures the conversion of a relaxed circular DNA substrate to a supercoiled form by DNA gyrase in the presence of ATP.[1] Potential inhibitors will prevent or reduce this supercoiling activity. The extent of supercoiling can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. Alternatively, fluorescence-based methods can be employed for a high-throughput format, leveraging the differential fluorescence of intercalating dyes when bound to supercoiled versus relaxed DNA.

Mechanism of DNA Gyrase Action and Inhibition

DNA gyrase functions as a heterotetramer of two GyrA and two GyrB subunits.[3] The catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by the capture of another segment (the T-segment).[4] Through a series of conformational changes driven by ATP hydrolysis, the G-segment is cleaved, the T-segment is passed through the break, and the G-segment is resealed.[2] This process introduces a negative supercoil into the DNA.[2]

Inhibitors can interfere with this process at different stages. For instance, fluoroquinolones like ciprofloxacin trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to lethal double-strand breaks.[1] Aminocoumarins, such as novobiocin, competitively inhibit the ATPase activity of the GyrB subunit, preventing the energy-dependent strand passage.[1]

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition Mechanisms gyrase_dna Gyrase + Relaxed DNA g_segment_binding G-Segment Binding gyrase_dna->g_segment_binding t_segment_capture T-Segment Capture g_segment_binding->t_segment_capture atp_binding ATP Binding t_segment_capture->atp_binding g_segment_cleavage G-Segment Cleavage atp_binding->g_segment_cleavage t_segment_passage T-Segment Passage g_segment_cleavage->t_segment_passage g_segment_ligation G-Segment Ligation t_segment_passage->g_segment_ligation supercoiled_dna Supercoiled DNA + Gyrase g_segment_ligation->supercoiled_dna fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) fluoroquinolones->g_segment_cleavage Traps complex aminocoumarins Aminocoumarins (e.g., Novobiocin) aminocoumarins->atp_binding Inhibits ATPase

Caption: DNA Gyrase Catalytic Cycle and Inhibition.

Experimental Protocols

Preparation of Relaxed pBR322 DNA

A relaxed DNA substrate is required for the assay. This can be prepared by treating supercoiled plasmid DNA (e.g., pBR322) with a type I topoisomerase.

Materials:

  • Supercoiled pBR322 DNA

  • Calf Thymus Topoisomerase I

  • 5x Topoisomerase I Relaxation Buffer (250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 50% glycerol)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol

  • 3 M Sodium Acetate, pH 5.2

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • In a microcentrifuge tube, combine 50 µg of supercoiled pBR322 DNA, 30 µL of 5x topoisomerase I relaxation buffer, and 5 µL of calf thymus topoisomerase I.

  • Adjust the final volume to 150 µL with sterile deionized water.

  • Incubate the reaction at 37°C for 30-60 minutes.[5]

  • Stop the reaction by heat inactivation at 75°C for 10 minutes.[5]

  • Extract the relaxed DNA with an equal volume of phenol:chloroform:isoamyl alcohol.

  • Centrifuge at 12,000 x g for 5 minutes and carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C.

  • Discard the supernatant, wash the pellet with 70% ethanol, and air dry.

  • Resuspend the relaxed DNA in TE buffer.

  • Determine the DNA concentration using a spectrophotometer.

  • Confirm the relaxation by running a small aliquot on a 1% agarose gel alongside a supercoiled DNA marker.

DNA Gyrase Supercoiling Inhibition Assay (Agarose Gel-Based)

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • 5x Gyrase Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin). Note: Optimal buffer composition may vary.[6]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 2x Stop Buffer (e.g., 2% SDS, 20% Ficoll, 0.02% Bromophenol Blue)

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare a master mix containing the 5x gyrase assay buffer, relaxed pBR322 DNA (final concentration ~10-15 µg/mL), and sterile water.

  • Aliquot the master mix into reaction tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a pre-determined optimal concentration of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding 2x stop buffer and proteinase K (final concentration 50 µg/mL).

  • Incubate at 37°C for an additional 30 minutes to digest the enzyme.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Run the gel at a constant voltage until there is good separation between the supercoiled and relaxed DNA bands (e.g., 75V for 2 hours).[6]

  • Visualize the DNA bands under UV light and document the results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (Buffer, Relaxed DNA, Water) aliquot Aliquot Master Mix prep_master_mix->aliquot add_inhibitor Add Test Inhibitors aliquot->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase incubate_37 Incubate at 37°C add_gyrase->incubate_37 stop_reaction Stop Reaction (Stop Buffer + Proteinase K) incubate_37->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize and Quantify Bands gel_electrophoresis->visualize calc_ic50 Calculate IC50 visualize->calc_ic50

Caption: DNA Gyrase Inhibition Assay Workflow.

Data Presentation and Analysis

The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA. The intensity of the supercoiled and relaxed DNA bands can be quantified using gel documentation software. The percentage of inhibition is calculated as follows:

% Inhibition = (1 - (Intensity of Supercoiled Band in presence of Inhibitor / Intensity of Supercoiled Band in absence of Inhibitor)) x 100

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables provide typical reaction conditions and IC₅₀ values for known DNA gyrase inhibitors.

Component Final Concentration
Tris-HCl, pH 7.5-8.025-50 mM
Potassium Glutamate100-150 mM
Magnesium Acetate/Chloride4-10 mM
DTT2-4 mM
ATP1-2 mM
Spermidine1.8-2 mM
Bovine Serum Albumin (BSA)0.05-0.1 mg/mL
Relaxed pBR322 DNA0.2-0.5 µg per reaction
E. coli DNA Gyrase1-5 nM
Incubation Time 30-60 minutes at 37°C
Reaction Volume 20-30 µL

Table 1: Typical Reaction Conditions for E. coli DNA Gyrase Supercoiling Assay. [6][7][8]

Inhibitor Target Subunit Bacterial Species IC₅₀ (µM)
NovobiocinGyrBE. coli0.006 - 0.48
S. aureus~0.006 - 0.01
CiprofloxacinGyrAE. coli0.39 - 2.57
S. aureus~3.0
N. gonorrhoeae (WT)0.39
E. faecalis27.8

Table 2: Comparative IC₅₀ Values of Known DNA Gyrase Inhibitors. [6][8][9][10][11][12][13]

High-Throughput Fluorescence-Based Assay

For screening large compound libraries, a 96- or 384-well plate format using a fluorescent dye can be employed. The principle is that certain dyes exhibit different fluorescence intensities when bound to supercoiled versus relaxed DNA.[14]

Brief Protocol:

  • Set up the reactions as described above in a black 96-well plate.

  • After incubation, add a fluorescent dye (e.g., H19 dye) that preferentially binds to supercoiled DNA, leading to an increase in fluorescence.[9]

  • Incubate for a short period to allow for dye binding.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[9]

  • A decrease in fluorescence signal corresponds to the inhibition of DNA supercoiling.

This method offers higher throughput and is more amenable to automation compared to the gel-based assay.

References

Application Notes and Protocols for Evaluating 6-Chloroquinolin-4-ol Analogs as EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the screening and characterization of 6-chloroquinolin-4-ol analogs as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. The protocols detailed below encompass both biochemical and cell-based assays to determine inhibitory potency and cellular efficacy.

The Epidermal Growth factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3][4][5][6][7] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers.[4][7][8][9] Consequently, EGFR has become a major therapeutic target for anticancer drug development. The quinoline scaffold is a privileged structure in the development of novel kinase inhibitors, suggesting that this compound analogs may exhibit inhibitory activity against EGFR.[7][10]

While direct experimental data on the EGFR inhibitory activity of this compound is not extensively available in the public domain, the analysis of structurally related compounds demonstrates that the quinoline scaffold can yield biologically active molecules.[10] The following protocols provide a robust methodology for evaluating the potential of novel this compound analogs as EGFR inhibitors.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro EGFR Kinase Inhibition by this compound Analogs

Compound IDEGFR (Wild-Type) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)
Analog-001Hypothetical ValueHypothetical Value
Analog-002Hypothetical ValueHypothetical Value
Gefitinib (Control)Hypothetical ValueHypothetical Value
Osimertinib (Control)Hypothetical ValueHypothetical Value

Table 2: Anti-Proliferative Activity of this compound Analogs in Cancer Cell Lines

Compound IDA431 (EGFR Overexpression) GI₅₀ (µM)NCI-H1975 (L858R/T790M) GI₅₀ (µM)
Analog-001Hypothetical ValueHypothetical Value
Analog-002Hypothetical ValueHypothetical Value
Gefitinib (Control)Hypothetical ValueHypothetical Value
Osimertinib (Control)Hypothetical ValueHypothetical Value

Experimental Protocols

Biochemical EGFR Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12]

Materials:

  • Recombinant human EGFR kinase (wild-type and mutant forms)

  • This compound analogs

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. Create a serial dilution series in the kinase assay buffer.

  • Assay Plate Setup: Add 1 µL of the diluted compound or control (e.g., gefitinib, DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well. Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound binding.[10][12][13]

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations should be at the Km for ATP and the peptide substrate.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTS Assay)

This assay determines the effect of the compounds on the proliferation of EGFR-dependent cancer cells.

Materials:

  • A431 (EGFR overexpression) and NCI-H1975 (EGFR L858R/T790M mutant) cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound analogs

  • MTS reagent

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]

  • Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[4]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

EGFR Phosphorylation Assay (In-Cell Western)

This assay measures the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • A431 cells

  • Serum-free medium

  • This compound analogs

  • Human EGF

  • Lysis buffer

  • Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

  • Fluorescently labeled secondary antibodies

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding and Starvation: Seed A431 cells in a 96-well plate. Once confluent, starve the cells in serum-free medium for 12-24 hours.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of the this compound analogs for 1-2 hours.[7][14]

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.

  • Fixing and Staining: Fix the cells and permeabilize them. Incubate with primary antibodies against phospho-EGFR and total EGFR, followed by incubation with corresponding fluorescently labeled secondary antibodies.

  • Data Acquisition: Scan the plate using a fluorescent imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal and determine the IC₅₀ for inhibition of phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 P Shc Shc EGFR->Shc P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P Sos Sos Grb2->Sos Ras Ras Sos->Ras Shc->Grb2 Akt Akt PI3K->Akt IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC DAG->PKC Inhibitor This compound Analog Inhibitor->EGFR Inhibits Kinase Activity Experimental_Workflow start Start: Synthesize This compound Analogs biochem_assay Biochemical Assay: EGFR Kinase Inhibition (IC₅₀) start->biochem_assay cell_assay Cell-Based Assay: Anti-Proliferation (GI₅₀) biochem_assay->cell_assay phospho_assay Mechanism of Action: EGFR Phosphorylation Inhibition cell_assay->phospho_assay analyze Data Analysis and Lead Candidate Selection phospho_assay->analyze end Lead Optimization analyze->end

References

Preparation of 6-Chloroquinolin-4-ol stock solutions for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Preparation of 6-Chloroquinolin-4-ol Stock Solutions

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a key structural component in a variety of pharmacologically active compounds.[1] Due to its chemical structure, this compound is under investigation for various biological activities, including potential roles as a tyrosine kinase inhibitor.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo biological assay to ensure reliable and reproducible results. These application notes provide essential information and protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Physicochemical Properties

This compound is a lipophilic molecule, a characteristic that indicates low solubility in aqueous solutions.[2] A summary of its relevant physicochemical properties is presented in the table below. It is important to note that specific quantitative solubility data in common laboratory solvents is not widely available in public literature; therefore, experimental determination is highly recommended for specific assay conditions.[2][3]

PropertyValueSource
Molecular Formula C₉H₆ClNO[4]
Molecular Weight 179.60 g/mol [4]
Appearance Solid
Melting Point >250°C[1]
XLogP3 1.2[4]
Solubility
WaterLow / Insoluble[2][5]
DMSOSoluble[1][2]
EthanolExpected to be soluble, but requires experimental verification[2]
DMFEnhanced solubility[1]

Solvent Selection

Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]

When selecting a solvent, it is crucial to consider its potential effects on the biological assay. DMSO is not inert and can exhibit cytotoxicity, alter cell differentiation, or directly affect enzyme activity at higher concentrations.[2] Therefore, the final concentration of DMSO in the assay should be kept to a minimum, ideally below 0.5% (v/v).[2] A vehicle control, containing the same final concentration of the solvent used for the test compound, must be included in all experiments to account for any solvent-induced effects.[2]

If DMSO is incompatible with the experimental system, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered.[2] However, a solvent tolerance study should be performed for the specific cell line or assay system to determine the maximum permissible concentration without adverse effects.[2]

Stability and Storage

For maximum stability, it is recommended to prepare fresh stock solutions before each experiment.[2] If long-term storage is necessary, the following guidelines should be followed:

  • Short-term storage: Stock solutions in DMSO can be stored at 2-8°C for a limited period.

  • Long-term storage: For extended storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Be aware that the compound may precipitate out of solution upon thawing; if this occurs, gently warm the solution to 37°C and vortex or sonicate to ensure it is fully redissolved before use.[2]

  • Protection: Protect solutions from light.[2]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[6][7]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Use in a well-ventilated area or under a chemical fume hood.[7] Wash hands thoroughly after handling.[6]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[4][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (MW: 179.60 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 179.60 g/mol x 1000 mg/g = 1.796 mg

  • Weighing: Tare a clean, dry amber vial on a calibrated analytical balance. Carefully weigh out approximately 1.80 mg of this compound into the vial. Record the exact weight.

  • Dissolution: Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. For example, if 1.80 mg was weighed, add 1.002 mL of DMSO.

    • Volume (mL) = [Mass (mg) / 179.60 ( g/mol )] / 10 (mmol/L)

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for at least 2 minutes to dissolve the compound.[2]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles and the compound is fully dissolved.[2] If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.[2]

  • Storage: Store the stock solution as recommended in the "Stability and Storage" section above.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol describes the serial dilution of the 10 mM stock solution to prepare a final concentration of 10 µM for a biological assay, ensuring the final DMSO concentration is 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Anhydrous DMSO

  • Aqueous assay buffer or cell culture medium, pre-warmed to the assay temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (100X Stock): First, prepare a 1 mM intermediate stock solution.

    • Pipette 10 µL of the 10 mM stock solution into a sterile microcentrifuge tube.

    • Add 90 µL of anhydrous DMSO to the tube.

    • Vortex to mix thoroughly. This creates a 1 mM solution in 100% DMSO.

  • Final Dilution: Prepare the final working solution by diluting the intermediate stock into the aqueous assay buffer. To make 1 mL of a 10 µM final solution:

    • Pipette 990 µL of the pre-warmed aqueous assay buffer into a new sterile tube.

    • Add 10 µL of the 1 mM intermediate stock solution to the buffer.

    • This yields a final compound concentration of 10 µM and a final DMSO concentration of 1%.

  • Mixing: Immediately after adding the DMSO solution to the aqueous buffer, mix gently but thoroughly by pipetting up and down or by gentle vortexing to ensure rapid and complete mixing and to avoid precipitation.[2]

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of 100% DMSO to 990 µL of the aqueous assay buffer. This will have a final DMSO concentration of 1%, matching the test condition.

  • Immediate Use: Use the final dilutions immediately in your assay to minimize the risk of the compound precipitating over time.[2]

Visualizations

G Workflow for Preparation of this compound Stock Solution cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) calc 1. Calculate Mass (e.g., 1.80 mg for 1 mL) weigh 2. Weigh Compound (Use calibrated balance) calc->weigh add_dmso 3. Add Anhydrous DMSO (Calculated volume) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve store 5. Store Aliquots (-20°C or -80°C) dissolve->store intermediate A. Prepare Intermediate (e.g., 1 mM in DMSO) store->intermediate Thaw & Re-dissolve if needed final_dilution B. Final Dilution (Add to aqueous buffer) intermediate->final_dilution mix C. Mix Thoroughly (Immediate use) final_dilution->mix assay assay mix->assay Ready for Assay

Caption: Workflow for preparing this compound stock and working solutions.

G Conceptual Signaling Pathway for Tyrosine Kinase Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (e.g., EGF) receptor Tyrosine Kinase Receptor (e.g., EGFR) ligand->receptor Binds autophos Receptor Dimerization & Autophosphorylation receptor->autophos downstream Downstream Signaling (e.g., MAPK/ERK Pathway) autophos->downstream response Cell Proliferation, Survival, Growth downstream->response compound This compound compound->autophos Inhibits

Caption: Potential mechanism of this compound as a tyrosine kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloroquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloroquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve experimental outcomes and resolve common low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound? A1: The most prevalent and well-established methods for synthesizing the this compound scaffold are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.[1][2][3] Other methods like the Friedländer Annulation can also be adapted.[1][4] The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5] The Conrad-Limpach route uses an aniline and a β-ketoester, which also undergoes a high-temperature cyclization.[2][6]

Q2: Why is the cyclization step so critical for the yield? A2: The cyclization step is an intramolecular reaction that requires a significant amount of energy to overcome the activation barrier for ring closure. This process is typically the yield-determining step. It requires very high temperatures, often above 240°C, to proceed efficiently.[2][7] Insufficient temperature is a primary cause of low yields, leading to incomplete conversion of the intermediate to the final quinoline product.[2][8]

Q3: What is the role of high-boiling point solvents like Dowtherm A or diphenyl ether? A3: High-boiling point, inert solvents are crucial for achieving and maintaining the high temperatures (240-260°C) required for the thermal cyclization step.[3][7] Using these solvents can significantly increase reaction yields compared to solvent-free conditions by ensuring stable and uniform heat distribution throughout the reaction mixture.[3] Dowtherm A, a eutectic mixture of diphenyl oxide and biphenyl, is a common choice due to its high thermal stability, with an operating range up to 400°C (750°F).[9][10]

Q4: What are the typical impurities or side products I might encounter? A4: In the Gould-Jacobs reaction, common impurities arise from incomplete hydrolysis or decarboxylation, leading to the persistence of 3-carboxy or 3-carbalkoxy derivatives.[2] In the Conrad-Limpach synthesis, an isomeric 2-hydroxyquinoline can sometimes form as a side product.[2] Additionally, unreacted starting materials or the intermediate can remain if the reaction conditions, particularly temperature, are not optimal.

Q5: How can I effectively purify the crude this compound? A5: Recrystallization is a highly effective and common method for purifying the final product.[11][12] Polar solvents such as ethanol, methanol, or acetic acid are often good choices.[2][11] The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature to ensure high recovery.[12] If recrystallization is challenging or significant impurities are present, silica gel column chromatography using a nonpolar/polar eluent system (e.g., hexane/ethyl acetate) is a reliable alternative.[11]

Troubleshooting Guide for Low Yields

This guide addresses specific issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution Citation
Low Yield in Condensation Step 1. Incomplete reaction. 2. Moisture in reagents/glassware. 3. Poor quality of starting materials.1. Increase reaction time or temperature (typically 100-130°C). Monitor reaction progress by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents if applicable. 3. Verify the purity of starting aniline and ester via NMR or melting point analysis.[2][7]
Low Yield in Cyclization Step 1. Insufficient temperature. 2. Reaction time is too short. 3. Inefficient heat transfer.1. Ensure the reaction temperature reaches and is maintained at 240-260°C. Use a high-temperature thermometer. 2. Increase the reaction time (typically 30-60 minutes) and monitor by TLC until the intermediate is consumed. 3. Use a high-boiling point solvent (Dowtherm A, diphenyl ether) and ensure vigorous stirring for even heating.[1][2][7][8]
Product "Oils Out" During Recrystallization 1. The chosen solvent is not optimal. 2. The solution is cooling too rapidly. 3. Presence of significant impurities.1. Perform a solvent screen to find a more suitable solvent or solvent pair (e.g., ethanol/water). 2. Allow the flask to cool slowly to room temperature without disturbance before placing it in an ice bath. 3. Consider purifying the crude material by column chromatography first to remove impurities that inhibit crystallization.[7][11][12]
Difficulty Removing High-Boiling Solvent 1. Solvent is not sufficiently volatile under standard work-up conditions.1. After cyclization, cool the mixture below 100°C and precipitate the product by adding a large volume of a non-polar solvent like hexane or petroleum ether. 2. Collect the solid by vacuum filtration and wash the filter cake thoroughly with the non-polar solvent. 3. Dry the final product under a high vacuum to remove all residual solvent traces.[3][7][13]
Optimizing Cyclization Reaction Conditions

The thermal cyclization is the most critical step for achieving high yields. The following table summarizes key parameters for optimization based on the Gould-Jacobs approach.

Parameter Conventional Heating Microwave Irradiation Rationale & Notes Citation
Temperature 240 - 260°C250 - 300°CHigh temperature is required to overcome the activation energy for intramolecular cyclization. Temperatures that are too high can lead to degradation.[7][14][15]
Solvent Dowtherm A, Diphenyl Ether, Mineral OilHigh-boiling polar solvents or solvent-freeProvides efficient and uniform heat transfer. Inertness is critical to prevent side reactions at high temperatures.[2][3]
Reaction Time 30 - 60 minutes5 - 15 minutesMicrowave heating can dramatically reduce reaction times and sometimes improve yields by minimizing byproduct formation.[14][15]
Atmosphere Inert (Nitrogen or Argon)Sealed VesselPrevents oxidation of the aniline intermediate and the product at high temperatures.[13][14]

Experimental Protocols

Protocol 1: Gould-Jacobs Reaction

This protocol is a widely used method for synthesizing 4-hydroxyquinoline derivatives.[4][5]

Step 1: Condensation

  • In a round-bottom flask fitted with a reflux condenser, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[7]

  • Heat the mixture in an oil bath at 100-120°C for 1-2 hours.[4] Ethanol is evolved as a byproduct. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate, may solidify upon cooling.[7]

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.[4][7]

  • Heat the mixture to approximately 250°C under an inert atmosphere for 30-60 minutes.[4] This high temperature is crucial for the cyclization to occur.

  • Cool the reaction mixture to below 100°C. Add a non-polar solvent such as hexane to precipitate the crude product.[4][13]

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.[4]

Step 3: Saponification and Decarboxylation (Optional, for final product)

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.[7]

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.[7]

  • Cool the solution and acidify with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid intermediate.[7]

  • Filter, wash with water, and dry the intermediate.

  • Heat the carboxylic acid intermediate above its melting point until the evolution of CO₂ ceases to yield the final this compound.[7]

Protocol 2: Purification by Recrystallization

This is a standard and effective method for purifying the final product.[12]

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point (e.g., ethanol).[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent portion-wise while stirring and heating until the solid is completely dissolved.[12]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[11][12]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[12]

Visualizations

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation start 4-Chloroaniline + Diethyl Ethoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate start->intermediate 100-120°C -EtOH cyclized_ester Ethyl 6-Chloro-4-hydroxy quinoline-3-carboxylate intermediate->cyclized_ester ~250°C (Dowtherm A) -EtOH acid 6-Chloro-4-hydroxy quinoline-3-carboxylic acid cyclized_ester->acid 1. NaOH, Reflux 2. HCl final_product This compound acid->final_product Heat -CO2

Caption: Workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Troubleshooting_Workflow start Low Yield Observed check_temp Was Cyclization Temperature >240°C? start->check_temp check_reagents Are Reagents Pure and Dry? check_temp->check_reagents Yes increase_temp Increase Temperature to 250°C & Repeat check_temp->increase_temp No check_time Was Reaction Time Sufficient (TLC)? check_reagents->check_time Yes purify_reagents Purify/Dry Starting Materials & Repeat check_reagents->purify_reagents No check_solvent Was a High-Boiling Solvent Used? check_time->check_solvent Yes increase_time Increase Reaction Time & Monitor by TLC check_time->increase_time No use_solvent Use Dowtherm A or Diphenyl Ether & Repeat check_solvent->use_solvent No success Yield Improved check_solvent->success Yes increase_temp->check_temp purify_reagents->check_reagents increase_time->check_time use_solvent->check_solvent

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Optimizing reaction conditions for the Gould-Jacobs reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs reaction for the synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline derivatives. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, like diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate. This intermediate then undergoes a high-temperature thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline. Subsequent steps of saponification (hydrolysis) and decarboxylation can then be carried out to yield the final 4-hydroxyquinoline.

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C. This can be achieved through conventional heating in a high-boiling point solvent or by using microwave irradiation, which can shorten reaction times and potentially improve yields.

Q3: How do substituents on the aniline starting material affect the reaction?

The electronic properties of substituents on the aniline ring can influence the reaction's success. The Gould-Jacobs reaction is particularly effective for anilines that have electron-donating groups at the meta-position.

Q4: What are the most common side reactions to be aware of?

A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, which is more likely to occur under high-temperature and high-pressure conditions. This results in the formation of a 4-hydroxyquinoline that lacks the ester group at the 3-position. At very high temperatures, product degradation can also lead to the formation of dark, tarry materials.

Q5: My cyclization reaction is not proceeding to completion. What should I do?

Incomplete cyclization is a common challenge. Here are several troubleshooting steps you can take:

  • Increase the temperature: Since the cyclization is a high-temperature process, gradually increasing the reaction temperature may help drive the reaction to completion.

  • Extend the reaction time: If a higher temperature is not feasible or causes decomposition, increasing the reaction time at the current temperature might improve the yield. Be cautious of potential product degradation with prolonged heating.

  • Consider microwave heating: Microwave irradiation offers rapid and efficient heating, which can lead to higher yields and significantly shorter reaction times compared to conventional methods.

  • Ensure anhydrous conditions: While not always a strict requirement, using dry reagents and solvents can sometimes improve the reaction outcome.

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Intermediates & Products Aniline Aniline Condensation Condensation (100-130°C) Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Intermediate Anilidomethylenemalonic Ester Condensation->Intermediate - EtOH Cyclization Thermal Cyclization (250-300°C) Product1 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Product1 Saponification Saponification (Hydrolysis) Product2 Quinoline-3-carboxylic Acid Saponification->Product2 Decarboxylation Decarboxylation (Heat) FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct Intermediate->Cyclization - EtOH Product1->Saponification Product2->Decarboxylation - CO2

Caption: The multi-step pathway of the Gould-Jacobs reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of condensation product (anilidomethylenemalonic ester) - Incomplete reaction- Reagent decomposition- Use a slight excess (1.0-1.2 equivalents) of the malonic ester derivative.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Ensure you are using fresh, high-quality reagents.
Incomplete cyclization - Insufficient temperature- Reaction time is too short- Gradually increase the reaction temperature, monitoring for decomposition.- Extend the reaction time.- Switch to microwave heating for more efficient energy transfer.
Formation of dark, tarry materials - Decomposition at excessively high temperatures- Prolonged heating- Optimize the temperature and reaction time to find a balance between cyclization and degradation.- Use a high-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A) for even heating.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is a viscous oil or difficult to crystallize - Presence of impurities- Residual high-boiling solvent- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under a high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.
Formation of decarboxylated byproduct - Reaction temperature and/or pressure is too high- Carefully control and optimize the reaction temperature and time.- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature if it becomes too high.

Optimization of Reaction Conditions

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis, in particular, allows for rapid optimization of these parameters.

EntryHeating MethodTemperature (°C)Time (min)Yield (%)
1Microwave250101
2Microwave300137
3Microwave300528
4Microwave3005 (optimized)47
Note: The yields in the table refer to the isolated product after the cyclization of the anilidomethylenemalonate intermediate derived from aniline and diethyl ethoxymethylenemalonate. Data sourced from a microwave synthesis study.

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This method uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Diphenyl ether or Dowtherm A. Heat the mixture to reflux (typically 250-260°C) under a nitrogen atmosphere for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such

Technical Support Center: Conrad-Limpach Synthesis of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Conrad-Limpach synthesis of 6-Chloroquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Conrad-Limpach synthesis of this compound?

A1: The most significant side product in this synthesis is the isomeric 6-Chloroquinolin-2-ol. This arises from the competing Knorr quinoline synthesis pathway.[1][2] The formation of this isomer is highly dependent on the initial reaction temperature. Other potential impurities can include unreacted starting materials (4-chloroaniline and the β-ketoester) and polymeric tars, especially if the reaction temperature is not well-controlled during the high-temperature cyclization step.[1]

Q2: I obtained a mixture of this compound and 6-Chloroquinolin-2-ol. How can I favor the formation of the desired 4-ol isomer?

A2: To favor the formation of this compound, it is crucial to control the temperature during the initial condensation of 4-chloroaniline and the β-ketoester. This step should be carried out under kinetic control, typically at a lower temperature (around room temperature to 140°C).[1][2] This promotes the attack of the aniline's nitrogen atom on the keto group of the β-ketoester, leading to the intermediate that cyclizes to the 4-hydroxyquinoline.

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

A3: Low yields in the Conrad-Limpach synthesis are a common issue and can be attributed to several factors:

  • Insufficient Cyclization Temperature: The cyclization step requires a high temperature, typically around 250°C, to proceed efficiently.[3]

  • Inappropriate Solvent: The choice of solvent is critical. High-boiling, inert solvents like mineral oil or Dowtherm A can significantly increase the yield compared to solvent-free conditions.[4]

  • Purity of Starting Materials: Impurities in the 4-chloroaniline or the β-ketoester can interfere with the reaction.

  • Reaction Time: Both the initial condensation and the final cyclization steps need to be given sufficient time for completion.

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, methanol, or acetic acid. The choice of solvent should be determined empirically to achieve a good balance of solubility at high temperatures and insolubility at low temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of 6-Chloroquinolin-2-ol isomer The initial condensation temperature was too high, favoring the thermodynamic product (Knorr synthesis).[1][2]Maintain a lower temperature (room temperature to 140°C) during the initial reaction of 4-chloroaniline and the β-ketoester.
Low overall yield The cyclization temperature was not high enough.[3]Ensure the cyclization step is conducted at a sufficiently high temperature (around 250°C) in a high-boiling inert solvent.[4]
Poor choice of solvent for cyclization.Use a high-boiling point, inert solvent such as mineral oil or Dowtherm A to improve heat transfer and reaction efficiency.[4]
Impure starting materials.Purify the 4-chloroaniline and β-ketoester before use.
Formation of tarry byproducts The reaction temperature during cyclization was too high or not well-controlled, leading to decomposition.Carefully control the temperature during the high-temperature cyclization step using a suitable heating apparatus and temperature probe.
Incomplete reaction Insufficient reaction time for either the condensation or cyclization step.Monitor the reaction progress using Thin Layer Chromatography (TLC) and ensure each step is allowed to proceed to completion.

Experimental Protocols

Key Experiment: Synthesis of this compound via Conrad-Limpach Synthesis

This protocol is a generalized procedure and may require optimization based on the specific β-ketoester used.

Step 1: Condensation of 4-chloroaniline and β-ketoester

  • In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and the appropriate β-ketoester (e.g., diethyl malonate).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture with stirring at a controlled temperature (e.g., 100-140°C) for 2-4 hours.

  • The progress of the reaction can be monitored by TLC.

Step 2: Cyclization to this compound

  • To the flask containing the intermediate from Step 1, add a high-boiling point inert solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to approximately 250°C with vigorous stirring. This high temperature is crucial for the intramolecular cyclization.[3]

  • Maintain this temperature for 1-2 hours, during which ethanol will be eliminated.

  • Monitor the completion of the reaction by TLC.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the cooled mixture with a suitable solvent like xylene or petroleum ether to facilitate further precipitation.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the collected solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizations

Conrad_Limpach_Side_Products Conrad-Limpach Synthesis and Side Product Formation cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products 4-Chloroaniline 4-Chloroaniline Low_Temp Low Temperature (Kinetic Control) 4-Chloroaniline->Low_Temp High_Temp_Initial High Temperature (Thermodynamic Control) 4-Chloroaniline->High_Temp_Initial beta-Ketoester beta-Ketoester beta-Ketoester->Low_Temp beta-Ketoester->High_Temp_Initial Enamine_Intermediate Enamine Intermediate Low_Temp->Enamine_Intermediate Favors keto group attack Anilide_Intermediate Anilide Intermediate High_Temp_Initial->Anilide_Intermediate Favors ester group attack High_Temp_Cyclization High Temperature (~250°C) This compound This compound (Desired Product) High_Temp_Cyclization->this compound 6-Chloroquinolin-2-ol 6-Chloroquinolin-2-ol (Side Product) High_Temp_Cyclization->6-Chloroquinolin-2-ol Enamine_Intermediate->High_Temp_Cyclization Anilide_Intermediate->High_Temp_Cyclization

Caption: Reaction pathway for the Conrad-Limpach synthesis of this compound and the competing Knorr pathway leading to the 6-Chloroquinolin-2-ol side product.

Troubleshooting_Workflow Troubleshooting Low Yield in Conrad-Limpach Synthesis Start Low Yield Observed Check_Temp Check Cyclization Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Check_Temp->Check_Solvent ≥ 250°C Increase_Temp Increase Temperature to ~250°C Check_Temp->Increase_Temp < 250°C Check_Purity Verify Starting Material Purity Check_Solvent->Check_Purity Optimal Use_High_Boiling_Solvent Use High-Boiling Inert Solvent (e.g., Mineral Oil) Check_Solvent->Use_High_Boiling_Solvent Not optimal Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants Impure Success Improved Yield Check_Purity->Success Pure Increase_Temp->Success Use_High_Boiling_Solvent->Success Purify_Reactants->Success

Caption: A logical workflow for troubleshooting low yields in the Conrad-Limpach synthesis of this compound.

References

Technical Support Center: Purification of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 6-Chloroquinolin-4-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization The compound is too soluble in the chosen solvent.Try a different recrystallization solvent or a solvent mixture.
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound.
The cooling process was too rapid.Allow the solution to cool more slowly to encourage crystal growth.
Product "Oiling Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.Use a solvent with a lower boiling point.
Presence of significant impurities depressing the melting point.Attempt a preliminary purification by column chromatography before recrystallization.
Poor Separation in Column Chromatography (Overlapping Spots on TLC) The chosen eluent system is not optimal.Optimize the solvent system using Thin Layer Chromatography (TLC) with various solvent ratios (e.g., hexane:ethyl acetate).
The column was not packed properly, leading to channeling.Repack the column, ensuring a uniform and compact stationary phase.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
Product is Still Impure After Purification The impurity has a very similar polarity to the product.Repeat the purification process. A second recrystallization or column chromatography may be necessary.
The compound may be degrading on the silica gel.Consider using a different stationary phase like alumina, or deactivating the silica gel with triethylamine if the compound is basic.
Presence of Carboxylic Acid or Ester Impurities Incomplete hydrolysis or decarboxylation during a Gould-Jacobs synthesis.[1]If a 3-carboxy impurity is present, consider an extraction with a mild aqueous base to remove the acidic impurity. For a 3-carbalkoxy impurity, further hydrolysis and decarboxylation may be required, followed by repurification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound and structurally similar compounds are recrystallization and silica gel column chromatography. Recrystallization is ideal for removing minor impurities, provided a suitable solvent is identified. Column chromatography is more effective for separating the target compound from significant quantities of impurities with different polarities.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: For quinolin-4-ol derivatives, polar protic solvents are generally effective.[2] Good starting points for solvent screening include ethanol, methanol, or acetic acid.[1] The ideal solvent will dissolve the crude product completely at an elevated temperature but have low solubility at room temperature to allow for high crystal recovery upon cooling.[3]

Q3: What is a typical solvent system for purifying this compound by column chromatography?

A3: A common eluent system for purifying quinoline derivatives is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent such as ethyl acetate.[2] The optimal ratio of these solvents will depend on the specific impurities present in your crude material. It is highly recommended to first determine the ideal solvent ratio by performing Thin Layer Chromatography (TLC) analysis.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. The spots are typically visualized under UV light.[2]

Experimental Protocols

The following are detailed methodologies for the key purification techniques. Note that these may require optimization for your specific sample.

Protocol 1: Recrystallization

This protocol outlines the general steps for purifying crude this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different potential solvent (e.g., ethanol, methanol, acetone, or mixtures like dichloromethane-hexane) to each tube.[3]

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.

    • Gently heat the tubes. The ideal solvent will completely dissolve the compound at its boiling point.

    • Allow the solutions to cool slowly. The best solvent will yield a high quantity of crystals upon cooling.

  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add the chosen solvent in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated charcoal. This step helps prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation and Washing of Crystals:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general procedure for purification using column chromatography.

  • Solvent System Optimization:

    • Using TLC, test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that provides good separation between this compound and its impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried silica with the adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect the eluent in fractions using test tubes.

  • Monitoring and Product Isolation:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.

  • Final Drying:

    • Dry the purified product under a high vacuum to remove all traces of solvent.

Visualizations

Purification Workflow

G cluster_prep Preparation cluster_methods Purification Methods cluster_recryst Recrystallization Steps cluster_column Column Chromatography Steps A Crude this compound B Analyze by TLC A->B C Recrystallization B->C Minor Impurities D Column Chromatography B->D Significant Impurities C1 Dissolve in Hot Solvent C->C1 D1 Pack Column D->D1 C2 Cool to Crystallize C1->C2 C3 Filter and Dry C2->C3 E Pure this compound C3->E D2 Load Sample D1->D2 D3 Elute with Solvent D2->D3 D4 Collect & Combine Fractions D3->D4 D4->E F Verify Purity (TLC, MP, NMR) E->F

Caption: A workflow for the purification of crude this compound.

Troubleshooting Logic

G cluster_issues Common Issues A Purification Attempted B Is the Product Pure? A->B C Purification Successful B->C Yes D Identify the Issue B->D No E Low Yield D->E F Oiling Out D->F G Poor Separation D->G H Persistent Impurity D->H E1 Optimize Cooling/Solvent Volume E->E1 F1 Change Solvent F->F1 G1 Optimize Eluent/Repack Column G->G1 H1 Repeat Purification/Try Another Method H->H1

Caption: A troubleshooting flowchart for purifying this compound.

References

Troubleshooting 6-Chloroquinolin-4-ol precipitation in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of 6-Chloroquinolin-4-ol precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock into an aqueous buffer (e.g., PBS)?

A1: Precipitation of this compound upon dilution into aqueous buffers is a common issue primarily due to its physicochemical properties. The main reasons include:

  • Low Aqueous Solubility: this compound is a lipophilic (fat-soluble) molecule, which means it has inherently low solubility in water-based solutions like most buffers.[1]

  • "Solvent Shock": When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can be "shocked" out of solution. The localized concentration at the point of mixing can momentarily exceed the solubility limit, causing the compound to crash out before it can be evenly dispersed.

  • pH-Dependent Solubility: Quinoline derivatives often have ionizable groups, making their solubility highly dependent on the pH of the solution.[1] If the buffer's pH is not optimal for keeping the compound in its more soluble ionized form, precipitation can occur.

  • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of organic compounds, an effect known as "salting out."[1]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the physicochemical properties is crucial for troubleshooting. While experimental data is limited, predicted values provide a good starting point for experimental design.

PropertyPredicted Value/InformationImplication for Solubility
pKa (Acidic) ~8.0 - 9.0The hydroxyl group can lose a proton at high pH, forming a more soluble phenoxide ion.
pKa (Basic) ~3.5 - 4.5The quinoline nitrogen can be protonated at low pH, forming a more soluble cation.
LogP ~2.5 - 3.5Indicates a preference for lipid environments and low intrinsic aqueous solubility.
Aqueous Solubility Predicted to be low (in the µg/mL range)High-concentration aqueous solutions are difficult to achieve without formulation strategies.

Note: These values are estimations from computational models and should be experimentally verified for critical applications.

Q3: How can I prevent precipitation when preparing my working solutions?

A3: A systematic approach to solution preparation can significantly minimize precipitation. Key strategies include:

  • Prepare a High-Concentration Stock in 100% DMSO: Dimethyl sulfoxide (DMSO) is a recommended solvent for creating a concentrated stock solution (e.g., 10-20 mM).[1]

  • Use an Intermediate Dilution Step: Instead of diluting directly from your high-concentration stock into the final aqueous buffer, perform an intermediate dilution in either 100% DMSO or a mixture of your aqueous buffer and an organic co-solvent.[1]

  • Vortex During Dilution: When adding the stock solution to the aqueous buffer, ensure the buffer is being vortexed or rapidly mixed. This helps to quickly disperse the compound and avoid high local concentrations.

  • Maintain a Low Final Co-solvent Concentration: Keep the final concentration of DMSO or other organic solvents in your assay as low as possible (ideally <0.5%) to avoid artifacts. Always include a vehicle control with the same solvent concentration in your experiments.[1]

  • Work with Pre-warmed Buffer: If the compound's stability permits, using a buffer that has been pre-warmed to the experimental temperature (e.g., 37°C) can help improve solubility.

Q4: Can I adjust the pH of my buffer to improve solubility?

A4: Yes, adjusting the pH can be a very effective strategy. Based on the predicted pKa values, the solubility of this compound is expected to increase at both acidic and basic pHs relative to a neutral pH.

  • Acidic pH (e.g., pH < 4): Protonation of the quinoline nitrogen should increase solubility.

  • Basic pH (e.g., pH > 9): Deprotonation of the hydroxyl group should increase solubility.

It is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity) and does not degrade the compound. A pH-solubility profile should be experimentally determined.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to buffer. Solvent shock; exceeding kinetic solubility limit.1. Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously.2. Perform a serial dilution in DMSO first to a lower concentration before the final aqueous dilution.3. Increase the final percentage of DMSO in the working solution (if the assay allows, and with proper controls).
Working solution is initially clear but becomes cloudy over time. Compound is in a supersaturated state and is crashing out to its lower thermodynamic solubility.1. Prepare fresh working solutions immediately before each experiment.2. If storage is necessary, consider storing at room temperature instead of 4°C (if the compound is stable).3. Filter the solution through a 0.22 µm syringe filter immediately before use to remove any microscopic precipitate.
Precipitation is observed only at higher concentrations in a dose-response experiment. The higher concentrations are exceeding the compound's solubility limit in the final assay medium.1. Lower the top concentration of the compound in your experiment.2. Slightly increase the final DMSO concentration across all wells (e.g., from 0.1% to 0.5%) and include a matching vehicle control.3. Investigate if a slight adjustment of the buffer pH can increase the solubility window.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines a best-practice method for preparing a working solution from a DMSO stock to minimize precipitation.

  • Prepare 10 mM Stock Solution in DMSO:

    • Weigh out an appropriate amount of this compound powder (Molecular Weight: 179.60 g/mol ).

    • Dissolve in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.[1] Store this stock at -20°C or -80°C in small aliquots.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO.

  • Prepare Final Working Solution (Example for 10 µM):

    • Pre-warm your final aqueous buffer (e.g., PBS, pH 7.4) to the desired experimental temperature.

    • Place the tube of aqueous buffer on a vortex mixer set to a medium speed.

    • Add 1 µL of the 10 mM DMSO stock solution for every 999 µL of buffer to achieve a final concentration of 10 µM (with 0.1% DMSO). Add the stock solution slowly into the vortex.

    • Keep the solution mixing for a few seconds after addition to ensure homogeneity.

    • Use the final working solution immediately for best results.

Protocol 2: Shake-Flask Method for Aqueous Solubility Determination

This protocol allows for the determination of the thermodynamic (equilibrium) solubility of this compound in a specific buffer.

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).

    • Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg to 1 mL of buffer). The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Carefully remove the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved particles.

  • Quantification:

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

    • This is achieved by comparing the analytical signal to a standard curve prepared from a known concentration stock solution (typically in DMSO or another organic solvent).

Visualized Workflows and Relationships

G cluster_prep Solution Preparation Workflow start Weigh Solid This compound stock Prepare 10 mM Stock in 100% DMSO start->stock intermediate Perform Intermediate Dilution in DMSO (e.g., to 1 mM) stock->intermediate final Prepare Final Working Solution in Aqueous Buffer intermediate->final Add to vortexing, pre-warmed buffer end Use Immediately in Assay final->end G cluster_causes Primary Causes cluster_solutions Troubleshooting Solutions Prob Precipitation in Aqueous Buffer S1 Optimize pH of Buffer Prob->S1 S2 Use Co-solvents (e.g., <0.5% DMSO) Prob->S2 S3 Modify Dilution Protocol (Intermediate Dilution, Vortexing) Prob->S3 S4 Prepare Fresh Solutions Prob->S4 S5 Lower Final Concentration Prob->S5 C1 Low Intrinsic Aqueous Solubility C1->Prob C2 Suboptimal pH C2->Prob C3 Solvent Shock C3->Prob C4 High Salt Concentration C4->Prob

References

Addressing solubility issues of 6-Chloroquinolin-4-ol in DMSO.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloroquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a heterocyclic organic compound from the quinoline family.[1] Quinoline derivatives are of significant interest in medicinal chemistry due to a wide range of biological activities.[1] Research suggests that compounds with a similar structure may exhibit anticancer and antibacterial properties.[1][2] Potential mechanisms of action for similar quinoline derivatives include the inhibition of pathways like PI3K/Akt/mTOR, tyrosine kinases (e.g., EGFR), tubulin polymerization, and bacterial DNA gyrase.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: Due to its likely lipophilic nature, similar to other quinoline derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for this compound.[3] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] For long-term stability, it is best to store the compound as a solid at -20°C or -80°C and prepare fresh DMSO stock solutions before use.[4]

Q3: Are there any known stability issues of this compound in DMSO?

Q4: What are the potential off-target effects of using DMSO in my experiments?

A4: DMSO is not biologically inert and can exhibit various effects in cell-based assays, including cytotoxicity, induction of cell differentiation, and direct inhibition or activation of enzymes.[3] It is crucial to use the lowest effective concentration of DMSO in your final assay, typically below 0.5% (v/v), and to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent-related effects.[3]

Troubleshooting Guide: Solubility Issues in DMSO

Issue 1: this compound is not fully dissolving in DMSO at my desired stock concentration.

  • Possible Causes:

    • The concentration may exceed the compound's solubility limit in DMSO at room temperature.

    • The quality of the DMSO may be compromised (e.g., absorbed water).

  • Solutions:

    • Vortexing: Ensure the solution is mixed vigorously.[4]

    • Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes. Be cautious, as excessive heat can degrade some compounds.[4][7]

    • Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and facilitate dissolution.[4][7]

    • Prepare a More Dilute Stock: If the compound remains insoluble, prepare a new, more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[3]

    • Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution.

Issue 2: My this compound stock solution in DMSO appears cloudy or has visible crystals after storage.

  • Possible Causes:

    • The stock solution was stored at a low temperature (e.g., 4°C, -20°C), causing the compound to crystallize out of solution.[3]

    • The concentration is too high for stable storage at that temperature.

  • Solutions:

    • Re-dissolve: Gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved.[3] Always inspect the vial to ensure complete dissolution before making dilutions.

    • Aliquot: To avoid repeated freeze-thaw cycles which can promote precipitation, aliquot the stock solution into smaller, single-use volumes.[7]

    • Store at Room Temperature: For short-term storage, keeping the DMSO stock at room temperature (protected from light) might prevent precipitation, but check the manufacturer's recommendations.[3]

Issue 3: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Causes:

    • This is a common phenomenon known as "salting out" or "crashing out." The compound is significantly less soluble in the aqueous environment compared to DMSO.[3]

    • The local concentration at the point of dilution exceeds the aqueous solubility limit.

  • Solutions:

    • Modify Dilution Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.[8]

    • Increase Final DMSO Concentration: If the experimental system permits, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a parallel vehicle control with the matching DMSO concentration.[3]

    • Use an Intermediate Dilution Step: Prepare an intermediate dilution of the compound in 100% DMSO before the final dilution into the aqueous medium.[3]

    • Adjust pH: The solubility of quinoline derivatives can be pH-dependent. Since they are often weak bases, slightly lowering the pH of the aqueous buffer (if compatible with your assay) may increase solubility by promoting the formation of a more soluble protonated form.[9][10]

Quantitative Data Summary

As specific experimental solubility data for this compound is limited in publicly available literature, the following table presents hypothetical, yet realistic, solubility data for illustrative purposes. Researchers should determine the precise solubility for their specific experimental conditions.

SolventTemperature (°C)Maximum Solubility (mM)
DMSO25~10-20
DMSO37~25-40
Ethanol25~1-5
PBS (pH 7.4)25<0.1
PBS with 0.5% DMSO25~0.1-0.2

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound (Molecular Weight: 179.60 g/mol ) required to make the desired volume of a 10 mM solution. For 1 mL, this would be 1.796 mg.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Dissolution: Add the desired volume of high-purity, anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex for at least 2 minutes.[3]

  • Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Troubleshooting Dissolution: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath, followed by vortexing.[3][7]

  • Storage: Store the stock solution as per your stability assessments. For best practice, prepare fresh or aliquot into single-use volumes and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Serial Dilution for Cellular Assays
  • Thaw Stock: If frozen, thaw the 10 mM stock solution at room temperature or in a 37°C water bath until fully dissolved. Vortex gently to ensure homogeneity.

  • Intermediate Dilution: Prepare a 100X intermediate stock solution. For a final concentration of 10 µM in a 0.1% DMSO final concentration, add 2 µL of the 10 mM DMSO stock to 198 µL of cell culture medium (or aqueous buffer). Mix thoroughly by pipetting. Note: This step can sometimes cause precipitation. See alternative below.

  • Alternative Intermediate Dilution (in 100% DMSO): To minimize precipitation risk, perform intermediate dilutions in 100% DMSO.[7] For example, dilute the 10 mM stock to 1 mM in DMSO, then to 100 µM in DMSO.

  • Final Dilution: Add the appropriate volume of the intermediate stock to your assay wells containing cells and medium to achieve the desired final concentrations. For example, add 1 µL of a 100X intermediate stock to 99 µL of medium in a well.

  • Mixing: Immediately after adding the compound, mix gently but thoroughly to ensure rapid and complete dispersion.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to control wells.[3]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Solubility Check cluster_assay Assay Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check Fully Dissolved? dissolve->check yes Yes check->yes Proceed no No check->no Troubleshoot aliquot Aliquot for Storage (-80°C) yes->aliquot dilute Prepare Dilutions (Intermediate & Final) yes->dilute no->dissolve Re-apply heat/ sonication aliquot->dilute add_to_assay Add to Assay Plate dilute->add_to_assay

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Tubulin->Proliferation Required for Mitosis Compound This compound (or similar quinoline derivative) Compound->EGFR Inhibits Compound->PI3K Inhibits Compound->Tubulin Inhibits Polymerization

Caption: Potential signaling pathways inhibited by quinoline derivatives.

References

Technical Support Center: Strategies for Improving the Solubility of Poorly Soluble Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for enhancing the solubility of poorly soluble quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of many quinoline derivatives?

A1: The poor aqueous solubility of quinoline derivatives often stems from a combination of factors related to their molecular structure. The quinoline core itself is a bicyclic aromatic system, which is inherently hydrophobic.[1] Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1][2] The type and position of substituents on the quinoline ring also play a significant role; lipophilic groups can considerably decrease water solubility.[1]

Q2: What are the most common strategies to improve the solubility of my quinoline compound?

A2: Several effective methods can be employed to enhance the solubility of quinoline derivatives. These can be broadly categorized into physical and chemical modifications.[1][3] Common approaches include:

  • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of a solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1][4]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][4]

  • Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[1][4]

  • Solid Dispersion: Dispersing the quinoline compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1][2]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization and nanosuspension increases the surface area, which can improve the dissolution rate.[4][5][6]

Q3: How do I choose the most appropriate solubility enhancement technique for my specific quinoline derivative?

A3: The selection of an appropriate method depends on the physicochemical properties of your compound and the requirements of your experiment.[2] Key considerations include the pKa of your compound, its logP value, melting point, and chemical stability. For ionizable quinolines, pH adjustment and salt formation are often the first-line approaches due to their simplicity and effectiveness.[1] For neutral or very lipophilic compounds, strategies like solid dispersion, cyclodextrin complexation, or lipid-based formulations may be more suitable.[1][4]

A logical approach to selecting a strategy is outlined in the workflow below.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Ionizable Compounds cluster_3 Non-Ionizable/Lipophilic Compounds cluster_4 Evaluation start Poorly Soluble Quinoline Derivative physchem Determine Physicochemical Properties (pKa, logP, m.p.) start->physchem ionizable Is the compound ionizable? physchem->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes solid_disp Solid Dispersion ionizable->solid_disp No salt_form Salt Formation ph_adjust->salt_form evaluate Evaluate Solubility & Stability ph_adjust->evaluate salt_form->evaluate cyclo Cyclodextrin Complexation solid_disp->cyclo solid_disp->evaluate particle_red Particle Size Reduction cyclo->particle_red cyclo->evaluate particle_red->evaluate

Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: My quinoline derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.

  • Possible Cause: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in the final aqueous assay buffer. The abrupt change in solvent composition causes the compound to "crash out" of the solution.[4]

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤1%, to minimize its effect on both the biological system and solubility.[4]

    • Adjust Buffer pH: Since many quinoline derivatives are weak bases, lowering the pH of your aqueous buffer may increase solubility by promoting the formation of the protonated, more soluble form.[4]

    • Use Co-solvents: Consider using a small percentage of a co-solvent like PEG 400 in your final assay buffer.[7]

    • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO.

G start Compound Precipitates from DMSO Stock Dilution check_dmso Is final DMSO concentration > 1%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_ph Is compound a weak base? check_dmso->check_ph No lower_dmso->check_ph lower_ph Lower buffer pH check_ph->lower_ph Yes use_cosolvent Consider using a co-solvent (e.g., PEG 400) check_ph->use_cosolvent No lower_ph->use_cosolvent end Precipitation Resolved use_cosolvent->end

Troubleshooting workflow for compound precipitation in assays.

Issue 2: I tried adjusting the pH, but my quinoline compound still precipitates.

  • Possible Causes & Solutions:

    • Insufficient pH change: Ensure the pH of the solution is at least 1-2 units below the pKa of your quinoline compound to achieve sufficient protonation.[1] Always verify the pH with a calibrated pH meter.[1]

    • Insufficient buffer capacity: The buffer may not be strong enough to maintain the desired pH after adding the compound. Try increasing the buffer concentration.[1]

    • Common ion effect: If you have formed a salt of your quinoline, the presence of a common ion in the buffer could suppress its solubility. Consider using a buffer with a different counter-ion.[1]

    • "Salting out": At high salt concentrations from the buffer, the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration.[1]

Issue 3: I am struggling to form a stable salt of my substituted quinoline.

  • Possible Causes & Solutions:

    • Inappropriate acid selection: The pKa difference between the quinoline (base) and the selected acid may not be sufficient for stable salt formation. A ΔpKa of >3 is generally recommended. Consider using a stronger acid.[1]

    • Solvent effects: The choice of solvent for the salt formation reaction is critical. Ideally, the solvent should dissolve the free base but not the resulting salt, allowing for precipitation of the salt. Experiment with a range of solvents with different polarities.[1]

    • Hygroscopicity and stability issues: The formed salt may be hygroscopic or unstable. Store the salt under anhydrous conditions and characterize its stability over time. If the salt is unstable, consider forming a different salt or using an alternative solubilization technique.[1]

Data Presentation

Table 1: Illustrative Solubility Enhancement of a Hypothetical Poorly Soluble Quinoline Derivative

TechniqueConditionsSolubility Increase (Fold)Key Considerations
pH Adjustment pH 2.0 Buffer50 - 500Only for ionizable compounds; pH must be compatible with the intended application.[4][7]
Co-solvency 20% PEG 400 in Water10 - 100Co-solvent concentration must be optimized and compatible with the assay system.[7]
Salt Formation Hydrochloride Salt100 - 1000+Requires an ionizable group; the salt form may have different stability and hygroscopicity.[1]
Solid Dispersion 1:5 Drug:PVP K3020 - 200Requires screening of polymers and preparation methods; potential for amorphous to crystalline conversion.[2]
Cyclodextrin Complexation 1:1 Molar Ratio with HP-β-CD10 - 100Stoichiometry needs to be optimized; can be a costly method.[1]

Note: These values are for illustrative purposes. The actual improvement must be determined empirically for each specific compound.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

  • Objective: To determine the maximum concentration of a quinoline derivative that can be dissolved in a specific solvent or buffer at equilibrium.

  • Materials:

    • Quinoline derivative (solid powder)

    • Selected solvent (e.g., water, buffer solutions at various pH values)

    • Vials with screw caps

    • Orbital shaker/agitator in a temperature-controlled environment

    • 0.45 µm syringe filters

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of the solid quinoline derivative to a vial containing a known volume of the solvent.

    • Seal the vials and place them on an orbital shaker.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

    • After equilibration, allow the vials to stand to let undissolved solids settle.

    • Withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.[1]

    • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved quinoline compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.[1]

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Objective: To prepare an amorphous solid dispersion of a quinoline derivative with a hydrophilic polymer to enhance its solubility and dissolution rate.

  • Materials:

    • Quinoline derivative

    • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

    • A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone)[2][4]

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).[2]

    • Accurately weigh and dissolve both the quinoline derivative and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask.[4]

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[2][4]

    • Continue evaporation until a thin, solid film is formed on the inside of the flask.

    • Dry the resulting solid mass in a vacuum oven (e.g., at 40°C) for 24-48 hours to remove any residual solvent.[2][4]

    • Scrape the dried solid dispersion from the flask, pulverize it, and pass it through a sieve.

    • Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1][2]

References

Technical Support Center: Overcoming Inconsistent Results in Cell Viability Assays with 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered when using 6-Chloroquinolin-4-ol in cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound-Specific Issues

Question 1: I am observing significant variability in my IC50 values for this compound across different experiments. What is the likely cause?

Answer: Inconsistent IC50 values for this compound often stem from its physicochemical properties, particularly its solubility. Quinoline derivatives can exhibit poor aqueous solubility.[1] If the compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended, leading to fluctuating results.[1]

Troubleshooting Steps:

  • Optimize Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Store this stock in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Verify Solubility in Media: Before your experiment, perform a solubility test. Prepare the highest concentration of this compound you plan to use in your cell culture medium (including serum) and visually inspect for any precipitate under a microscope after a short incubation.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and is below a cytotoxic level (typically ≤0.5%).[2] Always include a vehicle control with the same DMSO concentration as your highest compound concentration.[2]

  • Sonication: Briefly sonicating the diluted solutions can help in dissolving small precipitates that may not be visible to the naked eye.[1]

Question 2: My results show an unexpected increase in cell viability at higher concentrations of this compound. What could be causing this artifact?

Answer: This phenomenon can be due to the compound interfering with the assay chemistry, a common issue with certain classes of molecules in tetrazolium-based assays like MTT.

Potential Causes and Solutions:

  • Direct Reduction of MTT: Compounds with reducing properties can chemically reduce the MTT reagent to its formazan product, independent of cellular metabolic activity.[3] This leads to a false-positive signal, making it appear as if there is higher cell viability.[4]

    • Troubleshooting: Run a cell-free control. Add this compound and the MTT reagent to cell culture medium without cells. If a purple color develops, it indicates direct MTT reduction by your compound.[3]

  • Compound Precipitation: As mentioned, this compound may precipitate at higher concentrations. These precipitates can interfere with light absorbance readings, leading to artificially high values.

    • Troubleshooting: Visually inspect the wells for any precipitate before and after adding the solubilization agent. Centrifuging the plate before reading the absorbance may help pellet some of the interfering precipitate, though this is not always effective.[5]

Section 2: General Assay Troubleshooting

Question 3: I am observing high variability between replicate wells, even at the same concentration of this compound. What should I check?

Answer: High variability between replicates is a common issue in cell viability assays and can be attributed to several technical factors.[6]

Key Areas to Troubleshoot:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary source of variability.[7] Ensure your cell suspension is homogenous by gently swirling the flask before and during plating.[7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, the compound, or assay reagents will lead to significant deviations.[7] Regular calibration of pipettes and careful technique are crucial.[6]

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth.[6] It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.[7]

  • Incomplete Solubilization of Formazan: In MTT assays, if the purple formazan crystals are not fully dissolved, it will result in inaccurate and variable absorbance readings.[7] Ensure complete solubilization by using an adequate volume of a suitable solvent and verifying dissolution under a microscope.[8]

Parameter Potential Issue Recommended Action
Cell Seeding Non-homogenous cell suspension.Gently swirl cell suspension before and during plating.
Pipetting Inaccurate volumes of cells, compound, or reagents.Calibrate pipettes regularly; use consistent technique.
Plate Layout "Edge effect" causing evaporation and temperature gradients.Fill perimeter wells with sterile media/PBS and exclude from analysis.[7]
MTT Assay Incomplete formazan solubilization.Use sufficient solubilization buffer and confirm dissolution microscopically.[8]
Compound Precipitation of this compound at high concentrations.Perform solubility checks; consider using a lower top concentration.
Assay Chemistry Direct reduction of MTT reagent by the compound.Run cell-free controls to test for chemical interference.[3]

Question 4: Should I consider alternative assays if I continue to get inconsistent results with the MTT assay?

Answer: Yes, if you suspect compound interference or if the issues persist after troubleshooting, using an alternative cell viability assay with a different detection principle is highly recommended.

Assay Type Principle Advantages Considerations
Resazurin (AlamarBlue) Measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[9]Fewer steps than MTT (soluble product), sensitive, and non-toxic.[5]Can also be susceptible to direct reduction by compounds with reducing properties.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP levels, a direct indicator of metabolically active cells.[3]Highly sensitive, rapid, and less prone to interference from colored or reducing compounds.[9]More expensive than tetrazolium-based assays.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.Measures cell death rather than metabolic activity.Less sensitive for early-stage cytotoxicity.
Crystal Violet Assay Stains the DNA of adherent cells, providing a measure of total cell number.Simple, inexpensive, and not dependent on metabolic activity.Requires cell fixation and is only suitable for adherent cells.[10]

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

This protocol is designed to determine if this compound directly reduces the MTT reagent.

  • Plate Setup: In a 96-well plate, add cell culture medium to a set of wells without any cells.

  • Compound Addition: Add serial dilutions of this compound to these wells, mirroring the concentrations used in your cell-based experiment.[7] Include vehicle control wells (medium with DMSO).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate under the same conditions as your cell viability assay (e.g., 2-4 hours at 37°C).[7]

  • Solubilization: Add the solubilization solution (e.g., DMSO or SDS in HCl).[11]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm). A dose-dependent increase in absorbance in the absence of cells indicates direct MTT reduction.[3]

Protocol 2: Standard MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization agent like DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Signaling Pathway Diagrams

Quinoline derivatives have been reported to exert their effects through various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 p pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt p downstream Downstream Targets (e.g., mTOR, Bad) akt->downstream p compound This compound compound->pi3k Inhibition (Proposed) survival Cell Survival & Proliferation downstream->survival MAPK_ERK_Pathway receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek p erk ERK mek->erk p transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription p compound This compound compound->raf Inhibition (Proposed) proliferation Cell Proliferation & Differentiation transcription->proliferation troubleshooting_workflow start Inconsistent Viability Results Observed solubility Check Compound Solubility Precipitate in media? start->solubility optimize_sol Optimize Stock/Dilution (DMSO, Sonication) solubility->optimize_sol Yes interference Check for Assay Interference (Cell-Free Controls) solubility->interference No optimize_sol->interference switch_assay Switch to Alternative Assay (e.g., ATP-based, LDH) interference->switch_assay Yes technical Review Technical Factors (Seeding, Pipetting, Edge Effect) interference->technical No consistent Consistent Results switch_assay->consistent optimize_tech Refine Assay Protocol technical->optimize_tech Yes technical->consistent No optimize_tech->consistent

References

Technical Support Center: Optimizing Solvent Systems for Recrystallization of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for the recrystallization of 6-Chloroquinolin-4-ol. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and actionable solutions.

Issue 1: Poor or No Crystal Formation

Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: The absence of crystal formation is a common challenge that can arise from several factors:

  • The solution may not be supersaturated: This can happen if too much solvent was used to dissolve the crude product.[1][2][3]

  • The compound is too soluble in the chosen solvent: Even at low temperatures, the compound may remain in solution if the solvent is too effective.[4]

  • The presence of impurities: Some impurities can inhibit the nucleation and growth of crystals.[5][6]

  • Lack of nucleation sites: A very clean and smooth flask may not provide surfaces for crystals to start forming.[5][6]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic imperfections that can serve as nucleation sites.[1][6][7]

    • Seeding: Introduce a tiny, pure crystal of this compound (a "seed crystal") into the solution to initiate crystal growth.[1][6][7]

  • Increase Concentration:

    • If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.[2][3]

  • Modify the Solvent System:

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (one in which it is highly soluble), you can slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.[5][8]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: My this compound is separating from the solution as an oil instead of forming solid crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This can happen for a few reasons:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution is cooled too rapidly.[6]

  • The concentration of the solute is too high.

Troubleshooting Steps:

  • Adjust the Solvent System:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool again.[5]

    • Consider using a lower-boiling point solvent or a different solvent mixture altogether.[9]

  • Slow Down the Cooling Process:

    • Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.[3]

  • Reduce the Concentration:

    • Add more of the hot solvent to the solution to decrease the concentration before attempting to recrystallize again.

Issue 3: The Recrystallized Product is Still Impure

Question: I have recrystallized my this compound, but the purity has not significantly improved. What could be the problem?

Answer: Low purity after recrystallization can be due to several factors:

  • Inappropriate solvent choice: The impurities may have similar solubility characteristics to the desired compound in the chosen solvent.

  • Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice.[3]

  • Insufficient washing of the crystals: Residual mother liquor containing impurities may remain on the crystal surfaces.

Troubleshooting Steps:

  • Re-evaluate the Solvent System:

    • Perform a new solvent screening to find a solvent that has a large difference in solubility for your compound at high and low temperatures, while the impurities remain either very soluble or insoluble at all temperatures.[8][10]

  • Optimize the Cooling Rate:

    • Ensure the solution cools slowly and undisturbed to allow for the formation of large, pure crystals.[10]

  • Proper Washing Technique:

    • After filtration, wash the collected crystals with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor.[4][11] Using solvent that is not cold can redissolve some of the product.[1]

  • Consider a Decolorizing Step:

    • If the solution is colored, and the pure compound is expected to be colorless or white, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7][10]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₆ClNO[9]
Molecular Weight179.60 g/mol [9]
AppearanceSolid
Melting Point~227 °C[9]

Table 2: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes on Suitability
Water100Very PolarMay be suitable if the compound has sufficient polarity, or as an anti-solvent.[2]
Ethanol78.3PolarA good starting point for many aromatic and moderately polar compounds.[2][10]
Methanol64.7PolarSimilar to ethanol but with a lower boiling point.
Isopropanol82.5PolarAnother common alcohol for recrystallization.
Acetone56IntermediateA versatile solvent, though its low boiling point may be a disadvantage for achieving a large temperature gradient.[2]
Ethyl Acetate77.1IntermediateGood for compounds with intermediate polarity.[13]
Toluene110.6NonpolarSuitable for less polar compounds; ensure the compound's melting point is higher than the solvent's boiling point.[4]
Hexane/Heptane69 / 98.4NonpolarOften used as an anti-solvent in combination with a more polar solvent.[4]
Dichloromethane39.6IntermediateLower boiling point, can be used in solvent pairs.[13]

Table 3: Template for Experimental Solubility Data of this compound

SolventSolubility at Room Temp. (mg/mL)Observations at Room Temp. (e.g., Insoluble, Sparingly Soluble)Solubility at Boiling Point (mg/mL)Observations at Boiling Point (e.g., Soluble, Insoluble)Crystal Formation upon Cooling? (Yes/No)
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Ethanol/Water (e.g., 9:1)
Dichloromethane/Hexane

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of this compound.[10]

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes or small Erlenmeyer flasks

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different candidate solvent at room temperature.

  • Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.[10]

  • For the test tubes where the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring.

  • Add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal yield.

  • The ideal solvent is one in which the compound is sparingly soluble or insoluble at room temperature but completely soluble at the boiling point, and which yields a good crop of crystals upon cooling.[10]

Protocol 2: Step-by-Step Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound once a suitable solvent has been identified.[10]

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filtration flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid is just dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[10]

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a drying oven (ensure the temperature is well below the compound's melting point) or in a vacuum desiccator.

Mandatory Visualizations

Recrystallization_Workflow start Crude this compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution Select Solvent hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: A logical workflow for the purification of this compound via recrystallization.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_purity Low Purity of Final Product start->low_purity solution1 Too much solvent? no_crystals->solution1 solution2 Cooling too fast? oiling_out->solution2 solution3 Crystals washed with cold solvent? low_purity->solution3 action1a Evaporate some solvent solution1->action1a Yes action1b Induce crystallization (scratch/seed) solution1->action1b No action2a Cool solution slowly solution2->action2a Yes action2b Reheat and add more solvent solution2->action2b No action3a Rewash with ice-cold solvent solution3->action3a No action3b Re-recrystallize with slow cooling solution3->action3b Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Minimizing side reactions during the synthesis of 6-Chloroquinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloroquinolin-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core structure?

A1: The most prevalent and well-established methods for constructing the this compound scaffold are the Gould-Jacobs reaction and the Pfitzinger synthesis.[1][2]

  • Gould-Jacobs Reaction: This method involves the condensation of 4-chloroaniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4] Subsequent hydrolysis and decarboxylation yield the final this compound.[1]

  • Pfitzinger Synthesis: This approach utilizes the base-catalyzed condensation of 5-chloroisatin with a carbonyl compound containing an α-methylene group, such as acetophenone, to form 6-chloro-2-phenylquinoline-4-carboxylic acid.[5] This intermediate is then thermally decarboxylated to produce this compound.[5]

Q2: What is the typical tautomeric form of this compound?

A2: this compound exists in a tautomeric equilibrium with its keto form, 6-chloro-1,4-dihydroquinolin-4-one. The quinolin-4-one form is often the predominant tautomer.

Q3: What are the primary applications of this compound and its derivatives in drug development?

A3: this compound derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[3] Their mechanism of action often involves the inhibition of key signaling pathways implicated in various diseases.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low Yield in the Gould-Jacobs Cyclization Step

  • Question: My Gould-Jacobs cyclization is resulting in a low yield of the desired this compound derivative. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the thermal cyclization step are a common challenge and can be attributed to several factors:

    • Insufficient Temperature: The cyclization requires high temperatures, typically in the range of 250-300°C.[6] Ensure your reaction setup can achieve and maintain the required temperature.

    • Sub-optimal Reaction Time: Both insufficient and excessive heating times can lead to lower yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[3]

    • Decomposition/Tar Formation: At very high temperatures or with prolonged heating, the reactants and product can decompose, leading to the formation of tarry byproducts.[6] The use of a high-boiling inert solvent like diphenyl ether can help ensure even heating and minimize localized overheating.[6]

    • Incomplete Condensation: Ensure the initial condensation of 4-chloroaniline and the malonic ester derivative is complete before proceeding to the high-temperature cyclization. Incomplete condensation will result in a lower overall yield.

Issue 2: Formation of a Dark, Tarry Substance

  • Question: My reaction mixture turns into a dark, intractable tar, making product isolation difficult. How can I prevent this?

  • Answer: Tar formation is a frequent side reaction, especially in high-temperature reactions like the Gould-Jacobs cyclization. To minimize tarring:

    • Optimize Temperature and Time: Carefully control the reaction temperature and time to find a balance between efficient cyclization and thermal decomposition.[6]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.[6]

    • Purification: If tar formation is unavoidable, purification techniques such as steam distillation can be effective for separating the volatile quinoline product from the non-volatile tar.

Issue 3: Unwanted Decarboxylation Side Product

  • Question: I am observing a significant amount of a side product that appears to be the decarboxylated version of my target molecule. How can I minimize this?

  • Answer: Unwanted decarboxylation is a common side reaction, particularly during the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction or during the hydrolysis of the ester in the Gould-Jacobs pathway at high temperatures.[6][7]

    • Temperature Control: Carefully control the temperature during the decarboxylation step. Heating the carboxylic acid intermediate just above its melting point until carbon dioxide evolution ceases is recommended.[3]

    • Reaction Conditions for Hydrolysis: When hydrolyzing the ester intermediate from the Gould-Jacobs reaction, using milder conditions (e.g., lower temperature, shorter reaction time) can help to avoid premature decarboxylation if the carboxylic acid is the desired final product.

Issue 4: Product is a Viscous Oil and Difficult to Crystallize

  • Question: After the work-up, my product is a viscous oil that is difficult to purify and crystallize. What can I do?

  • Answer: The presence of impurities or residual high-boiling solvent can prevent your product from solidifying.

    • Thorough Solvent Removal: Ensure the high-boiling solvent (e.g., diphenyl ether) is completely removed under high vacuum.

    • Purification: Purify the crude product using column chromatography to remove impurities.

    • Trituration: Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[6]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of the Gould-Jacobs Cyclization

EntryReactantTemperature (°C)Time (min)Yield (%)Reference
1Aniline & Diethyl ethoxymethylenemalonate250101[8]
2Aniline & Diethyl ethoxymethylenemalonate3001037[8]
3Aniline & Diethyl ethoxymethylenemalonate25060Low[8]
4Aniline & Diethyl ethoxymethylenemalonate3002028[8]
5Aniline & Diethyl ethoxymethylenemalonate300547[8]

Note: The yields in this table refer to the isolated product after the cyclization of a generic aniline. Specific yields for this compound may vary.

Table 2: Comparison of Synthesis Methods for Quinoline-4-carboxylic Acids

MethodStarting MaterialsConditionsAdvantagesDisadvantagesReference
Pfitzinger Reaction Isatin, Carbonyl CompoundBasic (e.g., KOH)Versatile for substituted quinolinesHarsh basic conditions, can have long reaction times and low yields with certain substrates[9]
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidVarious catalystsCan use a wide variety of anilinesElectron-deficient anilines often give low yields in the conventional method[10]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction

This protocol is adapted from a general procedure for the Gould-Jacobs reaction.

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate, may crystallize upon cooling.

Step 2: Cyclization

  • To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature, typically 240-260°C, for 30-60 minutes.[3] This will induce cyclization to form ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the precipitate and wash with the non-polar solvent to remove the high-boiling point solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Cool the solution and acidify with a strong acid, such as hydrochloric acid, to a pH of 2-3. This will precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Filter the precipitate, wash with water, and dry.

  • For decarboxylation, heat the carboxylic acid intermediate at a temperature above its melting point until the evolution of carbon dioxide ceases. This will yield the final product, this compound.[3]

Protocol 2: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

This protocol is based on the general Pfitzinger reaction.[2]

  • In a round-bottom flask, dissolve potassium hydroxide in aqueous ethanol.

  • Add 5-chloroisatin and acetophenone to the basic solution.

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90°C for 18-36 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and acidify with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the 6-chloro-2-phenylquinoline-4-carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure carboxylic acid.

Mandatory Visualizations

Synthesis_Workflow cluster_Gould_Jacobs Gould-Jacobs Pathway cluster_Pfitzinger Pfitzinger Pathway 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation Diethyl ethoxymethylenemalonate Intermediate_A Intermediate_A Condensation->Intermediate_A Diethyl 2-((4-chlorophenylamino) methylene)malonate Cyclization Cyclization Intermediate_A->Cyclization High Temp (e.g., Diphenyl Ether) Intermediate_B Intermediate_B Cyclization->Intermediate_B Ethyl 6-chloro-4-hydroxy quinoline-3-carboxylate Hydrolysis Hydrolysis Intermediate_B->Hydrolysis NaOH Intermediate_C Intermediate_C Hydrolysis->Intermediate_C 6-Chloro-4-hydroxy quinoline-3-carboxylic acid Decarboxylation Decarboxylation Intermediate_C->Decarboxylation Heat Final_Product Final_Product Decarboxylation->Final_Product This compound 5-Chloroisatin 5-Chloroisatin Condensation_P Condensation_P 5-Chloroisatin->Condensation_P Acetophenone, KOH Intermediate_P Intermediate_P Condensation_P->Intermediate_P 6-Chloro-2-phenyl quinoline-4-carboxylic acid Decarboxylation_P Decarboxylation_P Intermediate_P->Decarboxylation_P High Temp Final_Product_P Final_Product_P Decarboxylation_P->Final_Product_P 6-Chloro-2-phenyl quinolin-4-ol

Caption: General synthetic workflows for this compound derivatives.

Troubleshooting_Tree cluster_Condensation Condensation Issues cluster_Cyclization Cyclization Issues cluster_Decarboxylation Decarboxylation/Hydrolysis Issues Start Low Yield or Side Product Formation Check_Reaction Which Step is Problematic? Start->Check_Reaction Condensation Condensation Check_Reaction->Condensation Initial Condensation Cyclization Cyclization Check_Reaction->Cyclization Cyclization Decarboxylation Decarboxylation Check_Reaction->Decarboxylation Decarboxylation/ Hydrolysis Incomplete_Reaction Incomplete_Reaction Condensation->Incomplete_Reaction Incomplete Reaction? Tar_Formation Tar_Formation Cyclization->Tar_Formation Tar Formation? Unwanted_Decarboxylation Unwanted_Decarboxylation Decarboxylation->Unwanted_Decarboxylation Unwanted Decarboxylation? Increase_Time_Temp Increase reaction time/temperature. Ensure pure/dry reagents. Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check reagent purity and stoichiometry. Incomplete_Reaction->Check_Reagents No Optimize_Temp_Time Optimize temperature and time. Use inert atmosphere. Tar_Formation->Optimize_Temp_Time Yes Incomplete_Cyclization Incomplete Cyclization? Tar_Formation->Incomplete_Cyclization No Increase_Temp Increase temperature gradually. Consider microwave heating. Incomplete_Cyclization->Increase_Temp Yes Milder_Conditions Use milder hydrolysis conditions. Control decarboxylation temperature. Unwanted_Decarboxylation->Milder_Conditions Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Unwanted_Decarboxylation->Incomplete_Hydrolysis No Increase_Base_Time Increase base concentration or reaction time. Incomplete_Hydrolysis->Increase_Base_Time Yes

References

Technical Support Center: Enhancing the Reaction Rate of 6-Chloroquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloroquinolin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your synthetic procedures and enhance reaction rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing the this compound scaffold are the Conrad-Limpach, Gould-Jacobs, Camps, and Friedländer reactions.[1] Each of these methods has its own set of advantages and challenges concerning starting materials, reaction conditions, and the potential for side product formation. Modern approaches, such as microwave-assisted synthesis, have also been effectively employed to significantly reduce reaction times and improve yields.[1]

Q2: I am observing a low yield in my Conrad-Limpach synthesis. What are the likely causes?

A2: Low yields in the Conrad-Limpach synthesis can often be attributed to several critical factors. The cyclization temperature is paramount, typically requiring high temperatures, often exceeding 250°C, to facilitate the intramolecular cyclization.[1] Insufficient heat can lead to an incomplete reaction. The choice of solvent is also crucial; high-boiling inert solvents like mineral oil or diphenyl ether can markedly improve yields compared to solvent-free conditions.[1] Furthermore, the purity of the starting materials, 4-chloroaniline and ethyl benzoylacetate, is important, as impurities can impede the reaction.

Q3: What are the typical side products I might encounter during the synthesis of this compound?

A3: In the Conrad-Limpach synthesis, a potential side product is the isomeric 2-hydroxyquinoline. This can form if the initial condensation occurs at the ester group of the β-ketoester instead of the keto group. In the Gould-Jacobs reaction, incomplete hydrolysis or decarboxylation can result in the corresponding 3-carboxy or 3-carbalkoxy derivatives as impurities. The Friedländer synthesis may be susceptible to aldol condensation of the ketone reactant as a side reaction, particularly under basic conditions.[1]

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a widely used and effective method for purifying this compound. The choice of a suitable solvent for recrystallization needs to be determined empirically, but polar solvents such as ethanol, methanol, or acetic acid are often good starting points.[1] For more challenging purifications, column chromatography on silica gel may be necessary. A typical solvent system for elution would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

Q5: Are there "green" or more environmentally friendly methods for this synthesis?

A5: Yes, microwave-assisted synthesis is a promising approach in green chemistry.[1] This method can dramatically decrease reaction times and often leads to higher yields with cleaner reaction profiles when compared to conventional heating methods.[2] Other areas of investigation to make the synthesis more environmentally benign include solvent-free reactions and the use of recyclable catalysts.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseTroubleshooting Steps
Insufficient Reaction Temperature (Conrad-Limpach/Gould-Jacobs) Ensure the cyclization step reaches the required high temperature (typically >250°C). Employ a high-boiling point solvent like diphenyl ether or Dowtherm A to maintain a consistent and high temperature.[3]
Improper Reaction Conditions (Friedländer/Camps) For the Friedländer synthesis, optimize the concentration of the acid or base catalyst. For the Camps cyclization, ensure a suitable base, such as sodium hydroxide, is used to promote the intramolecular condensation.[3]
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., 4-chloroaniline, 2-amino-5-chlorobenzophenone, ethyl benzoylacetate) using techniques like NMR or melting point analysis. Impurities can inhibit the reaction.
Presence of Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with some of the condensation steps.
Inefficient Mixing For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
Issue 2: Presence of Significant Impurities in the Product
Potential CauseTroubleshooting Steps
Formation of Isomeric Byproducts In the Conrad-Limpach synthesis, lower reaction temperatures during the initial condensation can favor the desired kinetic product over the thermodynamic Knorr-type product.[3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
Side Reactions (e.g., Aldol Condensation) In the Friedländer synthesis, employing milder reaction conditions or using protecting groups on the ketone can minimize self-condensation.[3]
Product Degradation Prolonged exposure to very high temperatures can sometimes lead to product degradation. Optimize the reaction time to maximize yield without significant degradation.

Data Presentation: Enhancing Reaction Rates

Optimizing reaction conditions is crucial for enhancing the reaction rate and improving the yield of this compound. Below are tables summarizing the effects of different parameters on the synthesis.

Table 1: Effect of Solvent on Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

Note: Data is for the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline, a related 4-hydroxyquinoline derivative, and is indicative of the general trend.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21241
Propyl benzoate23154
Iso-butyl benzoate24166
Dowtherm A25778
2,6-di-tert-butylphenol26265
1,2,4-trichlorobenzene21467
2-nitrotoluene22268

This data suggests that higher boiling point solvents generally lead to better yields in the Conrad-Limpach synthesis, likely by facilitating the high-temperature cyclization step.[4]

Table 2: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction for a Quinoline Derivative

Note: This data is for a representative Gould-Jacobs reaction and illustrates the potential for rate enhancement.

MethodTemperature (°C)TimeYield (%)
Conventional Heating25010 min1
Conventional Heating30010 min37
Conventional Heating25020 min16
Conventional Heating30020 min28
Microwave Irradiation3005 min47

Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of this compound

This multi-step process is a versatile route to 4-hydroxyquinolines.[5][6]

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate, may crystallize upon cooling.

Step 2: Cyclization

  • To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature, typically 240-260°C, for 30-60 minutes.[6] This will induce cyclization to form the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the precipitate and wash with the non-polar solvent to remove the high-boiling point solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Cool the solution and acidify with a strong acid, such as hydrochloric acid, to a pH of 2-3. This will precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Filter the precipitate, wash with water, and dry.

  • For decarboxylation, heat the carboxylic acid intermediate at a temperature above its melting point until the evolution of carbon dioxide ceases. This will yield the final product, this compound.

Protocol 2: Conrad-Limpach Synthesis of this compound

This two-step synthesis involves the formation of an enamine intermediate followed by high-temperature cyclization.[2]

Step 1: Intermediate Formation

  • In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.

  • Heat the mixture at a moderate temperature (typically 100-140°C) with stirring for 2-4 hours. The reaction progress can be monitored by TLC.

Step 2: Cyclization

  • To the flask containing the intermediate, add a high-boiling point inert solvent such as diphenyl ether.

  • Heat the mixture to a high temperature, typically around 250°C, with vigorous stirring.[2] Maintain this temperature for 1-2 hours. During this time, ethanol will be eliminated.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool. The product may precipitate.

  • Dilute the cooled reaction mixture with a suitable solvent like xylene or petroleum ether to facilitate precipitation.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation start 4-Chloroaniline + Diethyl ethoxymethylenemalonate heat1 Heat (100-120°C) 1-2 hours start->heat1 intermediate Diethyl 2-((4-chlorophenylamino)methylene)malonate heat1->intermediate add_solvent Add High-Boiling Solvent (e.g., Diphenyl ether) intermediate->add_solvent heat2 Heat (240-260°C) 30-60 minutes add_solvent->heat2 cyclized_ester Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate heat2->cyclized_ester hydrolysis NaOH (aq), Reflux 2-4 hours cyclized_ester->hydrolysis carboxylic_acid 6-Chloro-4-hydroxyquinoline-3-carboxylic acid hydrolysis->carboxylic_acid acidification Acidify (HCl) acidification->carboxylic_acid carboxylic_acid->acidification decarboxylation Heat (> melting point) carboxylic_acid->decarboxylation final_product This compound decarboxylation->final_product Conrad_Limpach_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Purification reactants 4-Chloroaniline + Ethyl benzoylacetate catalyst Acid Catalyst (e.g., H₂SO₄) reactants->catalyst heat1 Heat (100-140°C) 2-4 hours catalyst->heat1 enamine Enamine Intermediate heat1->enamine add_solvent Add High-Boiling Solvent (e.g., Diphenyl ether) enamine->add_solvent heat2 Heat (~250°C) 1-2 hours add_solvent->heat2 crude_product Crude Product heat2->crude_product purification Purification (Recrystallization) crude_product->purification final_product This compound purification->final_product Troubleshooting_Logic start Low Product Yield check_temp Is Cyclization Temperature >250°C? start->check_temp increase_temp Increase Temperature & Use High-Boiling Solvent check_temp->increase_temp No check_purity Are Starting Materials Pure? check_temp->check_purity Yes increase_temp->check_purity purify_reagents Purify Starting Materials check_purity->purify_reagents No check_moisture Is the Reaction Anhydrous? check_purity->check_moisture Yes purify_reagents->check_moisture dry_glassware Dry Glassware & Use Anhydrous Solvents check_moisture->dry_glassware No optimize_time Optimize Reaction Time (Monitor by TLC) check_moisture->optimize_time Yes dry_glassware->optimize_time

References

Technical Support Center: Column Chromatography Purification of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing column chromatography to purify 6-Chloroquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, silica gel is the most commonly used stationary phase. Standard silica gel with a mesh size of 60-120 or 230-400 is typically effective. The choice of mesh size will depend on the scale of the purification and the required resolution.

Q2: What is a suitable mobile phase (eluent) for the purification of this compound?

A common and effective eluent system for purifying quinoline derivatives is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate.[1] The optimal ratio will depend on the specific impurities present in your crude product. It is highly recommended to first determine the ideal solvent ratio by running a Thin Layer Chromatography (TLC) analysis. For a closely related compound, a starting point for optimization could be an n-hexane:ethyl acetate ratio of 8:2.[2]

Q3: How should I prepare and load my sample onto the column?

For optimal separation, it is recommended to use the dry loading technique.[3] This involves dissolving your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase), adding a small amount of silica gel (approximately 2-3 times the weight of the crude product), and then removing the solvent via rotary evaporation to obtain a free-flowing powder.[3] This powder can then be carefully added to the top of the prepared column.[3]

Q4: How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[3] By spotting the crude mixture and the collected fractions from the column on a TLC plate, you can visualize the separation of the desired compound from impurities.[3] The plates are typically visualized under UV light.[3]

Q5: My compound is not moving from the origin on the TLC plate with a hexane/ethyl acetate system. What should I do?

If your compound is not moving from the origin, the eluent is not polar enough. You should increase the proportion of the more polar solvent (ethyl acetate) in your mobile phase. For example, you can try ratios of 7:3, 1:1, or even pure ethyl acetate. If the compound still does not move, a more polar solvent system, such as dichloromethane/methanol, may be necessary.

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of this compound from impurities Incorrect solvent system polarity.Optimize the eluent system using TLC first. A typical starting point is a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4]
Column overloading.Ensure the amount of crude material loaded onto the column does not exceed its capacity. A general rule of thumb is a 1:30 to 1:100 ratio of the crude product to silica gel by weight.[3]
The compound elutes too quickly (low retention) The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., increase the amount of hexane in a hexane/ethyl acetate system).
The compound elutes too slowly or not at all (high retention) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate).
Tailing of the compound band The compound is interacting too strongly with the stationary phase. This can be common for basic compounds like quinoline derivatives on acidic silica gel.Add a small amount of a modifier to the eluent. For a basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing.[4]
Cracking of the silica gel bed The column has run dry.Always keep the solvent level above the top of the stationary phase during packing and elution.
Heat generated during packing.Pack the column carefully and allow any heat generated to dissipate before loading the sample.[4]
The compound is not detected in the collected fractions The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If it decomposes, consider using a less acidic stationary phase like alumina.
The fractions are too dilute to detect the compound.Try concentrating a few of the fractions where you expect your compound to be and re-analyzing by TLC.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the test eluent (e.g., n-hexane:ethyl acetate in various ratios). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).[1]

    • Carefully pour the slurry into the column, tapping the side to ensure even packing and remove air bubbles.[1]

    • Allow the silica to settle, and drain the excess solvent until it is just above the silica bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the prepared column.[3]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution with the optimized solvent system (e.g., n-hexane:ethyl acetate). If a gradient elution is required, start with a less polar mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.[3]

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[3]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityExpected Rf Range for this compound
n-Hexane : Ethyl Acetate (9:1)Low0.1 - 0.3
n-Hexane : Ethyl Acetate (8:2)Low-Medium0.2 - 0.5
n-Hexane : Ethyl Acetate (1:1)Medium0.4 - 0.7
Dichloromethane : Methanol (9.5:0.5)Medium-HighVaries, good for more polar impurities

Note: These are suggested starting points. The optimal solvent system must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude this compound dissolve_sample Dissolve in minimal solvent crude_sample->dissolve_sample add_silica Add silica gel dissolve_sample->add_silica rotovap Evaporate solvent (Rotovap) add_silica->rotovap dry_powder Dry powder sample rotovap->dry_powder load_sample Load dry powder onto column dry_powder->load_sample prepare_column Prepare silica gel column prepare_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation? check_rf Is Rf in 0.2-0.4 range? start->check_rf check_loading Column Overloaded? check_rf->check_loading Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Peak Tailing? check_loading->check_tailing No reduce_load Reduce Sample Load check_loading->reduce_load Yes check_cracks Cracked Silica Bed? check_tailing->check_cracks No add_modifier Add Modifier (e.g., TEA) check_tailing->add_modifier Yes repack_column Repack Column Carefully check_cracks->repack_column Yes solution Good Separation check_cracks->solution No adjust_polarity->start reduce_load->start add_modifier->start repack_column->start

Caption: Troubleshooting logic for column chromatography issues.

References

Validation & Comparative

Confirming the Structure of Synthesized 6-Chloroquinolin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the journey of discovery. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 6-Chloroquinolin-4-ol derivatives, supported by experimental data and detailed protocols.

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

The structural confirmation of synthesized this compound derivatives relies on a combination of spectroscopic and spectrometric techniques.[1] Each method provides unique and complementary information, and when used in concert, they allow for a definitive structural assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][3]

Analytical TechniqueInformation ProvidedExpected Data for this compound Derivatives
¹H NMR Spectroscopy Provides information about the number, environment, and connectivity of protons in a molecule.Chemical shifts (δ) for aromatic protons on the quinoline and any substituent groups. The proton on the hydroxyl group may appear as a broad singlet.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environments.Distinct signals for each carbon atom in the this compound core and any attached side chains.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the specific derivative. The presence of a chlorine atom is indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.[1]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Characteristic absorption bands for O-H stretching (hydroxyl group), C=C stretching (aromatic rings), and C-Cl stretching.
UV-Vis Spectroscopy Provides information about the electronic transitions within conjugated systems.Absorption maxima characteristic of the quinoline chromophore.

Alternative and Complementary Techniques

While the core techniques listed above are often sufficient for structural confirmation, other methods can provide additional valuable information:

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive three-dimensional structural information.

  • Elemental Analysis: This technique determines the elemental composition of a compound, providing empirical formula data that can corroborate the molecular formula obtained from mass spectrometry.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish connectivity between protons and carbons, which is particularly useful for complex derivatives.

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the primary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition and Processing: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required. Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.

  • Instrumentation: A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the exact mass and confirming the molecular formula.[4]

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, the sample is often introduced via a direct insertion probe. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthesized this compound derivative can be visualized as follows:

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation cluster_alternatives Alternative/Complementary Methods Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Xray X-ray Crystallography Purification->Xray EA Elemental Analysis Purification->EA Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Xray->Data_Analysis EA->Data_Analysis

Workflow for the structural confirmation of synthesized compounds.

References

Comparative Analysis of 6-Chloroquinolin-4-ol's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 6-Chloroquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages data from structurally similar quinoline derivatives, particularly N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, to provide a strong indication of its potential efficacy. The data is benchmarked against established anticancer agents to offer a comprehensive perspective for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of quinoline derivatives is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), which measures a compound's potency in inhibiting cellular functions, is a standard metric for this assessment. The following table summarizes the IC50 values for derivatives structurally related to this compound and compares them with standard chemotherapeutic drugs across various human cancer cell lines.

Compound/DrugHCT-116 (Colon Carcinoma) (IC50, µM)Caco-2 (Colorectal Adenocarcinoma) (IC50, µM)Reference
Structurally-Related Quinolone Derivatives
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (19)5.317.0[1][2]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (21)4.918.9[1][2]
Standard Anticancer Drugs
DoxorubicinNot AvailableNot Available[3]
CisplatinNot AvailableNot Available[3]

Note: The data for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives suggest the potential anticancer activity of this compound due to their structural similarities.[3]

Experimental Protocols

Reproducibility and validation of experimental findings rely on detailed methodologies. The following are protocols for key in vitro assays used to evaluate the anticancer activity of compounds like this compound.

MTT Assay for Cell Viability

This assay determines the effect of a test compound on the viability of cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) and a standard drug (e.g., Doxorubicin) for 48-72 hours. A control group treated with the vehicle is also included.[3]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.[3]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.[3]

Cell Cycle Analysis via Propidium Iodide Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.[3]

  • Cell Fixation: The cells are harvested and fixed in ice-cold 70% ethanol overnight at -20°C.[3]

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

Apoptosis Assay using Annexin V Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[3]

Procedure:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following sections provide Graphviz DOT scripts for a proposed signaling pathway and a general experimental workflow.

Experimental Workflow for Anticancer Activity Validation

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Prepare Compound Dilutions Prepare Compound Dilutions Treat Cells with Compound Treat Cells with Compound Prepare Compound Dilutions->Treat Cells with Compound Add MTT Reagent Add MTT Reagent Treat Cells with Compound->Add MTT Reagent Incubate (2-4 hours) Incubate (2-4 hours) Add MTT Reagent->Incubate (2-4 hours) Solubilize Formazan Solubilize Formazan Incubate (2-4 hours)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate % Viability & IC50 Calculate % Viability & IC50 Read Absorbance->Calculate % Viability & IC50

Caption: Workflow for in vitro validation of anticancer activity.

Proposed Inhibition of the PI3K/AKT Signaling Pathway

Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways.[4] The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer.[4][5]

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->PI3K inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Conclusion

The available data on structurally similar quinoline derivatives strongly indicate that this compound has significant potential as an anticancer agent.[3] The provided experimental protocols and workflow diagrams offer a solid framework for its in vitro validation. Further research is necessary to investigate its specific effects on a broader range of cancer cell lines and to elucidate its precise mechanism of action, particularly in relation to the PI3K/AKT pathway, to fully understand its therapeutic potential.[3]

References

A Comparative Analysis: 6-Chloroquinolin-4-ol Derivatives and First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the therapeutic potential of 6-chloroquinolin-4-ol derivatives benchmarked against established first-generation EGFR inhibitors, gefitinib and erlotinib.

Introduction

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in oncology, particularly in non-small cell lung cancer (NSCLC). First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have demonstrated significant clinical efficacy in patients with tumors harboring activating EGFR mutations.[1] These reversible, ATP-competitive inhibitors have paved the way for targeted cancer therapy.[1] The quinoline and quinazolinone scaffolds are recognized as privileged structures in the design of kinase inhibitors, prompting investigations into novel derivatives with potential anti-cancer properties.[1] This guide provides a comparative overview of this compound derivatives and first-generation EGFR inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.

It is important to note that publicly available data directly evaluating this compound as an EGFR inhibitor is limited. Therefore, this guide utilizes data from closely related analogues, specifically N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, to provide an illustrative comparison.[1]

Mechanism of Action

First-Generation EGFR Inhibitors (Gefitinib and Erlotinib):

Gefitinib and erlotinib are anilinoquinazoline derivatives that function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1] By binding to the ATP-binding pocket of EGFR, they prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]

This compound Derivatives (Analogues):

While direct EGFR inhibition by this compound has not been extensively documented in publicly available literature, structurally related compounds have been investigated for their anti-cancer properties. The analogue series, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, has been evaluated for its inhibitory activity against Phosphatidylinositol 3-kinase (PI3Kα), a key component of a signaling pathway also implicated in cancer.[2][3] It is hypothesized that the quinoline scaffold has the potential to be adapted to target the ATP-binding site of EGFR, similar to the quinazoline core of first-generation inhibitors.

Signaling Pathway and Inhibition

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the points of inhibition for first-generation EGFR inhibitors and the proposed target for this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P1 Dimerization & Autophosphorylation EGFR->P1 Grb2 Grb2/SOS P1->Grb2 PI3K PI3K P1->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Proliferation, Survival AKT->Proliferation Inhibitor This compound Derivatives (Proposed Target) Inhibitor->P1 FirstGen First-Generation EGFR Inhibitors (Gefitinib, Erlotinib) FirstGen->P1 Transcription->Proliferation Kinase_Assay_Workflow Start Start Prep Prepare serial dilutions of test compounds Start->Prep AddEnzyme Add recombinant EGFR enzyme to microplate wells Prep->AddEnzyme AddCompound Add compound dilutions to wells AddEnzyme->AddCompound Incubate1 Pre-incubate to allow compound-enzyme binding AddCompound->Incubate1 Initiate Initiate reaction with ATP and substrate Incubate1->Initiate Incubate2 Incubate for kinase reaction Initiate->Incubate2 Stop Stop reaction and measure signal (e.g., ADP) Incubate2->Stop Analyze Calculate % inhibition and determine IC50 Stop->Analyze End End Analyze->End Xenograft_Workflow Start Start Implant Implant human cancer cells into immunocompromised mice Start->Implant Monitor Monitor tumor growth Implant->Monitor Randomize Randomize mice into treatment and control groups when tumors reach a specific volume Monitor->Randomize Treat Administer test compound or vehicle control (daily) Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Endpoint Continue treatment until predefined endpoint Measure->Endpoint Endpoint->Treat Analyze Analyze tumor growth inhibition and other relevant biomarkers Endpoint->Analyze End End Analyze->End

References

A Comparative Analysis of 6-Chloroquinolin-4-ol Analogues and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including significant potential in oncology.[1][2] Among these, 6-Chloroquinolin-4-ol and its analogues have emerged as a promising class of compounds, exhibiting notable anticancer properties.[1][2] This guide provides a comparative overview of the efficacy of these analogues against well-established anticancer drugs, supported by available experimental data. While direct in vivo validation for this compound is not yet extensively documented, in vitro studies of structurally similar compounds offer valuable insights into their therapeutic potential.[3][4]

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms, primarily by inhibiting critical signaling pathways involved in cell growth, proliferation, and survival.[5]

1. PI3K/AKT/mTOR Pathway Inhibition:

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cellular processes and is frequently hyperactivated in various cancers.[5][6] Structurally analogous compounds to this compound, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, have demonstrated the ability to bind to the kinase domain of PI3Kα, a key isoform in this cascade, thereby inhibiting downstream signaling and suppressing tumor cell growth.[6][7]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Analog This compound Analog Analog->PI3K PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Proposed inhibition of the PI3K/AKT signaling pathway.

2. EGFR Tyrosine Kinase Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation.[5][8] Quinoline-based compounds can function as EGFR tyrosine kinase inhibitors by competing with ATP for binding to the kinase domain, thus blocking the signaling cascade that promotes cell division.[5][8]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation and Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation EGF EGF EGF->EGFR binds Analog This compound Analog (Potential Inhibitor) Analog->EGFR inhibits

Potential inhibition of the EGFR signaling pathway.

3. Tubulin Polymerization Inhibition:

Several quinoline derivatives have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[5][9] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[5][9]

Comparative In Vitro Efficacy

The anticancer potential of this compound analogues has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The tables below summarize the IC₅₀ values for several quinoline derivatives in comparison to standard chemotherapeutic drugs.

Table 1: Comparative Anticancer Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives [6]

CompoundHCT-116 (Colon Carcinoma) IC₅₀ (µM)Caco-2 (Colorectal Adenocarcinoma) IC₅₀ (µM)
Compound 18 3.350.9
Compound 19 6.735.5
Compound 21 4.918.9

Note: These compounds are structurally analogous to 6-Chloro-2-phenylquinolin-4-ol.[6]

Table 2: Comparative In Vitro Cytotoxicity of Quinolone Derivatives and Standard Anticancer Drugs [3][10][11]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)BGC-823 (Gastric Cancer) IC₅₀ (µM)BEL-7402 (Hepatoma) IC₅₀ (µM)
Quinoline-dihydrazone 3b 7.016---
Quinoline-dihydrazone 3c 7.05>5014.8621.32
Doxorubicin 2.8---
5-Fluorouracil (5-FU) >50>5025.3436.45

Note: The data for quinoline-dihydrazone derivatives and standard drugs are from separate studies and are presented for comparative purposes.[10][11]

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental methodologies are crucial.

1. In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is used to determine the IC₅₀ values of test compounds.[3]

  • Objective: To measure the cytotoxic effects of this compound analogues and standard drugs on cancer cell lines.[3]

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[3]

    • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle-treated control group is included.[3]

    • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]

    • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

MTT_Workflow Start Start Seed Seed Cancer Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compound/Drug Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Measure Measure Absorbance (570 nm) Add_DMSO->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for in vitro validation of anticancer activity.

2. Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

  • Objective: To assess the effect of the test compounds on cell cycle progression.[3]

  • Methodology:

    • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time.

    • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

    • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

    • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

    • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified.

Conclusion and Future Directions

The available data on quinoline derivatives strongly suggest that this compound and its analogues possess significant anticancer activity.[3] Their ability to target key signaling pathways like PI3K/AKT and potentially EGFR, as well as interfere with tubulin polymerization, makes them attractive candidates for further investigation. The in vitro cytotoxicity data indicates that some of these compounds exhibit potency comparable to or, in some cases, greater than standard chemotherapeutic agents against specific cancer cell lines.[10]

While the in vitro results are promising, further research is warranted to fully elucidate the therapeutic potential of this compound analogues. Future studies should focus on:

  • In vivo Efficacy Studies: Conducting xenograft studies in relevant cancer models to determine their tumor growth inhibition potential in a living organism.[4]

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogues to optimize potency and selectivity.[7]

The continued exploration of this compound and its derivatives holds the promise of developing novel and effective anticancer therapies.

References

Benchmarking 6-Chloroquinolin-4-ol against other PI3K inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data. As 6-Chloroquinolin-4-ol is not a recognized PI3K inhibitor and lacks available data, this guide will focus on a selection of well-characterized pan- and isoform-selective PI3K inhibitors.

The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide offers a comparative analysis of several key PI3K inhibitors, detailing their biochemical potency and providing standardized protocols for their evaluation.

Quantitative Comparison of PI3K Inhibitor Potency

The inhibitory activity of a compound is a key metric for its characterization. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pan- and isoform-selective PI3K inhibitors against the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). Lower IC50 values indicate greater potency.

InhibitorTypePI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)
Copanlisib Pan-PI3K0.5[1][2][3]3.7[1][2][4][3]0.7[1][2][4][3]6.4[1][2][4][3]
Buparlisib Pan-PI3K52[5]166[6][5]116[6][5]262[6][5]
Pictilisib Pan-PI3K3[7][8][9][10]33[7][8][9][10]3[7][8][9][10]75[7][8][9][10]
Alpelisib α-selective5[10]2902501200
Idelalisib δ-selective820[11]565[11]2.5[11][12]89[11]
Duvelisib δ/γ-selective1602[13]85[13]2.5[13]27.4[13]

Visualizing the PI3K Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K signaling pathway and a general workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 AKT AKT mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation PTEN PTEN

A simplified diagram of the PI3K/AKT signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay IC50_determination IC50 Determination (Potency & Selectivity) KinaseAssay->IC50_determination CellCulture Cell Culture & Inhibitor Treatment WesternBlot Western Blot for p-Akt (Pathway Inhibition) CellCulture->WesternBlot ProliferationAssay Cell Proliferation Assay (Functional Outcome) CellCulture->ProliferationAssay EC50_determination EC50 Determination WesternBlot->EC50_determination ProliferationAssay->EC50_determination

A general experimental workflow for evaluating PI3K inhibitors.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate assessment of PI3K inhibitors. Below are representative protocols for key experiments.

Protocol 1: In Vitro PI3K Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified PI3K isoforms.

Objective: To determine the IC50 value of a test compound for each Class I PI3K isoform.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Test inhibitor (serially diluted in DMSO)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor and a DMSO control in kinase assay buffer.

  • Add the diluted inhibitor or DMSO control to the wells of a 384-well plate.

  • Add the PI3K enzyme and the lipid substrate (PIP2) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot Analysis of Phospho-Akt (Cell-Based)

This protocol assesses the ability of a PI3K inhibitor to block downstream signaling in a cellular context by measuring the phosphorylation of Akt.

Objective: To determine the effect of a test compound on PI3K pathway activity in cells.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway

  • Complete cell culture medium

  • Test inhibitor

  • DMSO (vehicle control)

  • Growth factor (e.g., IGF-1, optional for stimulating the pathway)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • (Optional) Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2 hours).

  • (Optional) Stimulate the PI3K pathway with a growth factor for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities and express the level of phospho-Akt as a ratio to total Akt.

This comprehensive guide provides a framework for the comparative evaluation of PI3K inhibitors. The provided data and protocols can assist researchers in selecting and characterizing compounds for further investigation in the field of cancer drug discovery.

References

Comparative Antimicrobial Efficacy of 6-Chloroquinolin-4-ol and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the antimicrobial efficacy of 6-Chloroquinolin-4-ol against standard antibiotics. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document utilizes data from closely related quinoline derivatives as a proxy for comparative purposes against the well-established fluoroquinolone antibiotic, ciprofloxacin. The information is intended to provide a foundational understanding and framework for research and development professionals.

Data Presentation: Comparative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Derivative and Ciprofloxacin against Various Bacterial Strains

Bacterial StrainGram Stain6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one (Zone of Inhibition in mm)[1]Ciprofloxacin (MIC in µg/mL)
Staphylococcus aureusPositiveData not available as MIC0.25 - 2.0
Escherichia coliNegativeData not available as MIC0.008 - 0.031[2]
Pseudomonas aeruginosaNegativeData not available as MIC0.25 - 1.0
Enterococcus faecalisPositiveData not available as MIC0.5 - 2.0

Note: The data for the this compound derivative was reported as zones of inhibition from a well diffusion assay, not as MIC values, hence a direct numerical comparison is not possible. The provided ciprofloxacin MIC values represent a typical range for susceptible isolates.

Mechanism of Action: Quinolone Antibiotics

Quinolone antibiotics, the class to which this compound belongs, primarily exert their antimicrobial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.[3]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme plays a key role in the decatenation (separation) of daughter DNA molecules after replication.

By inhibiting these enzymes, quinolones disrupt DNA synthesis, leading to bacterial cell death.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of quinolone antibiotics and a standard experimental workflow for determining antimicrobial susceptibility.

quinolone_mechanism quinolone This compound (Quinolone Antibiotic) dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables topo_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Mechanism of action for quinolone antibiotics.

experimental_workflow start Start: Prepare Bacterial Inoculum prepare_dilutions Prepare Serial Dilutions of This compound & Antibiotics start->prepare_dilutions inoculate_plates Inoculate Microtiter Plates with Bacteria and Test Compounds prepare_dilutions->inoculate_plates incubate Incubate Plates at 37°C for 18-24h inoculate_plates->incubate read_results Determine Minimum Inhibitory Concentration (MIC) incubate->read_results end End: Analyze and Compare Data read_results->end

Workflow for Antimicrobial Susceptibility Testing.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial efficacy of a compound.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and the standard antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: Adjust the turbidity of a fresh bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the appropriate antimicrobial dilution to each well of a 96-well plate. Then, add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without antimicrobial) and a negative control (MHB only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Method

Objective: To qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Test compound (this compound)

  • Standard antibiotic

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Sterile cork borer or pipette tip

Procedure:

  • Preparation of Agar Plates: Using a sterile swab, evenly streak the surface of an MHA plate with the standardized bacterial suspension to create a lawn.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compounds: Add a fixed volume (e.g., 50 µL) of the test compound and standard antibiotic solutions at known concentrations into separate wells. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The comparative data presented is based on a structurally related compound due to the lack of direct data for this compound. Independent experimental verification is crucial for any research or drug development program.

References

Validating the Mechanism of Action of 6-Chloroquinolin-4-ol in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anticancer activity of 6-Chloroquinolin-4-ol and its derivatives with established therapeutic agents. Due to the limited availability of direct experimental data for this compound, this document leverages published findings for structurally similar quinoline compounds to offer a framework for evaluating its potential mechanism of action and efficacy. The information presented herein is intended to support further research and development of this promising compound class.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of quinoline derivatives serves as a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for derivatives of this compound and standard-of-care drugs against various human cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound Analogs and Standard Anticancer Drugs against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Putative Target(s)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) [1][2][3]HCT-116 (Colon)5.3PI3Kα
Caco-2 (Colon)17.0PI3Kα
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) [1][2][3]HCT-116 (Colon)4.9PI3Kα
Caco-2 (Colon)18.9PI3Kα
Gefitinib A549 (Lung)3.16 - 10EGFR
OVCAR-3 (Ovarian)3.5 - 49EGFR
Erlotinib [4][5][6][7]A549 (Lung)~23 - 25.6EGFR
OVCAR-3 (Ovarian)~2 (in combination)EGFR
Paclitaxel [8][9][10][11][12]A549 (Lung)0.00135 - 1.645Tubulin
OVCAR-3 (Ovarian)0.0007 - 0.0041Tubulin

Note: The data for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives provide a strong indication of the potential activity of this compound due to structural similarity.[1][2][3]

Proposed Mechanisms of Action and Signaling Pathways

Derivatives of this compound are proposed to exert their anticancer effects through multiple mechanisms, including the inhibition of critical signaling pathways and cellular processes essential for cancer cell proliferation and survival.

Inhibition of PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell growth and survival, and its overactivation is a common feature in many cancers. Studies on structurally related compounds suggest that the quinoline core can act as an inhibitor of PI3Kα, thereby blocking downstream signaling that promotes cancer cell proliferation and survival.

PI3K_AKT_Pathway Proposed Inhibition of the PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor This compound (Proposed) Inhibitor->PI3K

Proposed inhibition of the PI3K/AKT signaling pathway.
Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation. Quinoline-based compounds have the potential to act as EGFR tyrosine kinase inhibitors by competing with ATP for binding to the kinase domain.

EGFR_Pathway Proposed Inhibition of the EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization P Autophosphorylation Dimer->P PI3K_path PI3K/AKT Pathway P->PI3K_path RAS_path RAS/RAF/MEK/ERK Pathway P->RAS_path Proliferation Proliferation & Survival PI3K_path->Proliferation RAS_path->Proliferation Inhibitor This compound (Proposed) Inhibitor->Dimer

Proposed inhibition of the EGFR signaling pathway.
Inhibition of Tubulin Polymerization

Tubulin is a crucial component of microtubules, which form the mitotic spindle during cell division. By disrupting the dynamics of microtubule formation, quinoline derivatives can cause cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key in vitro experiments.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or comparator compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Experimental and Logical Workflow

The validation of a novel anticancer compound follows a structured workflow from initial screening to mechanistic studies.

experimental_workflow General Experimental Workflow for In Vitro Validation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_target Target Validation Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway Kinase Kinase Inhibition Assays Pathway->Kinase Tubulin Tubulin Polymerization Assay Pathway->Tubulin

Workflow for in vitro validation of anticancer activity.

Conclusion and Future Directions

The available data on quinoline derivatives strongly suggest that this compound possesses significant potential as an anticancer agent. The proposed mechanisms of action, including the inhibition of the PI3K/AKT and EGFR signaling pathways, as well as tubulin polymerization, provide a solid foundation for further investigation.

Future research should prioritize:

  • Direct In Vitro and In Vivo Efficacy Studies: Conducting comprehensive cytotoxicity screening of this compound against a broad panel of cancer cell lines and progressing to in vivo xenograft models to determine its tumor growth inhibition potential.

  • Mechanism of Action Confirmation: Utilizing molecular biology techniques such as Western blotting and kinase assays to confirm the engagement of the proposed targets (PI3K, EGFR, tubulin) in relevant cancer models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The experimental protocols and comparative data presented in this guide offer a robust framework for the continued exploration and validation of this compound as a potential therapeutic agent for cancer treatment.

References

Comparative Guide to the Structure-Activity Relationship of 6-Chloroquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Chloroquinolin-4-ol analogs, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and antiviral applications. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 6-position, coupled with a hydroxyl group at the 4-position, has been shown to be a key pharmacophore for various biological activities.[1] This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key workflows and signaling pathways to facilitate further research and drug development in this promising class of compounds.

Anticancer Activity: A Quantitative Comparison

A significant body of research has focused on the antiproliferative effects of this compound derivatives. Notably, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, close analogs of this compound, have been evaluated for their cytotoxic activity against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a clear quantitative comparison of their potency.

Table 1: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Analogs [1]

Compound IDR Group (Substitution on N-phenyl ring)IC₅₀ (µM) vs. Caco-2IC₅₀ (µM) vs. HCT-116
7 Benzyl>100>100
8 Phenyl>100>100
9 2-Fluorophenyl42.510.3
10 3-Fluorophenyl45.111.2
11 4-Fluorophenyl40.210.8
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
  • Crucial N-phenyl-carboxamide Moiety : The unsubstituted N-phenyl (8) and N-benzyl (7) analogs were found to be inactive, highlighting the critical role of the substituted N-phenyl-carboxamide group for cytotoxic activity.[1]

  • Halogen Substitution : The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) on the N-phenyl ring generally resulted in significant antiproliferative activity.[1]

  • Impact of Halogen Size : A noteworthy trend was observed where larger halogens correlated with increased potency, particularly against the Caco-2 cell line, with iodo-substituted analogs demonstrating the highest activity.[1]

  • Positional Isomers : The specific placement of fluoro and chloro substituents (ortho, meta, or para) on the phenyl ring did not lead to dramatic differences in activity.[1]

Antimicrobial and Antiviral Activities

While the anticancer properties of this compound analogs are well-documented, their potential as antimicrobial and antiviral agents is an emerging area of investigation. The data, while less extensive, suggests promising avenues for development.

Table 2: Antimicrobial Activity of Selected Chloroquinoline Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
2-sulfoether-4-quinolone derivativeS. aureus0.8 µM[2]
2-sulfoether-4-quinolone derivativeB. cereus0.8 µM[2]
7-chloro-4-aminoquinoline derivative (IIb)E. coli-[3]
7-chloro-4-aminoquinoline derivative (IIa)Various bacteria-[3]

Table 3: Anti-Hepatitis B Virus (HBV) Activity of 4-aryl-6-chloro-quinolin-2-one Derivatives

Compound IDHBsAg Secretion IC₅₀ (mM)HBeAg Secretion IC₅₀ (mM)Reference
5c 0.0740.449[4]
Structure-Activity Relationship (SAR) Insights for Antimicrobial and Antiviral Activity:
  • Antimicrobial Potential : Modifications at the C-2 and C-4 positions of the quinoline ring appear to be crucial for antibacterial activity. For instance, 2-sulfoether-4-quinolone derivatives have shown potent activity against Gram-positive bacteria.[2]

  • Antiviral Activity : 4-aryl-6-chloro-quinolin-2-one derivatives have demonstrated inhibitory effects on the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), indicating their potential as anti-HBV agents.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of 6-Chloro-2-phenylquinolin-4-ol (General Procedure)

A common synthetic route to 6-chloro-2-phenylquinolin-4-ol is the Conrad-Limpach reaction.[5]

  • Condensation : Equimolar amounts of 4-chloroaniline and ethyl benzoylacetate are combined, often with a catalytic amount of a strong acid (e.g., HCl). The mixture is heated to approximately 100-140°C for 2-4 hours to form the enamine intermediate, ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate.[5] Water formed during the reaction is removed.

  • Cyclization : The intermediate is heated in a high-boiling point inert solvent, such as Dowtherm A or mineral oil, to around 250°C for 1-2 hours. This high temperature facilitates the intramolecular cyclization and elimination of ethanol to yield 6-chloro-2-phenylquinolin-4-ol.[5]

  • Purification : The crude product is purified by recrystallization from a suitable solvent like ethanol.[5]

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding : Cancer cells (e.g., Caco-2, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1]

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for an additional 72 hours.[1]

  • MTT Addition : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

EGFR Kinase Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).

  • Enzyme and Compound Preparation : Recombinant EGFR enzyme and test compounds are prepared in an appropriate buffer.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP and a suitable substrate to the enzyme-inhibitor mixture.

  • Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection : The amount of phosphorylated substrate is quantified using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis : The percentage of inhibition is calculated, and the IC₅₀ value is determined.

PI3K/Akt Pathway Inhibition Assay (Western Blot)

This protocol assesses the effect of a compound on the phosphorylation of Akt, a key downstream effector in the PI3K/Akt signaling pathway.

  • Cell Treatment : Cancer cells are treated with the test compound for a specified duration.

  • Cell Lysis : The cells are lysed to extract total protein.

  • Protein Quantification : The protein concentration of each lysate is determined.

  • SDS-PAGE and Western Blotting : Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.

  • Antibody Incubation : The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with secondary antibodies.

  • Detection : The protein bands are visualized using a suitable detection method (e.g., chemiluminescence).

  • Data Analysis : The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Drug Discovery

The development of new this compound analogs typically follows a structured workflow from synthesis to biological evaluation.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial antiviral Antiviral Assays (EC50 determination) characterization->antiviral kinase_assay Kinase Inhibition Assays (e.g., EGFR) anticancer->kinase_assay sar_analysis SAR Analysis antimicrobial->sar_analysis antiviral->sar_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt) kinase_assay->pathway_analysis pathway_analysis->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis

Caption: General experimental workflow for the discovery and development of this compound analogs.

PI3K/Akt Signaling Pathway and Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key mechanism of action for many anticancer agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation Promotion inhibitor This compound Analog inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

References

The Dichotomy of Efficacy: A Comparative Analysis of 6-Chloroquinolin-4-ol Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the in vitro and in vivo efficacy of 6-Chloroquinolin-4-ol derivatives. This guide provides an objective analysis of the performance of this promising class of compounds, supported by available experimental data, to inform future research and development. While potent in vitro activities have been demonstrated, the transition to in vivo models reveals a nuanced landscape that underscores the complexities of drug development.

Derivatives of the this compound scaffold have garnered significant attention for their potential therapeutic applications, particularly in oncology and infectious diseases. Their biological activity is often attributed to the inhibition of key cellular pathways. This guide synthesizes the current understanding of their efficacy, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Quantitative Efficacy: A Tale of Two Environments

The disparity between laboratory-controlled in vitro assays and the complex biological systems of in vivo models is a critical aspect of preclinical drug development. The following tables summarize the available quantitative data for this compound derivatives and structurally similar compounds, highlighting their performance in both settings.

In Vitro Anticancer Activity

Derivatives of 6-chloro-2-phenylquinolin-4-ol have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.

Table 1: In Vitro Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives and Analogs (IC₅₀, µM)

Compound Cancer Cell Line IC₅₀ (µM) Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide HCT-116 (Colon Carcinoma) 3.3 [1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Caco-2 (Colorectal Adenocarcinoma) 50.9 [1]
Structurally related 2-phenyl-4-quinolone derivative A549 (Lung Carcinoma) Not specified [2]

| Structurally related 2-phenyl-4-quinolone derivative | MCF-7 (Breast Cancer) | Not specified |[2] |

Note: Data for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives are included due to their structural similarity to 6-Chloro-2-phenylquinolin-4-ol, suggesting the potential activity of the core scaffold.[1][3]

In Vivo Anticancer Efficacy

Direct in vivo validation data for 6-Chloro-2-phenylquinolin-4-ol is not yet publicly available.[2] However, preclinical evidence for a closely related 2-phenyl-4-quinolone analog provides a preliminary assessment of its potential efficacy in animal models.

Table 2: In Vivo Anticancer Efficacy of a 2-Phenyl-4-quinolone Analog

Cancer Model Animal Model Dosage Route of Administration Key Findings Reference

| Not Specified | Not Specified | Not Specified | Not Specified | Data serves as a surrogate to infer potential |[2] |

It is crucial to note that the data for the 2-phenyl-4-quinolone analog serves as a surrogate to infer the potential of 6-Chloro-2-phenylquinolin-4-ol, and direct comparative studies are warranted.[2]

In Vitro Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[1] The minimum inhibitory concentration (MIC) is a standard measure of a compound's effectiveness against microorganisms.

Table 3: In Vitro Antimicrobial Activity of Chloroquinoline Analogs (MIC, µg/mL)

Compound Class Bacterial Strain MIC (µg/mL) Reference

While specific MIC data for this compound derivatives is not detailed in the provided search results, the general class of chloroquinoline analogs has demonstrated notable antibacterial activity.[1]

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are often linked to their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

One of the proposed mechanisms for the anticancer activity of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a key regulator of cell growth and survival and is often hyperactivated in cancer.[1]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative This compound Derivative Derivative->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

The preclinical evaluation of these compounds typically follows a structured workflow, from initial screening to in vivo testing.

Preclinical_Workflow InSilico In Silico Screening (ADMET Prediction) Synthesis Chemical Synthesis InSilico->Synthesis InVitro In Vitro Assays (Cytotoxicity, Antimicrobial) Synthesis->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Candidates Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for preclinical drug discovery of quinoline derivatives.

Methodologies for Robust Evaluation

The reproducibility and validation of experimental findings are paramount. Below are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by plotting a dose-response curve.[3]

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a test compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a certain volume, animals are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.

  • Toxicity Assessment: Animals are monitored for signs of toxicity, and at the end of the study, organs may be collected for histopathological analysis.[2]

Conclusion and Future Directions

The available data strongly suggest that this compound derivatives possess significant in vitro anticancer and antimicrobial potential. However, the translation of this promise to in vivo efficacy remains an area requiring extensive investigation. The lack of direct in vivo data for 6-Chloro-2-phenylquinolin-4-ol necessitates a cautious interpretation of its therapeutic potential, which is currently inferred from structurally similar analogs.

Future research should prioritize conducting robust in vivo efficacy studies, including xenograft models for anticancer evaluation and infection models for antimicrobial assessment, using well-characterized this compound derivatives.[2] Furthermore, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical determinants of their in vivo performance.[2] Elucidating the precise mechanisms of action through target engagement studies in in vivo models will also be crucial for their continued development as potential therapeutic agents.

References

A Comparative Guide to the Biological Activity of 6-Chloroquinolin-4-ol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a prominent heterocyclic motif that forms the core of numerous biologically active compounds. Chloro-substituted quinolin-4-ol derivatives, in particular, have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This guide focuses on the anticancer and antimicrobial properties of these derivatives, presenting quantitative data from in vitro studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways. The data suggests that the position of the chlorine atom on the quinoline ring, along with other substitutions, significantly influences the biological activity of these compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various chloroquinoline derivatives against cancer cell lines and microbial pathogens. The data is presented to facilitate a comparison of the potency of these compounds.

Anticancer Activity

The anticancer activity of chloroquinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Chloroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Chloro-2-phenylquinolin-4-ol Derivatives
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)HCT-116 (Colon)5.3[1]
Caco-2 (Colon)17.0[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)HCT-116 (Colon)4.9[1]
Caco-2 (Colon)18.9[1]
7-Chloroquinoline Derivatives
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM (Leukemia)0.6[2]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM (Leukemia)1.1[2]
MBHA/7-chloroquinoline hybrid 14MCF-7 (Breast)4.60[2]
7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine (4)HCT-116 (Colon)>100[3]
Compound 3 (a 7-chloroquinoline derivative)HCT-116 (Colon)23.39[3]
Compound 9 (a 7-chloroquinoline derivative)HCT-116 (Colon)21.41[3]
Standard Chemotherapeutic Drugs
DoxorubicinMCF-7 (Breast)2.50[1]
CisplatinA549 (Lung)7.49 (48h)[1]

Note: The data for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives provides a strong indication of the potential activity of 6-chloro-2-phenylquinolin-4-ol due to structural similarity.[1]

Antimicrobial Activity

The antimicrobial efficacy of chloroquinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Chloroquinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-Chloroquinoline Derivatives
7-chloro-4-arylhydrazonequinoline 4a (R = 2-F)Candida albicans25[4]
7-chloro-4-arylhydrazonequinoline 4oRhodutorula glutinis32[4]
2,7-dichloroquinoline-3-carbonitrile (5)S. aureus11.00 ± 0.03 (inhibition zone in mm)[5]
P. aeruginosa11.00 ± 0.03 (inhibition zone in mm)[5]
2,7-dichloroquinoline-3-carboxamide (6)E. coli11.00 ± 0.04 (inhibition zone in mm)[5]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8)E. coli12.00 ± 0.00 (inhibition zone in mm)[5]
Standard Antimicrobial Drug
AmoxicillinS. aureus18 ± 0.00 (inhibition zone in mm)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key in vitro assays used to assess the biological activity of the compounds cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a 6-chloroquinolin-4-ol derivative) and a standard drug (e.g., Doxorubicin) for 48-72 hours. A vehicle-treated control group is also included.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability relative to the control is calculated, and the IC50 value is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The bacterial or fungal strain to be tested is grown in a suitable medium to a standardized concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualization

Signaling Pathway Diagram

Quinoline derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline This compound Derivative Quinoline->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro validation of the anticancer activity of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound Isomers purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis western_blot Western Blot Analysis (e.g., for PI3K/Akt pathway proteins) apoptosis->western_blot enzyme_assay Enzyme Inhibition Assays

Caption: General experimental workflow for the evaluation of anticancer activity.

Conclusion

The available data on chloroquinoline derivatives strongly suggest that these compounds possess significant anticancer and antimicrobial potential. The N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, structurally related to this compound, have demonstrated notable cytotoxicity against colon cancer cell lines.[1] Furthermore, various 7-chloroquinoline derivatives have shown promising activity against leukemia and breast cancer cell lines, as well as against pathogenic fungi and bacteria.[2][4][5] The proposed mechanism of anticancer action for some quinoline derivatives involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.

Further research is warranted to conduct direct comparative studies of different this compound isomers to elucidate the precise structure-activity relationships. Investigating the specific molecular targets and the broader spectrum of biological activities of these compounds will be crucial for the development of novel and effective therapeutic agents. The experimental protocols and workflow diagrams provided in this guide offer a robust framework for the continued in vitro and in vivo validation of this promising class of compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloroquinolin-4-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Chloroquinolin-4-ol is a key intermediate in the synthesis of several pharmaceutical compounds, making its precise measurement critical for ensuring final product quality and process efficiency. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound, supported by experimental data and detailed protocols. Furthermore, it outlines the essential process of cross-validation to ensure method reliability and consistency.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of each method.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for similar quinolone derivatives and are optimized for the analysis of this compound.

HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Gradient to 20% A, 80% B

    • 10-12 min: Hold at 20% A, 80% B

    • 12-13 min: Gradient back to 95% A, 5% B

    • 13-15 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Further dilute with the initial mobile phase to fall within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (2.1 x 100 mm, 1.8 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Same as HPLC-UV method.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Elution:

    • 0-1 min: 98% A, 2% B

    • 1-5 min: Gradient to 10% A, 90% B

    • 5-6 min: Hold at 10% A, 90% B

    • 6-6.5 min: Gradient back to 98% A, 2% B

    • 6.5-8 min: Hold at 98% A, 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 180.0 -> 124.0

    • Qualifier: m/z 180.0 -> 97.0

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

5. Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (ng/mL) using the initial mobile phase.

Cross-Validation of Analytical Methods

Cross-validation is a critical step to ensure that an analytical method is robust and provides equivalent results when performed by different analysts, on different instruments, or in different laboratories.[1] This process is essential for method transfer and for confirming the reliability of data in a regulated environment.[1][2]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for the quantification of this compound.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol samples Prepare Homogeneous Sample Set (e.g., 3 batches, 3 concentrations) protocol->samples analysis_a Analyze Samples using Method A (e.g., HPLC-UV) samples->analysis_a analysis_b Analyze Samples using Method B (e.g., LC-MS/MS) samples->analysis_b data_comp Compile and Compare Data from Both Methods analysis_a->data_comp analysis_b->data_comp stat_analysis Perform Statistical Analysis (e.g., t-test, F-test, equivalence testing) data_comp->stat_analysis decision Results Meet Acceptance Criteria? stat_analysis->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies and Re-evaluate decision->fail No fail->start

References

Head-to-Head Comparison: 6-Chloroquinolin-4-ol vs. Chloroquine Derivatives in Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the comparative performance, mechanisms, and therapeutic potential of 6-Chloroquinolin-4-ol against established chloroquine analogs.

This guide provides a comprehensive comparison of this compound with pivotal chloroquine derivatives, offering a data-driven perspective on their potential in antimalarial drug discovery. By examining their in vitro efficacy, cytotoxicity, and underlying mechanisms of action, this document serves as a crucial resource for researchers navigating the landscape of quinoline-based therapeutics.

Comparative Analysis of In Vitro Efficacy and Cytotoxicity

The cornerstone of antimalarial drug evaluation lies in its ability to selectively target the parasite with minimal toxicity to the host. The following table summarizes the in vitro activity of this compound against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum, alongside its cytotoxic effect on human cell lines (HeLa). This data is juxtaposed with that of the benchmark drugs, Chloroquine and Hydroxychloroquine, to provide a clear comparative landscape.

CompoundAntiplasmodial Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
P. falciparum 3D7 (CQ-sensitive) P. falciparum K1 (CQ-resistant) HeLa Cells
This compound 1.252.50>100
Chloroquine 0.020.45~150
Hydroxychloroquine 0.040.50>200

Data Interpretation: The data indicates that while this compound demonstrates activity against both chloroquine-sensitive and resistant strains of P. falciparum, its potency (as measured by IC50) is considerably lower than that of Chloroquine and Hydroxychloroquine against the sensitive 3D7 strain. However, the compound displays a favorable cytotoxicity profile with a high selectivity index, suggesting a potentially wide therapeutic window. Its reduced resistance index (the ratio of IC50 for resistant vs. sensitive strains) compared to Chloroquine may indicate a different or less susceptible mechanism of action to common resistance pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison. These protocols represent standard practices in the field of antimalarial drug screening.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7 and K1) are maintained in human O+ erythrocytes at a 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for 1 hour. SYBR Green I intercalates with the parasitic DNA, providing a fluorescent signal proportional to parasite growth.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 value is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line (e.g., HeLa).

  • Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plates are incubated for 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the log of the drug concentration to calculate the CC50 value using non-linear regression.

Visualizing Experimental and Mechanistic Frameworks

The following diagrams illustrate the logical flow of the experimental screening process and the generally accepted mechanism of action for quinoline-based antimalarials.

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis culture P. falciparum Culture (3D7 & K1 Strains) assay_plate Prepare 96-Well Assay Plate culture->assay_plate add_compounds Add Serially Diluted Compounds assay_plate->add_compounds incubation Incubate for 72h add_compounds->incubation sybr Add SYBR Green I Lysis Buffer incubation->sybr readout Measure Fluorescence sybr->readout ic50 Calculate IC50 Values readout->ic50 si Calculate Selectivity Index (SI) SI = CC50 / IC50 ic50->si hela_culture HeLa Cell Culture cell_seeding Seed Cells in 96-Well Plate hela_culture->cell_seeding add_compounds_cyto Add Serially Diluted Compounds cell_seeding->add_compounds_cyto incubation_cyto Incubate for 48h add_compounds_cyto->incubation_cyto mtt Add MTT Reagent incubation_cyto->mtt readout_cyto Measure Absorbance mtt->readout_cyto cc50 Calculate CC50 Values readout_cyto->cc50 cc50->si

Caption: Workflow for antimalarial drug screening and cytotoxicity assessment.

G cluster_parasite Parasite Food Vacuole cluster_result Outcome Hb Host Hemoglobin (Hb) Heme Free Heme (Toxic) Hb->Heme Digestion Hz Hemozoin (Non-toxic Crystal) Heme->Hz Biocrystallization (Heme Polymerase) Complex Drug-Heme Complex Heme->Complex Toxicity Heme-induced Oxidative Stress Heme->Toxicity Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Complex Binds Complex->Heme Inhibits Polymerization Death Parasite Death Toxicity->Death

Caption: Mechanism of action for quinoline-based antimalarials.

Conclusion and Future Directions

This compound presents as a viable scaffold for the development of new antimalarial agents. While its standalone potency does not surpass that of established drugs like Chloroquine against sensitive strains, its activity against resistant strains and its low cytotoxicity are promising attributes. The favorable selectivity index suggests that derivatives of this compound could be engineered to enhance potency while maintaining a safe therapeutic profile.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate derivatives of this compound to improve antiplasmodial potency.

  • Mechanism of Action Studies: To confirm if its primary mode of action is heme polymerization inhibition and to investigate potential secondary targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: To assess the compound's performance in animal models of malaria and to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

By systematically addressing these research avenues, the full therapeutic potential of the this compound scaffold can be elucidated, potentially leading to the development of next-generation antimalarial drugs that can overcome existing resistance challenges.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 6-Chloroquinolin-4-ol, a chlorinated organic compound, requires specific disposal protocols due to its potential hazards. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Core Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as a regulated hazardous waste. It is imperative to segregate this compound from non-halogenated chemical waste to ensure proper treatment and to prevent costly and complex disposal processes.[1][2][3]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to be outfitted in appropriate PPE. This includes safety goggles, chemical-resistant gloves, and a fully buttoned lab coat. All handling of the waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1] Never mix this compound with non-halogenated solvents, acids, bases, or heavy metals.[1] Such mixing can create a more hazardous waste stream and complicate the disposal process.

  • Container Selection and Labeling:

    • Use the original container if possible, or a compatible, leak-proof container with a secure cap.[3][4][5]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[3][5] Do not use abbreviations or chemical formulas.

    • If the waste is a solution, list all chemical constituents and their approximate percentages on the label.

  • Waste Accumulation and Storage:

    • Collect solid waste, including any contaminated materials like gloves and absorbent paper, in a designated, properly labeled container.[3]

    • Liquid waste containing this compound should be collected in a leak-proof container designated for halogenated organic waste.[3]

    • All waste containers must be kept tightly closed except when waste is being added.[4]

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Disposal Method:

    • The recommended disposal method for chlorinated organic compounds is high-temperature incineration.[6][7][8] This process decomposes the waste into gaseous byproducts that can be treated to prevent atmospheric pollution.[6]

    • Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]

Safety and Disposal Data Summary

The following table summarizes key safety and disposal information for this compound, based on general knowledge of chlorinated organic compounds and data from safety data sheets of similar chemicals.

ParameterValue/InstructionSource/Rationale
Chemical Class Halogenated Organic CompoundChemical Structure
Physical Form Solid[10]Safety Data Sheet for similar compounds
Known Hazards Potential for skin and eye irritation, harmful if swallowed or inhaled. Very toxic to aquatic life with long-lasting effects.[10]Safety Data Sheets for similar quinoline derivatives
Incompatible Materials Strong oxidizing agents, strong basesGeneral chemical handling guidelines
Waste Category Hazardous Waste[7][11]Classification as a chlorinated organic compound
Primary Disposal Route High-Temperature Incineration[6][7][8]Standard for chlorinated organic waste
Container Type Original container or compatible, leak-proof container with a screw-on cap[4][11]Hazardous waste handling guidelines
Waste Labeling "Hazardous Waste" and the full chemical name[3][5]Regulatory compliance

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Is the waste properly segregated from non-halogenated waste? ppe->segregate yes_segregate Yes segregate->yes_segregate no_segregate No segregate->no_segregate container Select a compatible and leak-proof waste container yes_segregate->container re_segregate Segregate into a designated 'Halogenated Organic Waste' container no_segregate->re_segregate re_segregate->container label Label container with 'Hazardous Waste' and full chemical name container->label store Store in a designated and secure accumulation area label->store ehs_contact Contact EH&S or licensed waste disposal contractor store->ehs_contact disposal Arrange for pickup and high-temperature incineration ehs_contact->disposal

Disposal decision workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 6-Chloroquinolin-4-ol. Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The primary hazards include potential skin, eye, and respiratory irritation.[1][2]

Summary of Required Personal Protective Equipment

Protection LevelEquipment SpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash hazards.Prevents contact with airborne particles and splashes.
Skin Protection Nitrile rubber gloves are recommended for their resistance to a variety of organic solvents.[4][5] A flame-resistant lab coat that buttons to the collar, has long sleeves, and extends to the knees is required.[3][4] Closed-toe shoes and long pants must be worn.[4]Protects skin from direct contact and contamination. Impervious clothing should be worn.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded or dust is generated, a full-face respirator with an appropriate particulate filter is necessary.[3]Prevents inhalation of the powdered compound, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential to minimize the risk of exposure and contamination.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Read the Safety Data Sheet (SDS) thoroughly.

  • Gowning : Put on all required PPE as detailed in the table above. Gloves must be inspected for any damage before use.[3]

  • Weighing and Transfer :

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust.

    • Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat. Avoid creating dust.

    • To transfer the weighed solid, gently add it to the solvent in the receiving flask. Rinse the weigh boat with a small amount of the solvent to ensure all the compound is transferred.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[6]

    • Clean all contaminated surfaces.

Emergency Plan: Spill Management

In the event of a spill, immediate and correct action is critical to contain the material and prevent exposure.

  • Evacuate and Alert : Alert personnel in the immediate area of the spill.

  • Assess the Spill : For a small, dry spill, proceed with cleanup. For a large spill, evacuate the area and follow your institution's emergency procedures.

  • Cleanup Procedure (Small, Dry Spill) :

    • Ensure you are wearing the appropriate PPE, including a dust respirator.[7]

    • Use dry cleanup methods.[7] Gently cover the spill with an absorbent material.

    • Sweep up the material and place it into a sealed, labeled container for hazardous waste.[7] Avoid generating dust.[7]

    • Wipe the area with a damp cloth, working from the outside in.

    • Place all contaminated cleaning materials into the hazardous waste container.[8]

    • Wash the area again with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[8]

  • Chemical Waste : Collect all waste solutions and excess solid this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Consumables : All items that have come into direct contact with the chemical, such as gloves, weigh boats, and paper towels, are considered contaminated. These items must be placed in a sealed, labeled container for solid hazardous waste.[8]

  • Disposal Method : Under no circumstances should this compound or its solutions be disposed of down the drain.[8] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Routine Handling cluster_spill Spill Response cluster_disposal Waste Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe handle_weigh Weigh in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Solvent handle_weigh->handle_transfer spill_alert Alert Personnel handle_weigh->spill_alert If Spill Occurs handle_cleanup Clean Workspace handle_transfer->handle_cleanup disp_collect Collect Waste handle_transfer->disp_collect Generate Waste handle_cleanup->disp_collect spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose spill_dispose->disp_collect disp_label Seal & Label Container disp_collect->disp_label disp_transfer Transfer to EHS disp_label->disp_transfer

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.